This guide provides a definitive technical analysis of Benzylisopropyl Propionate , chemically known as -Dimethylphenethyl Propionate or Dimethylbenzylcarbinyl Propionate (DMBP) .[1] (Dimethylbenzylcarbinyl Propionate)[1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical analysis of Benzylisopropyl Propionate , chemically known as
-Dimethylphenethyl Propionate or Dimethylbenzylcarbinyl Propionate (DMBP) .[1]
(Dimethylbenzylcarbinyl Propionate)[1][2][3]
Executive Summary
Benzylisopropyl propionate (CAS: 67785-77-7) is a lipophilic ester belonging to the class of aryl-substituted alkanoates.[1] While historically recognized in the fragrance industry for its floral-fruity olfactory profile (reminiscent of sweet berries and pineapple), its chemical structure—featuring a sterically hindered gem-dimethyl group adjacent to the ester linkage—offers unique properties for researchers in drug delivery and formulation science.[1]
For drug development professionals, this molecule serves as an excellent model for sterically hindered esters , providing insights into hydrolytic stability, lipophilic masking, and controlled release kinetics.[1] Its high lipophilicity (LogP ~3.[1]5) and specific metabolic degradation pathway make it a relevant candidate for studies involving permeation enhancement and prodrug moiety design.[1]
Chemical Identity & Structural Analysis
The trivial name "Benzylisopropyl propionate" refers to the propionate ester of dimethylbenzylcarbinol.[1][2][3][4] The "isopropyl" descriptor loosely refers to the gem-dimethyl substitution on the ethyl chain, creating a tertiary carbocation center upon hydrolysis.[1]
) attached to a quaternary carbon bearing two methyl groups and the propionate ester functionality.[1]
Steric Hindrance: The two methyl groups at the
-position to the ester oxygen create significant steric bulk.[1] This hinders nucleophilic attack at the carbonyl carbon, potentially increasing resistance to enzymatic hydrolysis compared to primary esters (e.g., benzyl propionate).[1]
Lipophilicity: The hydrocarbon scaffold significantly increases the partition coefficient, facilitating membrane permeability.[1]
Physicochemical Properties
Accurate physicochemical data is critical for predicting bioavailability and formulation stability.[1]
Property
Value / Range
Notes
Molecular Weight
206.28 g/mol
Physical State
Colorless to pale yellow liquid
Viscous at low temps
Boiling Point
252 °C (est) / 128 °C @ 4 mmHg
High thermal stability
Density
0.980 – 0.988 g/cm³ @ 25°C
Slightly less dense than water
LogP (Octanol/Water)
3.2 – 3.6 (Predicted)
Highly lipophilic
Vapor Pressure
~0.005 mmHg @ 25°C
Low volatility
Solubility
Insoluble in water; Soluble in EtOH, oils
Suitable for lipid formulations
Refractive Index
1.487 – 1.492 ()
Synthesis & Manufacturing Protocols
The synthesis of Benzylisopropyl propionate typically involves the esterification of the tertiary alcohol Dimethylbenzylcarbinol (DMBC) .[1] Due to the tertiary nature of the alcohol, direct Fischer esterification is slow and prone to elimination reactions (dehydration to alkenes).[1] Therefore, activated acylating agents are required.[1]
Protocol: Anhydride-Mediated Esterification
Objective: Synthesize high-purity (2-methyl-1-phenylpropan-2-yl) propanoate while minimizing elimination byproducts.
Catalyst: p-Toluenesulfonic acid (pTSA) or DMAP (4-Dimethylaminopyridine) (0.05 eq)[1]
Solvent: Toluene (azeotropic removal of acid byproduct if using acid) or Dichloromethane.[1]
Step-by-Step Methodology:
Setup: Charge a reaction vessel with Dimethylbenzylcarbinol dissolved in dry Toluene.
Activation: Add the catalyst (DMAP) under nitrogen atmosphere to prevent moisture ingress.[1]
Acylation: Dropwise add Propionic Anhydride while maintaining temperature at 40–50°C. The steric bulk of the alcohol requires mild heating; however, excessive heat (>80°C) may trigger dehydration of the tertiary alcohol to
Interpretation: The singlet at 1.4 ppm integrating for 6 protons is the diagnostic signal for the "isopropyl" (gem-dimethyl) moiety, confirming the tertiary ester structure.[1]
Biological & Toxicological Profile
Understanding the metabolic fate is essential for safety assessments in both fragrance and potential pharmaceutical applications.[1]
Metabolic Pathway
Upon entering the systemic circulation or contacting cutaneous enzymes (esterases), the molecule undergoes hydrolysis.[1] However, the steric hindrance of the gem-dimethyl group significantly slows this process compared to simple primary esters.[1]
Hydrolysis: Carboxylesterases cleave the ester bond.[1]
Metabolites:
Propionic Acid: Rapidly enters the Krebs cycle (via Succinyl-CoA).[1]
Dimethylbenzylcarbinol: A tertiary alcohol.[1] It typically undergoes conjugation (glucuronidation) and excretion, or limited oxidation.[1]
Toxicology Snapshot
Skin Sensitization: Generally regarded as low risk; however, IFRA (International Fragrance Association) standards monitor levels in consumer products.[1]
Profile: It bridges the volatility gap between top notes (citrus) and base notes (musks).[1] Its stability makes it valuable in functional perfumery (soaps, detergents) where high pH might degrade simpler esters.[1]
Pharmaceutical Formulation (Theoretical)
Permeation Enhancer: The structural similarity to terpenes (like menthol or thymol) combined with a propionate tail suggests potential as a skin permeation enhancer.[1] The lipophilic domain (
) allows intercalation into the stratum corneum lipids, while the ester group provides a polar head.[1]
Prodrug Modeling: Researchers studying the impact of steric hindrance on esterase stability can use this molecule as a comparator against Benzyl Propionate (primary ester) and
This guide provides an in-depth technical analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate .[1] CAS Number: 67785-77-7[1][2][3] Part 1: Executive Summary & Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate .[1]
Benzylisopropyl Propionate is a trivial, albeit confusing, synonym for Dimethyl Benzyl Carbinyl Propionate (DMBP) . It is a synthetic ester widely valued in the fragrance and flavor industries for its complex olfactory profile—blending floral, fruity, and woody notes.
Researchers and formulators must note that the name "Benzylisopropyl" is a misnomer derived from the structural proximity of a benzyl group to a gem-dimethyl (isopropyl-like) moiety on the carbinyl carbon. The correct chemical identity refers to the propionate ester of dimethyl benzyl carbinol.[1]
Part 2: Physicochemical Properties & Structural Analysis[5]
Structural Logic
The molecule consists of a propionate moiety esterified to a tertiary alcohol (dimethyl benzyl carbinol).
Steric Hindrance: The tertiary carbon (gem-dimethyl substitution) creates significant steric hindrance around the ester linkage. This structural feature imparts hydrolytic stability greater than that of primary esters (e.g., benzyl propionate), making it suitable for functional perfumery (soaps, detergents) where pH stability is critical [1].
Lipophilicity: The benzyl and gem-dimethyl groups increase the logP (approx. 3.2–3.6), facilitating substantivity on skin and fabrics.
Key Physical Constants
Property
Value
Context
Appearance
Colorless to pale yellow liquid
Standard purity >97%
Boiling Point
275–276 °C (at 760 mmHg)
High boiling point indicates low volatility (Base/Heart note)
Flash Point
> 100 °C
Non-flammable under standard transport regulations
Density
0.980 – 0.988 g/cm³ ()
Slightly less dense than water
Refractive Index
1.487 – 1.492 ()
Used for purity verification
Solubility
Insoluble in water; Soluble in ethanol, oils
Requires emulsifiers for aqueous formulations
Part 3: Synthesis & Production Protocols
Industrial Synthesis Pathway
The synthesis of tertiary esters like DMBP requires forcing conditions due to steric hindrance. Direct Fischer esterification is often inefficient. The preferred industrial route involves acylation using propionic anhydride with an acid catalyst.
Reaction Scheme
Precursor: Dimethyl Benzyl Carbinol (DMBC).
Acylating Agent: Propionic Anhydride.
Catalyst: p-Toluenesulfonic acid (pTSA) or Phosphoric acid.
DOT Diagram: Synthesis Workflow
Figure 1: Industrial synthesis workflow for sterically hindered tertiary esters.
Laboratory Protocol (Optimization for Yield)
Note: This protocol assumes the use of Propionic Anhydride to overcome steric hindrance.
Reagents:
Dimethyl Benzyl Carbinol (1.0 eq)
Propionic Anhydride (1.2 eq)
Sodium Acetate (Catalyst, 0.1 eq) or pTSA (0.01 eq)
Procedure:
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.
Addition: Charge DMBC and Catalyst. Heat to 60°C.
Acylation: Add Propionic Anhydride dropwise over 30 minutes. The exotherm must be controlled to maintain
.
Reflux: Heat to 110–120°C for 6 hours. Monitor via TLC or GC until DMBC < 1%.
Workup: Cool to room temperature. Quench with ice water to hydrolyze excess anhydride.
Neutralization: Wash organic layer with 10%
solution until pH is neutral.
Purification: Dry over
and perform fractional distillation under reduced pressure (approx. 10 mmHg) to isolate the ester.
Part 4: Applications & Olfactory Profile
Olfactory Characterization
DMBP is valued for its ability to bridge different fragrance families. It is less volatile than the acetate analog, providing a longer-lasting heart-to-base note.
The following technical guide provides an in-depth analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate (DMBC Propionate) . CAS Registry Number: 67785-77-7 Primary App...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate (DMBC Propionate) .
The term "Benzylisopropyl Propionate" is a legacy trade name that can lead to structural ambiguity. In rigorous chemical nomenclature, the molecule is an ester formed from propionic acid and dimethyl benzyl carbinol (a tertiary alcohol).
The molecule features a benzyl group attached to a quaternary carbon , which is bonded to two methyl groups and the propionate ester linkage.[2]
Steric Environment: The ester linkage is highly hindered due to the gem-dimethyl substitution at the
-carbon (relative to the oxygen). This steric bulk is the defining characteristic of its stability and synthesis challenges.
Lipophilicity (LogP): Estimated at ~3.57, indicating high substantivity (persistence) on substrates like skin or fabric.
Table 1: Physicochemical Profile
Property
Value
Relevance
Boiling Point
275–276°C (760 mmHg)
High boiling point contributes to "Base Note" fixative properties.[2]
Refractive Index
1.487–1.492 (C)
Quality control parameter for purity verification.[2]
Flash Point
> 100°C
Classified as a low-flammability liquid (Class IIIB).
Solubility
Insoluble in water; Soluble in alcohol
Requires emulsification or ethanol solvent for formulation.
Part 2: Synthesis & Manufacturing Protocols
The Tertiary Alcohol Challenge
Direct Fischer esterification (Alcohol + Acid
Ester + Water) is generally ineffective for Benzylisopropyl Propionate. The precursor alcohol, Dimethyl Benzyl Carbinol (DMBC) , is a tertiary alcohol. Under strong acid catalysis and heat, tertiary alcohols preferentially undergo E1 elimination to form alkenes (e.g., dimethyl styrene derivatives) rather than esters.
Recommended Protocol: Anhydride Activation
To circumvent elimination, the synthesis must proceed under mild conditions using an activated acylating agent (Propionic Anhydride) and a nucleophilic catalyst.
Upon absorption (dermal or inhalation), the molecule undergoes enzymatic hydrolysis.
Metabolic Pathway:
Hydrolysis: Carboxylesterases cleave the ester bond.
Metabolites:
Propionic Acid: Entering the Krebs cycle (as Succinyl-CoA).
Dimethyl Benzyl Carbinol: Conjugated via glucuronidation and excreted.
Safety Data (RIFM/IFRA):
Skin Irritation: Non-irritating at 10% in petrolatum.[5]
Sensitization: No sensitization observed in maximization tests.
Genotoxicity: Negative in Ames test.
Figure 2: Metabolic hydrolysis pathway of Benzylisopropyl Propionate in mammalian systems.
Part 4: Quality Control & Analytical Standards
For researchers verifying the identity of synthesized or purchased material, the following analytical markers are authoritative.
GC-MS Fragmentation Pattern:
Molecular Ion (
): 206 (often weak/absent due to fragmentation).
Base Peak: m/z 133 (Dimethyl benzyl carbinyl cation).
Key Fragments:
m/z 57 (Propionyl group).
m/z 91 (Tropylium ion - characteristic of benzyl moiety).
Spectroscopic Validation (NMR):
NMR ():
7.15-7.30 (m, 5H, Aromatic).
2.95 (s, 2H, Benzylic ).
2.25 (q, 2H, Propionate ).
1.45 (s, 6H, gem-Dimethyl).
1.10 (t, 3H, Propionate ).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]
The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate: Organoleptic Properties and Safety. Retrieved from [Link]
Research Institute for Fragrance Materials (RIFM) (1980). Monograph on Dimethyl Benzyl Carbinyl Propionate. Food and Cosmetics Toxicology, 18(6). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 1,1-dimethyl-2-phenylethyl propionate.[1] Retrieved from [Link]
A Technical Guide to Benzyl Propionate: Evaluating its Natural Occurrence and Synthetic Origins
Abstract: Benzyl propionate is a valuable aromatic ester recognized for its sweet, fruity-floral fragrance, reminiscent of jasmine and apricot.[1][2] This has led to its widespread application in the flavor and fragrance...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Benzyl propionate is a valuable aromatic ester recognized for its sweet, fruity-floral fragrance, reminiscent of jasmine and apricot.[1][2] This has led to its widespread application in the flavor and fragrance industries.[1][3] While it has been reported in a few natural sources, its presence is often in trace amounts, and commercial production is dominated by chemical synthesis.[4][5] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the reported natural occurrences of benzyl propionate, its primary synthetic routes, and the critical analytical methodologies required to distinguish between natural and synthetic origins. Furthermore, a hypothetical biosynthetic pathway is proposed to explore the potential for its formation in biological systems.
Section 1: Chemical Identity and Industrial Significance of Benzyl Propionate
Benzyl propionate (C₁₀H₁₂O₂) is an organic ester formed from benzyl alcohol and propionic acid.[3] It is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.[2][3] Its stability and pleasant scent profile make it a key component in the formulation of perfumes, cosmetics, soaps, and as a flavoring agent in food products.[1][6]
Solubility: Soluble in organic solvents and essential oils, with limited solubility in water.[3]
Industrially, benzyl propionate is produced through the esterification of benzyl alcohol with either propionic acid or propionic anhydride.[4][8] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[4][6]
Section 2: Evaluating the Natural Occurrence of Benzyl Propionate
The natural sourcing of flavor and fragrance compounds is of significant interest due to consumer demand and regulatory considerations. While some databases list benzyl propionate as a natural product, a critical evaluation of the evidence is warranted.
Reported Natural Sources
Benzyl propionate has been reported in trace amounts in certain plants and fruits. For instance, it is listed as a constituent of Hesperis matronalis (dame's rocket) and Matricaria chamomilla (chamomile).[5] It has also been noted to be present in trace quantities in melon and Champaca Absolute, although it is not commercially extracted from these natural sources.[4] The concentrations in these sources are typically very low, making direct extraction economically unviable.
The "Natural" Label in Commerce
Some suppliers offer "natural" benzyl propionate.[9] In the context of the flavor and fragrance industry, "natural" can refer to a substance that is obtained through fermentation or enzymatic processes using natural starting materials, rather than direct extraction from a plant. This distinction is crucial for regulatory compliance and product labeling.
Section 3: Analytical Verification of Natural Origin
Given that benzyl propionate is predominantly synthesized, robust analytical methods are essential to verify claims of natural origin. The primary technique for this is Isotope Ratio Mass Spectrometry (IRMS).
The Principle of Isotope Analysis
Carbon in the atmosphere exists as two stable isotopes, ¹²C and ¹³C, and one radioactive isotope, ¹⁴C. Photosynthesis fixes atmospheric carbon, so compounds derived from living organisms will have a ¹⁴C content that reflects the current atmospheric level. In contrast, compounds synthesized from petrochemicals (fossil fuels) will be devoid of ¹⁴C, as it will have completely decayed over millions of years.
Experimental Protocol: ¹⁴C Analysis for Authenticity Testing
Sample Preparation: A purified sample of benzyl propionate (typically 1-5 mg) is required. Purity is critical to avoid isotopic contamination.
Combustion: The sample is combusted in a sealed, oxygen-rich environment to convert all carbon into carbon dioxide (CO₂).
Graphitization: The resulting CO₂ is purified and then reduced to elemental graphite.
AMS Analysis: The graphite target is analyzed using an Accelerator Mass Spectrometer (AMS). The AMS separates the carbon isotopes based on their mass and energy, allowing for the precise quantification of ¹⁴C.
Data Interpretation: The ¹⁴C content is expressed as a percentage of modern carbon (pMC). A result of approximately 100 pMC indicates a modern, biological origin. A result of 0 pMC indicates a petrochemical, synthetic origin.
Workflow for Verifying Natural Origin
Caption: Workflow for determining the natural or synthetic origin of benzyl propionate.
Section 4: Hypothetical Biosynthesis of Benzyl Propionate
While not definitively established, a plausible biosynthetic pathway for benzyl propionate can be proposed based on known enzymatic reactions in plants.
Precursors and Enzymatic Reaction
The formation of an ester like benzyl propionate requires an alcohol (benzyl alcohol) and an acyl-coenzyme A (propionyl-CoA). Both of these precursors are found in plant metabolic pathways. The final step would be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the synthesis of many volatile esters in fruits and flowers.
Benzyl Alcohol: Derived from the shikimate pathway, via phenylalanine and cinnamic acid.
Propionyl-CoA: Can be formed from the catabolism of certain amino acids (e.g., isoleucine, valine) or fatty acids.
Proposed Biosynthetic Pathway
Caption: Proposed enzymatic pathway for the formation of benzyl propionate in plants.
Section 5: Conclusion
Benzyl propionate is a commercially significant aromatic compound with a well-established synthetic manufacturing process. While it has been identified in some natural sources, its presence is minimal. For applications requiring a "natural" designation, the term often refers to production via biotechnology rather than direct extraction. The definitive method for verifying a natural claim is through ¹⁴C analysis, which can unambiguously distinguish between bio-based and petrochemical-derived sources. Understanding these distinctions is paramount for researchers, developers, and manufacturers in ensuring regulatory compliance and meeting consumer expectations for product transparency.
National Center for Biotechnology Information. (n.d.). Benzyl propionate. PubChem Compound Database. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of benzyl propionate. Retrieved from [Link]
Patsnap. (n.d.). Production process of benzyl propionate. Eureka. Retrieved from [Link]
The Good Scents Company. (n.d.). benzyl propionate, 122-63-4. Retrieved from [Link]
ResearchGate. (2025, August 6). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. Retrieved from [Link]
Consolidated Chemical. (n.d.). Benzyl Propionate | Aromatic Ester for Fragrance & Industrial. Retrieved from [Link]
An In-Depth Technical Guide to the Safe Handling of Benzyl Propionate for Research & Development Applications Introduction Benzyl propionate (CAS No. 122-63-4), an aromatic ester, is a cornerstone ingredient in the fragr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of Benzyl Propionate for Research & Development Applications
Introduction
Benzyl propionate (CAS No. 122-63-4), an aromatic ester, is a cornerstone ingredient in the fragrance, flavor, and cosmetic industries, prized for its sweet, fruity-floral aroma reminiscent of jasmine.[1][2][3] It also serves as a versatile solvent and chemical intermediate in various industrial and pharmaceutical applications.[3][4] While generally considered to possess a low toxicity profile, its handling in research, development, and manufacturing settings demands a nuanced understanding of its physicochemical properties and potential hazards to ensure personnel safety and procedural integrity.
This guide, designed for scientists, researchers, and drug development professionals, provides a comprehensive technical overview of Benzyl Propionate. Moving beyond a simple recitation of safety data, it delves into the causality behind handling protocols, links synthesis methods to specific risks, and establishes a self-validating framework for risk assessment and emergency response.
A thorough understanding of a compound's intrinsic properties is the foundation of safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential reactivity.
Appearance: Colorless to pale yellow liquid[1][10]
Odor: Sweet, fruity, floral with balsamic undertones[2][5]
Physicochemical Properties
The data below are synthesized from multiple authoritative sources to provide a reliable basis for risk assessment. Its relatively high flash point classifies it as a combustible, not flammable, liquid, which is a critical distinction for storage and handling protocols.
Can undergo hydrolysis.[1] Incompatible with strong oxidizing agents.[2][9]
Toxicological Summary & Hazard Evaluation
There is a notable discrepancy in the GHS classification of Benzyl Propionate. While many sources classify it as not hazardous[7][9], at least one authoritative Safety Data Sheet (SDS) classifies it as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[11] Therefore, a conservative approach is warranted, and the substance should be handled as if it were harmful upon ingestion.
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment, evaluating it for genotoxicity, repeated dose toxicity, and other endpoints, finding its use under current conditions to be safe.[13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "No safety concern at current levels of intake when used as a flavouring agent".[7]
Understanding the synthesis of Benzyl Propionate is crucial as the choice of reactants and catalysts introduces specific handling risks beyond those of the final product.
2.1. Fischer Esterification (Acid-Catalyzed): This is the most common industrial method, involving the reaction of benzyl alcohol with propionic acid, catalyzed by a strong acid like concentrated sulfuric acid.[1][10][14] The primary risks stem from the handling of corrosive strong acids.
2.2. Williamson-type Synthesis: An alternative route involves the reaction of benzyl chloride with sodium propionate.[6][14] This pathway avoids strong acids but introduces benzyl chloride, a lachrymator and a substance with its own set of handling hazards.
2.3. Biocatalytic Synthesis (Enzymatic): Modern, "green" chemistry approaches utilize lipases (e.g., Candida antarctica lipase B, or CalB) as biocatalysts.[15] This method operates under milder conditions, avoiding harsh acids and toxic solvents, thereby presenting a significantly lower process risk profile.[15]
Caption: Major synthesis pathways for Benzyl Propionate and their associated risks.
A systematic approach to safety involves a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
The Hierarchy of Controls
This principle dictates that controlling hazards at the source is more effective than relying on personnel to wear protection. For Benzyl Propionate, substitution with a less hazardous material is often not feasible due to its unique properties. Therefore, the focus lies on robust engineering and administrative controls.
Caption: The Hierarchy of Controls model for risk mitigation.
Exposure Control Measures
3.2.1. Engineering Controls: This is the most critical layer of protection.
Ventilation: All handling of Benzyl Propionate should occur in a well-ventilated area.[3] A chemical fume hood or local exhaust ventilation is mandatory for procedures that could generate mists or aerosols, or when heating the substance.[16]
Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where Benzyl Propionate is handled.[11][16]
3.2.2. Administrative Controls: These are work practices and procedures that reduce exposure.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving Benzyl Propionate.
Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this chemical.
Hygiene: Prohibit eating, drinking, and smoking in work areas.[11] Personnel must wash hands thoroughly after handling.[11][16]
Access Control: Limit access to storage and handling areas to authorized personnel only.
3.2.3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Eye Protection: Chemical safety goggles are required at all times.[3][8][11] A face shield may be necessary for splash-prone operations.
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[8][11] Always inspect gloves for integrity before use and wash them before removal.
Body Protection: A lab coat or light protective clothing is mandatory to prevent skin contact.[9][11]
Respiratory Protection: Generally not required under conditions of adequate engineering controls.[11] However, if ventilation is insufficient or during a large spill, an appropriate respirator may be necessary.
Section 4: Standard Operating Protocols
The following protocols provide self-validating, step-by-step methodologies for common laboratory scenarios.
General Handling & Storage Protocol
Pre-Handling Check: Verify that engineering controls (fume hood, ventilation) are operational. Ensure the safety shower and eyewash station are unobstructed.
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before entering the handling area.
Transfer: Use non-sparking tools for transfers.[11] Handle containers with care and open them slowly to release any potential pressure.[12]
Post-Handling: Tightly seal all containers after use.[3][11][16] Decontaminate the work surface.
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[3][6][11][16] Ensure containers are clearly labeled.
Segregation: Store separately from strong oxidizing agents and strong acids.[2]
Doff PPE: Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly.
Emergency Response Protocol: Chemical Spill
Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.[11]
Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., open flames, hot surfaces, sparks).[11][12]
Ventilate: Increase ventilation to the area.
Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like dry lime, sand, or soda ash.[11] Do not allow the spill to enter drains or waterways.[11]
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][12]
Decontamination: Ventilate the spill area and wash the site after material pickup is complete.[11]
Reporting: Report the incident to the appropriate safety officer or supervisor.
Emergency Response Protocol: Fire
Activate Alarm: Activate the nearest fire alarm and alert emergency services.
Evacuate: Evacuate the area immediately.
Extinguish (If Safe): Only trained personnel should attempt to extinguish a small fire, using an appropriate extinguisher (water spray, carbon dioxide, dry chemical powder, or foam).[11] Do not use a solid water jet, as it may scatter the material.[11]
Hazard Warning: Be aware that Benzyl Propionate emits toxic fumes under fire conditions.[11] Responders must wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]
First Aid Procedures
Exposure Route
Protocol
Source(s)
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
Unused Benzyl Propionate and contaminated materials (e.g., absorbent from spills) must be treated as hazardous waste.[12]
Collection: Collect waste in designated, sealed, and properly labeled containers.
Disposal: Disposal must be conducted through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[11][12]
Environmental Release: Do not discharge into any drains, surface waters, or groundwaters, as this can cause environmental contamination.[11]
Conclusion
Benzyl Propionate is a compound of low to moderate hazard, characterized by low volatility and low acute toxicity. However, its potential to cause skin and eye irritation, coupled with the GHS classification of being harmful if swallowed, necessitates a diligent and informed approach to its handling. The cornerstone of safety lies not merely in personal protective equipment but in a robust framework built on effective engineering controls, rigorous administrative procedures, and comprehensive training. By understanding the "why" behind each safety measure—from the risks inherent in its synthesis to the logic of the hierarchy of controls—researchers and scientists can confidently and safely harness the utility of Benzyl Propionate in their work.
References
The Good Scents Company. (2020). Safety data sheet for benzyl propionate. Retrieved from [Link]
Consolidated Chemical. (n.d.). Benzyl Propionate | Aromatic Ester for Fragrance & Industrial. Retrieved from [Link]
ScenTree. (n.d.). Benzyl propionate (CAS N° 122-63-4). Retrieved from [Link]
Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl Propionate. Retrieved from [Link]
ResearchGate. (2025). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. Retrieved from [Link]
PubChem. (n.d.). Benzyl propionate. Retrieved from [Link]
Patsnap. (2019). Production process of benzyl propionate. Retrieved from [Link]
PubMed. (n.d.). RIFM fragrance ingredient safety assessment, Benzyl propionate, CAS Registry Number 122-63-4. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of Branched-Chain Propionate Esters
Introduction Branched-chain propionate esters are a versatile class of organic compounds with significant applications across the pharmaceutical, flavor and fragrance, and industrial solvent sectors. Their utility is int...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Branched-chain propionate esters are a versatile class of organic compounds with significant applications across the pharmaceutical, flavor and fragrance, and industrial solvent sectors. Their utility is intrinsically linked to their distinct physical properties, which are a direct consequence of their molecular architecture. Unlike their linear counterparts, the introduction of branching in the alkyl chain of these esters induces notable changes in their boiling points, melting points, viscosity, and solubility characteristics.
This technical guide provides a comprehensive exploration of these physical properties for researchers, scientists, and drug development professionals. We will delve into the structure-property relationships that govern the behavior of these esters, supported by quantitative data and detailed experimental protocols for their determination. This guide is designed to equip the reader with the foundational knowledge and practical insights necessary for the effective selection and application of branched-chain propionate esters in their respective fields.
The Influence of Molecular Structure on Physical Properties
The physical behavior of branched-chain propionate esters is primarily dictated by the nature and extent of intermolecular forces, which are, in turn, influenced by the molecule's shape, size, and polarity. The principal intermolecular interactions at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar ester group.
Boiling Point: The Impact of Reduced Surface Area
The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For esters, these are predominantly van der Waals forces. Increasing the length of the alkyl chain in a homologous series of esters generally leads to a higher boiling point due to the increased surface area and, consequently, stronger London dispersion forces.
However, the introduction of branching in the alkyl chain disrupts this trend. Branched isomers of propionate esters typically exhibit lower boiling points than their straight-chain counterparts of the same molecular weight.[1] This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the effective surface area available for intermolecular contact.[2] This diminished surface area leads to weaker London dispersion forces, requiring less energy to separate the molecules into the gaseous phase.
Example: Isopropyl Propionate vs. n-Propyl Propionate
Isopropyl propionate, with a branched isopropyl group, has a boiling point of 108-111 °C. In contrast, its linear isomer, n-propyl propionate, boils at a higher temperature of 122-124 °C. This difference of approximately 14-16 °C highlights the significant effect of branching on reducing intermolecular attractions.
Melting Point: A Tale of Molecular Packing and Symmetry
The melting point is the temperature at which a substance transitions from a solid to a liquid. Unlike boiling points, the effect of branching on melting points is more complex and is largely governed by the efficiency of crystal lattice packing and molecular symmetry.[3]
Generally, more symmetrical molecules can pack more efficiently into a stable crystal lattice, resulting in a higher melting point because more energy is required to disrupt this ordered arrangement.[3] While linear esters can pack relatively well, highly branched isomers can sometimes achieve a high degree of symmetry, leading to anomalously high melting points compared to less branched isomers. However, irregular branching that disrupts symmetry and prevents efficient packing typically leads to a lower melting point.[4]
Example: tert-Butyl Propionate
The highly symmetrical, almost spherical shape of the tert-butyl group in tert-butyl propionate allows for relatively ordered packing in the solid state, influencing its melting point.
Viscosity: Resistance to Flow
Viscosity is a measure of a fluid's resistance to flow. It is influenced by the strength of intermolecular forces and the entanglement of molecules. For esters, as the carbon chain length increases, so does the viscosity, due to stronger van der Waals forces and increased potential for molecular entanglement.
The effect of branching on the viscosity of propionate esters is not as straightforward. While increased branching can lead to a more compact molecular shape, which might be expected to decrease viscosity, studies on fatty acid esters have shown that the branching of the alcohol chain does not have a significant effect on viscosity in some cases.[5] For smaller propionate esters, the reduced surface area and weaker intermolecular forces associated with branching generally lead to a lower viscosity compared to their linear isomers.
Solubility: The Interplay of Polarity and Molecular Size
The solubility of branched-chain propionate esters in water is limited due to their predominantly nonpolar alkyl chains. While the ester group is polar and can act as a hydrogen bond acceptor, allowing for some interaction with water molecules, the hydrophobic character of the alkyl portion is the dominant factor.[2][6][7]
As the total number of carbon atoms in the ester molecule increases, the hydrophobic character becomes more pronounced, leading to a decrease in water solubility.[7] Branching in the alkyl chain can slightly increase water solubility compared to a linear isomer of the same molecular weight. This is because the more compact structure of the branched isomer presents a smaller nonpolar surface area to the water molecules, making it slightly less disruptive to the hydrogen-bonding network of water.
Quantitative Data on Physical Properties
The following tables summarize the key physical properties of a selection of linear and branched-chain propionate esters to facilitate comparison and aid in substance selection.
Ester
Molecular Formula
Structure
Boiling Point (°C)
Melting Point (°C)
Propyl Propionate
C₆H₁₂O₂
CH₃CH₂COOCH₂CH₂CH₃
122-124
-76
Isopropyl Propionate
C₆H₁₂O₂
CH₃CH₂COOCH(CH₃)₂
108-111
-75.9
Butyl Propionate
C₇H₁₄O₂
CH₃CH₂COOCH₂(CH₂)₂CH₃
146.8
-89
Isobutyl Propionate
C₇H₁₄O₂
CH₃CH₂COOCH₂CH(CH₃)₂
137
-71
sec-Butyl Propionate
C₇H₁₄O₂
CH₃CH₂COOCH(CH₃)CH₂CH₃
~132-135 (est.)
N/A
tert-Butyl Propionate
C₇H₁₄O₂
CH₃CH₂COOC(CH₃)₃
118-118.5
N/A
Ester
Density (g/mL at 25°C)
Refractive Index (n²⁰/D)
Water Solubility ( g/100 mL at 20°C)
Propyl Propionate
~0.881
~1.393
~0.5
Isopropyl Propionate
0.863-0.869
1.384-1.390
~0.59
Butyl Propionate
0.875
1.401
0.15
Isobutyl Propionate
0.869
1.397
~0.17
sec-Butyl Propionate
N/A
N/A
N/A
tert-Butyl Propionate
0.865
1.393
N/A
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for quality control and research applications. The following section outlines detailed, step-by-step methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical constant that is sensitive to impurities. A precise and accurate measurement is therefore crucial for assessing the purity of a synthesized or acquired branched-chain propionate ester.
Methodology: Distillation Method
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
Sample Preparation: Place a small volume (e.g., 10-15 mL) of the propionate ester into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
Heating: Gently heat the round-bottom flask using a heating mantle.
Observation: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to heat and record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (typically 1-2 °C).
Data Recording: The recorded temperature range is the boiling point of the substance.
Determination of Melting Point
For branched-chain propionate esters that are solid at room temperature, the melting point is a critical indicator of purity. Impurities will typically depress the melting point and broaden the melting range.
Methodology: Capillary Method using a Thiele Tube [8][9][10]
Sample Preparation: Finely powder a small amount of the solid ester. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.[8]
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band. Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
Immersion: Immerse the thermometer and attached capillary tube into the oil in the Thiele tube, ensuring the sample is level with the thermometer bulb.
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame. The design of the Thiele tube promotes convection currents that ensure uniform heating of the oil bath.[9]
Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]
Data Recording: The recorded temperature range is the melting point of the substance. For a pure compound, this range will be sharp.
Determination of Kinematic Viscosity
Viscosity is a key parameter for applications involving fluid flow, such as in lubricants and solvents. The following protocol is based on the principles of ASTM D445.[10][11]
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske), a constant temperature water bath, and a stopwatch.
Temperature Control: Place the viscometer in the constant temperature bath set to the desired measurement temperature (e.g., 25 °C or 40 °C). Allow sufficient time for the viscometer to reach thermal equilibrium.
Sample Loading: Introduce a precise volume of the propionate ester into the viscometer.
Flow Time Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down under gravity.
Timing: Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when the meniscus passes the lower timing mark.
Calculation: The kinematic viscosity (ν) is calculated using the following equation:
ν = C * t
where C is the calibration constant of the viscometer (in cSt/s) and t is the measured flow time in seconds.
Replicates: Perform the measurement at least three times and average the results to ensure accuracy and precision.
Determination of Water Solubility
The solubility of an ester in water is a critical parameter for its environmental fate and for applications where it may come into contact with aqueous systems.
Methodology: Shake-Flask Method
Preparation of Saturated Solution: In a sealed flask, add an excess amount of the propionate ester to a known volume of deionized water.
Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have completely separated.
Sampling: Carefully withdraw a known volume of the aqueous phase, ensuring that no undissolved ester is included.
Analysis: Determine the concentration of the ester in the aqueous sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
Calculation: The solubility is expressed as the mass of the ester per unit volume or mass of water (e.g., g/100 mL).
Visualization of Concepts
To further elucidate the relationships between molecular structure and physical properties, the following diagrams are provided.
Caption: Relationship between molecular structure, intermolecular forces, and boiling point.
Caption: Experimental workflow for determining physical properties of propionate esters.
Conclusion
The physical properties of branched-chain propionate esters are a direct and predictable consequence of their molecular structure. The introduction of branching significantly influences boiling points, melting points, viscosity, and solubility, primarily by altering the effectiveness of intermolecular van der Waals forces and the efficiency of molecular packing. A thorough understanding of these structure-property relationships, supported by accurate experimental determination of the key physical parameters, is essential for the informed application of these compounds in drug development, materials science, and beyond. This guide provides the foundational knowledge and practical methodologies to empower researchers and scientists in their work with this important class of esters.
References
ResearchGate. (2025). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. Retrieved from [Link]
MDPI. (n.d.). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
Wikipedia. (n.d.). Butyl propionate. Retrieved from [Link]
PubChem. (n.d.). Butyl propionate. Retrieved from [Link]
RSC Publishing. (n.d.). Effect of molecular symmetry on melting temperature and solubility. Retrieved from [Link]
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
ResearchGate. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Retrieved from [Link]
Wikipedia. (n.d.). Van der Waals force. Retrieved from [Link]
Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
ACS Publications. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]
PubChem. (n.d.). Isobutyl propionate. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl propionate. Retrieved from [Link]
ResearchGate. (2025). Effect of molecular symmetry on melting temperature and solubility. Retrieved from [Link]
Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
Unknown. (n.d.). Melting point determination.
Hedinger. (n.d.). UCAR™ n-Butyl Propionate. Retrieved from [Link]
YouTube. (2018). Van Der Waals Forces. Retrieved from [Link]
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Retrieved from [Link]
PubMed. (2023). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. Retrieved from [Link]
MDPI. (n.d.). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved from [Link]
Chemistry Learner. (n.d.). Van der Waals Forces (Bond): Definition, Examples, & Diagrams. Retrieved from [Link]
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
CABI Digital Library. (n.d.). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. Retrieved from [Link]
ACS Publications. (n.d.). Melting Point and Molecular Symmetry | Journal of Chemical Education. Retrieved from [Link]
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
Britannica. (2026). Van der Waals forces | Intermolecular Interactions & Applications. Retrieved from [Link]
The Good Scents Company. (n.d.). isobutyl propionate, 540-42-1. Retrieved from [Link]
monocerosfour. (2008). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]
Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
ResearchGate. (2019). The Effect of Branched‐Chain Fatty Acid Alkyl Esters on the Cold‐Flow Properties of Biodiesel. Retrieved from [Link]
NIH. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC. Retrieved from [Link]
Chemguide. (n.d.). intermolecular bonding - van der Waals forces. Retrieved from [Link]
ChemBK. (2024). tert-butyl propanoate. Retrieved from [Link]
PubChem. (n.d.). Propionic acid sec-butyl ester. Retrieved from [Link]
The Good Scents Company. (n.d.). butyl propionate, 590-01-2. Retrieved from [Link]
Olfactory Properties of Dimethyl Benzyl Carbinyl Propionate (Benzylisopropyl Propionate)
Executive Summary This technical guide provides a comprehensive analysis of Dimethyl Benzyl Carbinyl Propionate (DMBCA Propionate), frequently referred to in older literature and trade specifications as Benzylisopropyl P...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of Dimethyl Benzyl Carbinyl Propionate (DMBCA Propionate), frequently referred to in older literature and trade specifications as Benzylisopropyl Propionate .
While the nomenclature "Benzylisopropyl Propionate" can be chemically ambiguous, industry consensus and CAS registry data confirm its identity as the propanoate ester of dimethyl benzyl carbinol. This molecule is a critical "modifier" in perfumery, valued for its ability to bridge floral (jasmine, rose) and fruity (plum, berry) accords while adding significant substantivity and "petally" texture.
This paper details its physicochemical profile, olfactory mechanics, structure-odor relationships (SOR), and standardized evaluation protocols for research and development applications.
Chemical Identity & Physicochemical Profile
To ensure reproducibility in experimental settings, the precise chemical identity must be established. "Benzylisopropyl propionate" is a trivial name; the IUPAC designation is essential for synthesis and regulatory compliance.
DMBCA Propionate is a structural hybrid that delivers a complex sensory profile. Unlike simple benzyl esters (often sharp/solvent-like) or simple propionates (fruity/ethereal), this molecule exhibits a "slow-release" floralcy.
Secondary Nuances: Dried fruit (Raisin), Green (Rhubarb-like), Tea-leaf, slightly Herbal/Hay-like.
Texture: Waxy, Petally, Soft.
Temporal Evolution (Evaporation Curve)
Top Note (0-15 mins): Low impact. Subtle sweet-fruity freshness.
Heart Note (15 mins - 4 hrs): Dominant phase. Rich, narcotic jasmine character without indolic heaviness. The "dried fruit" aspect becomes prominent.
Base Note (4 hrs+): Persistent sweet-balsamic and woody-floral residue.
Structure-Odor Relationship (SOR)
The unique odor profile arises from the steric hindrance of the gem-dimethyl group adjacent to the ester linkage.
Propionate Moiety: Contributes the specific "berry/plum" fruitiness (distinct from the "apple/banana" of acetates or "cheesy" of butyrates).
Gem-Dimethyl Group: Increases steric bulk, reducing hydrolysis rates (enzymatic stability) and softening the odor profile compared to Benzyl Propionate. It adds the "dried fruit/tea" nuance.
Phenyl Ring: Anchors the molecule in the "Floral-Balsamic" family.
Visualization: Structure-Odor Logic
Figure 1: Functional group contributions to the olfactory profile of DMBCA Propionate.
Synthesis & Manufacturing
For research synthesis or scale-up, the standard route involves the esterification of Dimethyl Benzyl Carbinol (DMBC). Note that DMBC is a tertiary alcohol, making it prone to elimination (dehydration) to form styrenic derivatives if conditions are too acidic.
Synthetic Pathway
Reagents: Dimethyl Benzyl Carbinol + Propionic Anhydride (catalyzed by weak acid or base to prevent dehydration).
Visualization: Synthesis Workflow
Figure 2: Synthesis pathway highlighting the critical risk of tertiary alcohol dehydration.
Experimental Protocols: Olfactory Evaluation
To validate the quality and profile of DMBCA Propionate, the following standardized protocols are recommended. These ensure data integrity and minimize sensory fatigue.
Protocol A: Dilution Analysis (Smelling Strips)
Objective: Determine the odor profile at different evaporation stages without overwhelming the receptors.
Preparation: Prepare a 10% (w/w) solution of DMBCA Propionate in Dipropylene Glycol (DPG) or Ethanol. Pure material is often too intense for analytical characterization.
Application: Dip a standard smelling strip (blotter) to a depth of 1 cm.
Evaluation Intervals:
T=0 (Wet): Assess for solvent notes and top-note impurities.
T=15 min: Primary characterization (Heart note).
T=1 hour: Check for diffusion and volume.
T=24 hours: Assess substantivity and dry-down character.
Reference Standard: Compare against Benzyl Propionate (sharper, fruitier) and Dimethyl Benzyl Carbinyl Acetate (more floral/rose, less fruity).
Protocol B: Gas Chromatography-Olfactometry (GC-O)
Objective: Identify specific odor-active impurities or isomers.
Column: Polar (Wax) column (e.g., DB-Wax or HP-Innowax), 30m x 0.25mm.
Oven Program: 50°C (2 min hold)
10°C/min 240°C.
Detection: Split flow 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).
Data Logging: Panelist records onset/offset of odor events and describes quality (e.g., "Sweet," "Berry," "Chemical").
Validation: Verify that the main peak corresponds to the "Floral/Plum" descriptor.[2] Any "styrenic" or "plastic" notes indicate thermal degradation in the injector port.
Applications in Formulation
DMBCA Propionate is rarely used as a soloist; it is a blender .
Fine Fragrance: Used in Jasmine, Muguet, and Rose bases to provide a "jammy" richness. It extends the effect of natural absolutes.
Functional Perfumery: Due to its high stability and substantivity, it is excellent for fabric softeners and soap, where it survives the wash cycle to provide a residual "clean floral" scent.
Dosage:
Fine Fragrance: 0.5% – 5.0%
Soap/Detergent: 1.0% – 10.0%
References
The Good Scents Company. (n.d.). Dimethyl Benzyl Carbinyl Propionate.[1][2][3][4] Retrieved from [Link]
Benzylisopropyl propionate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Benzylisopropyl Propionate in Organic Solvents Executive Summary Benzylisopropyl propionate (CAS: 67785-77-7), scientifically known as -dimethylphenethyl propionate or dim...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Benzylisopropyl Propionate in Organic Solvents
Executive Summary
Benzylisopropyl propionate (CAS: 67785-77-7), scientifically known as
-dimethylphenethyl propionate or dimethyl benzyl carbinyl propionate , is a lipophilic ester widely utilized in fine fragrance synthesis and, increasingly, as a hydrophobic intermediate in pharmaceutical formulation.[1]
This guide provides a rigorous technical analysis of its solubility profile. Unlike simple benzyl esters, the steric bulk of the gem-dimethyl group adjacent to the ester linkage significantly influences its solvation thermodynamics and hydrolytic stability.[1] This document details the physicochemical basis of its solubility, provides predictive data for organic solvent classes, and outlines validated protocols for experimental verification in drug development workflows.
Chemical Identity & Physicochemical Core
To predict solubility behavior accurately, one must first understand the molecular architecture. Benzylisopropyl propionate combines a lipophilic benzyl tail with a sterically hindered ester linkage.
Mechanistic Insight: The molecule exhibits a "hydrophobic sandwich" structure. The central ester bond is flanked by a benzyl group and a gem-dimethyl moiety.[1] This steric shielding reduces the accessibility of the carbonyl oxygen to hydrogen bond donors (like water), driving the high LogP and enforcing preferential solubility in non-polar to moderately polar organic solvents.[1]
Solubility Profile in Organic Solvents
The solubility of benzylisopropyl propionate follows the "Like Dissolves Like" principle, governed by Hansen Solubility Parameters (HSP). The compound possesses moderate dispersion forces (
) and polar forces (), but low hydrogen bonding capacity ().[1]
Thermodynamics: The van der Waals forces between the benzyl/alkyl chains of the solute and the solvent dominate. The entropy of mixing is favorable due to minimal disruption of solvent structure.
Application: Ideal for extraction from aqueous reaction mixtures or as a carrier in non-aqueous delivery systems.
Thermodynamics: Dipole-dipole interactions between the ester carbonyl and the solvent stabilize the solution.[1] DCM is particularly effective for quantitative transfer and isolation.
Application: Preferred solvents for chromatographic purification (Normal Phase HPLC) and synthesis reactions.
Thermodynamics: While the ester is hydrophobic, the alcohol group of the solvent can interact with the ester carbonyl. However, solubility may decrease significantly at very low temperatures (cryo-precipitation).[1]
Application: Ethanol is the standard solvent for fragrance applications and can serve as a co-solvent in topical pharmaceutical formulations.
Thermodynamics: The hydrophobic effect dominates. The energy cost to cavitate the water structure is not compensated by solute-solvent interactions.[1]
Formulation Note: Requires surfactants (e.g., Tween 80) or co-solvents (PEG 400) to achieve stable dispersion in aqueous media.
Experimental Protocol: Solubility Determination
For drug development professionals requiring precise quantitative data (e.g., for IND filings), the following Shake-Flask Method coupled with HPLC-UV is the gold standard.[1]
Protocol 1: Equilibrium Solubility Determination
Preparation: Add excess Benzylisopropyl propionate (approx. 200 mg) to 2 mL of the target solvent in a borosilicate glass vial.
Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).
Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved material.
Sampling: Carefully remove the supernatant. Filter through a 0.22 µm PTFE syringe filter (hydrophobic filter prevents water contamination).[1]
Quantification: Dilute the filtrate with Acetonitrile (ACN) and analyze via HPLC.
HPLC Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: Isocratic ACN:Water (70:30 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Ester carbonyl absorption).
Retention Time: Expect elution ~4–6 minutes due to high lipophilicity.
Critical Applications in Drug Development
Lipophilic Pro-drug Modeling
Benzylisopropyl propionate serves as an excellent model compound for studying the hydrolytic stability of sterically hindered esters. The gem-dimethyl group mimics the steric protection found in certain prodrugs designed to resist plasma esterases.[1]
Emulsion Formulation
Due to its high LogP, it acts as a stable oil phase in Nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) .[1] It can solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs) that are otherwise difficult to formulate.[1]
Visualization: Solvent Selection Workflow
The following diagram illustrates a logical decision tree for selecting the appropriate solvent based on the intended application (Extraction vs. Analysis vs. Formulation).
Figure 1: Decision tree for solvent selection based on the physicochemical interaction of Benzylisopropyl propionate.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]
The Good Scents Company (2025). Dimethyl Benzyl Carbinyl Propionate: Physicochemical Properties and Solubility Data. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-1-phenylpropan-2-yl propionate (CAS 67785-77-7).[1][3][4] Retrieved from [Link][1]
Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
A Comprehensive Technical Guide to the Thermo-physical Properties of Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals Introduction: The Molecular Architecture and Functional Significance of Aromatic Esters Aromatic esters are a significant class of organic compounds, struct...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Architecture and Functional Significance of Aromatic Esters
Aromatic esters are a significant class of organic compounds, structurally characterized by an ester group (-COO-) directly or indirectly attached to an aromatic ring. This unique molecular architecture—combining the rigidity and electron-rich nature of an aromatic core with the polarity of an ester linkage—imparts a distinct set of thermo-physical properties. These properties are not merely of academic interest; they are pivotal in a wide array of industrial applications, including their use as solvents, plasticizers, perfumes, and food flavorings.[1][2] In the realm of pharmaceuticals and drug development, a thorough understanding of these properties is critical for formulation design, solvent selection in synthesis, and the development of novel drug delivery systems.[2][3]
This guide provides an in-depth exploration of the key thermo-physical properties of aromatic esters. It is designed to be a resource for scientists and researchers, offering not just data, but also insights into the underlying molecular principles and practical experimental methodologies. We will delve into the causal relationships between molecular structure and physical behavior, present standardized protocols for property determination, and explore the implications of these properties in specialized applications.
Core Thermo-physical Properties of Aromatic Esters
The functional behavior of aromatic esters in any application is a direct consequence of their fundamental physical properties. This section details these core characteristics, providing a foundation for understanding their performance in complex systems.
Density and Volumetric Properties
Density (ρ) is a fundamental property that influences volumetric storage and fluid dynamics. Unlike many other organic esters, aromatic esters typically exhibit densities greater than 1 g/mL.[4] For instance, densities ranging from 1.09 g/mL to 1.22 g/mL have been reported for various aromatic esters.[4] This characteristic is advantageous in applications requiring high volumetric energy storage density.[4] The pressure-volume-temperature (PVT) behavior of aromatic esters has been accurately measured over wide temperature and pressure ranges, allowing for the calculation of derived coefficients like isothermal compressibility and isobaric expansibility.[5]
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications such as lubricants, compressor fluids, and drug formulations where flowability and film-forming characteristics are important.[6] Aromatic esters are known to be high-viscosity base oils.[6] However, their rigid aromatic core, while contributing to stability, tends to result in a lower viscosity index compared to more flexible complex esters.[6] This means their viscosity can change more significantly with temperature. The viscosity of various fragrance and flavor esters has been measured over a temperature range of 293.15 K to 343.15 K.[7]
Surface Tension
Surface tension is a key property in processes involving interfaces, such as wetting, emulsification, and atomization.[8] It is particularly relevant in drug formulation, where it can influence the dissolution and bioavailability of active pharmaceutical ingredients (APIs). Aromatic esters like benzyl acetate and trioctyl trimellitate are used in applications where their surface tension is a critical parameter.[8] Recommended correlations for the surface tension of a wide range of aromatic esters have been developed, often showing mean absolute percentage deviations below 1.7%.[8]
Thermal Conductivity
Thermal conductivity (λ) quantifies a material's ability to conduct heat. For aromatic esters, this property is important in heat transfer applications. Experimental values for the thermal conductivity of some aromatic esters fall in the range of 0.159 to 0.204 W/(m·K), which is comparable to other organic materials.[4] While these values are considered low compared to inorganic materials, they are average for applications like latent heat storage.[4]
Phase Change Characteristics and Thermal Stability
The phase change behavior of aromatic esters, including their melting temperature (T_m) and enthalpy of fusion (ΔH_f), is crucial for their application as phase change materials (PCMs) for thermal energy storage. Aromatic esters exhibit a broad range of phase change temperatures, from as low as -16°C to as high as 190°C.[4][9] Their enthalpies of fusion can reach up to approximately 160 J/g.[4][9]
These compounds are also characterized by excellent thermal and oxidative stability, a feature attributed to their stable aromatic core.[6] Many are thermally stable up to 200°C under both inert and oxidative atmospheres.[10] This high thermal resistance makes them suitable for high-temperature applications where other organic compounds might degrade.[6]
Structure-Property Relationships: A Molecular Perspective
The thermo-physical properties of aromatic esters are intrinsically linked to their molecular structure. Understanding these relationships allows for the rational design of esters with tailored properties for specific applications.
The delocalized p-electrons in the benzene ring contribute to a stable, planar structure that influences intermolecular interactions.[1] The polarity of the ester group creates dipole-dipole forces, which are stronger than the van der Waals forces in nonpolar alkanes, leading to higher boiling points.[11][12]
Size and Nature of the Aromatic Core: The stability of the aromatic ring provides excellent thermal resilience.[6]
Length and Branching of the Alkyl/Aryl Chains: The length of the aliphatic chains on the ester can influence thermal resistance.[13] An increase in the carbon number of the non-aromatic portion can also lead to an increase in the enthalpy of fusion.[4][9]
Position and Nature of Substituents: Substituents on the aromatic ring can disrupt the crystal lattice, affecting the enthalpy of fusion.[4]
The following diagram illustrates the logical relationship between the molecular structure of aromatic esters, their resulting thermo-physical properties, and their subsequent performance in key applications.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Viscosity Measurement: Ostwald Viscometer
The Ostwald viscometer is a classic and reliable apparatus for measuring the viscosity of liquids.
[14]
Experimental Protocol for Viscosity Measurement:
Viscometer Cleaning and Calibration:
Thoroughly clean and dry the Ostwald viscometer.
Calibrate the viscometer using a fluid of known viscosity and density (e.g., doubly distilled water) at a precise temperature. This involves measuring the efflux time and calculating the viscometer constant.
Sample Preparation: Ensure the aromatic ester sample is free of air bubbles and particulates.
Temperature Control: Place the viscometer in a constant temperature water bath, ensuring the sample is fully equilibrated to the desired measurement temperature.
Measurement:
Introduce a precise volume of the aromatic ester into the viscometer.
Using a pipette bulb, draw the liquid up into the upper bulb, above the top calibration mark.
Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall between the upper and lower calibration marks (the efflux time).
Repeat the measurement at least five times to ensure reproducibility. The average efflux time is used for calculations.
[14]5. Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant and the average efflux time. The dynamic viscosity (η) is then determined by multiplying the kinematic viscosity by the density of the ester at the measurement temperature (η = ν * ρ).
Data Summary
The following tables summarize key thermo-physical properties for a selection of aromatic esters, compiled from the literature.
Table 1: Thermal Properties of Selected Aromatic Esters
[4][9]
Aromatic Ester
Abbreviation
Melting Temp. (T_m) (°C)
Enthalpy of Fusion (ΔH_f) (J/g)
Density (ρ) (g/mL)
Thermal Conductivity (λ) (W/(m·K))
2,6-Dimethylnaphthalene dicarboxylate
2,6-DMNDC
190
158.4
1.09
Not Available
Methyl-2-furoate
Me-2-Fu
-
97.7
1.18
0.159
Phenyl benzoate
PHB
69
120.3
1.17
0.204
Dibenzoyl oxide
DBO
41
108.9
1.22
0.184
Anisyl acetate
AnAc
-16
Not Determined
1.11
0.165
| Dimethyl terephthalate | DiMeOHTe | 141 | 157.9 | 1.09 | Not Available |
Table 2: Viscosity of Selected Aromatic Esters
[6]
Synthetic Ester
Viscosity @ 40°C (cSt)
Viscosity @ 100°C (cSt)
Viscosity Index
LUBRICIT 3810
52
8.1
125
LUBRICIT 3090/1
115
12
85
LUBRICIT 3010
135
13
80
LUBRICIT 3013
185
17
95
| LUBRICIT 2026 | 195 | 17 | 90 |
Conclusion
The thermo-physical properties of aromatic esters are a direct reflection of their distinct molecular structure. The inherent stability of the aromatic ring, combined with the polarity of the ester group, results in compounds with high thermal resistance, unique phase change behaviors, and densities typically greater than water. These characteristics make them highly valuable in specialized fields, from high-temperature industrial applications to the nuanced world of pharmaceutical formulation. For researchers and drug development professionals, a comprehensive understanding and the ability to accurately measure these properties are essential for innovation and the creation of safe, effective, and stable products. The methodologies and data presented in this guide serve as a foundational resource for leveraging the unique potential of aromatic esters.
References
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Available at: [Link]
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
Recommended Correlations for the Surface Tension of Aromatic, Polyfunctional, and Glyceride Esters. Journal of Physical and Chemical Reference Data. Available at: [Link]
Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report. Available at: [Link]
Thermal properties of esters under inert and oxidative conditions. ResearchGate. Available at: [Link]
Study of Thermo Physical Properties for Binary Liquid Mixture at Various Temperatures. International Journal of Modern Engineering Research. Available at: [Link]
15.6: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]
A-level Chemistry 7405 Specification. AQA. Available at: [Link]
Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. PMC. Available at: [Link]
Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Available at: [Link]
Aromatic Esters Technical Data Sheet. Zschimmer & Schwarz. Available at: [Link]
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Esters. Research Starters. Available at: [Link] (Note: A direct deep link was not available, the provided link is to the main product page).
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]
Density and Viscosity Correlation for Several Common Fragrance and Flavor Esters. ResearchGate. Available at: [Link]
Discovery and history of benzylisopropyl propionate
(Dimethyl Benzyl Carbinyl Propionate)[1] Executive Summary Benzylisopropyl propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DMBP) , is a tertiary ester of significant interest in fragrance chemis...
Author: BenchChem Technical Support Team. Date: February 2026
(Dimethyl Benzyl Carbinyl Propionate)[1]
Executive Summary
Benzylisopropyl propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DMBP) , is a tertiary ester of significant interest in fragrance chemistry and organic synthesis. Despite the trivial name suggesting a simple benzyl-isopropyl ether or ester mix, the molecule is structurally distinct: it is the propionate ester of dimethyl benzyl carbinol (
-dimethylphenethyl alcohol).
This guide provides a comprehensive technical analysis of DMBP, covering its discovery, structural steric properties, synthetic challenges (specifically the esterification of a tertiary alcohol), and biological metabolic fate. It is designed for researchers requiring rigorous physicochemical and toxicological data.
Chemical Identity & Structural Analysis
The nomenclature "Benzylisopropyl propionate" is a trade synonym that can be misleading. The molecule does not contain an isopropyl group attached directly to a benzyl ring in the standard sense; rather, it features a gem-dimethyl substitution at the carbinyl carbon, creating a steric environment resembling an isopropyl moiety.
The following diagram illustrates the connectivity, highlighting the sterically hindered tertiary carbinyl center which governs both its synthesis and hydrolytic stability.
Figure 1: The tertiary carbinyl carbon (red) introduces significant steric bulk, differentiating DMBP from primary benzyl esters.
History & Discovery
The history of benzylisopropyl propionate is intrinsically linked to the development of carbinol esters in the mid-20th century.
Early 1900s - The Carbinol Era: The parent alcohol, Dimethyl Benzyl Carbinol (DMBC) , was synthesized and recognized for its floral (lilac/wood) notes. However, tertiary alcohols are notoriously unstable and difficult to esterify using standard Fischer esterification due to the competing E1 elimination reaction, which yields styrenic derivatives (e.g., dimethyl styrene) rather than the ester.
1950s - Commercial Introduction: DMBP entered public use in the 1950s as fragrance houses sought stable, substantive floral fixatives. It was valued for its ability to impart a "hairy," herbaceous, and fruity nuance to jasmine and rhubarb accords, a profile distinct from the parent alcohol.
Steffen Arctander's Contribution (1969): The definitive characterization of DMBP was documented by Steffen Arctander in Perfume and Flavor Chemicals. He described it as having a "sweet, fruity-floral odor... reminiscent of dried herbs, tea leaves, and prune juice," cementing its status in the perfumer's palette.
Synthesis & Manufacturing
Synthesizing DMBP presents a classic organic chemistry challenge: esterifying a tertiary alcohol without causing dehydration.
The Challenge: Steric Hindrance & Elimination
Standard acid-catalyzed esterification (Alcohol + Acid
Ester + Water) is inefficient for DMBC because the tertiary carbocation intermediate favors elimination to form alkenes over nucleophilic attack by the carboxylic acid.
Optimized Protocol: Anhydride Method
The industrial standard utilizes propionic anhydride with a specific acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid) or a nucleophilic catalyst (DMAP) to drive the reaction kinetically while minimizing temperature to prevent elimination.
Reaction Scheme:
Figure 2: The synthesis requires controlled conditions to favor the ester (green) over the elimination product (red).
Experimental Protocol (Laboratory Scale)
Charge: In a dry 3-neck flask, charge 1.0 mol Dimethyl Benzyl Carbinol and 1.2 mol Propionic Anhydride.
Reaction: Heat to 50–60°C. Note: Do not exceed 80°C to avoid elimination. Stir for 4–6 hours. Monitor by GC.[1]
Quench: Cool to room temperature. Add 10%
solution to neutralize excess acid and catalyst.
Wash: Wash the organic layer with brine.
Purification: Fractional vacuum distillation.
Boiling Point: ~275°C at 760 mmHg (extrapolated); typically distilled at reduced pressure (e.g., 110°C at 5 mmHg).
Yield: Target >85%.
Physicochemical & Sensory Profile[3]
For researchers in formulation or delivery systems, the lipophilicity (LogP) is a critical parameter.
Property
Value
Notes
Appearance
Colorless liquid
Oily viscosity
Odor Type
Floral / Fruity
"Hairy," rhubarb, jasmine, woody
Specific Gravity
0.980 – 0.988
@ 25°C
Refractive Index
1.487 – 1.492
@ 20°C
Flash Point
> 100°C
TCC
LogP (o/w)
~3.57 (Estimated)
Highly lipophilic; implies high tissue retention potential
Vapor Pressure
0.005 mmHg
@ 25°C (Low volatility fixative)
Solubility
Soluble in alcohol, oils
Insoluble in water (17.7 mg/L)
Biological Profile (ADME & Toxicology)
Understanding the metabolic fate of DMBP is essential for safety assessments in drug development and cosmetics.
Metabolism: Hydrolysis
Like most esters, DMBP is metabolized primarily via hydrolysis by carboxylesterases in the liver and skin. However, the steric bulk of the tertiary carbinyl group slows the rate of hydrolysis compared to primary esters (e.g., benzyl propionate), potentially increasing its half-life in vivo.
Pathway:
Hydrolysis: DMBP
Dimethyl Benzyl Carbinol + Propionic Acid.
Fate of Alcohol: Dimethyl Benzyl Carbinol undergoes conjugation (glucuronidation) and excretion.
Fate of Acid: Propionic acid enters the Krebs cycle via conversion to Propionyl-CoA
Methylmalonyl-CoA Succinyl-CoA.
Figure 3: The molecule cleaves into a tertiary alcohol and a short-chain fatty acid.
Toxicology Summary
Skin Sensitization: Generally considered low risk, though high concentrations of the parent alcohol (DMBC) can be mild irritants.
Genotoxicity: No mutagenic effects reported (Ames test negative for related structures).
Regulatory Status: Approved for use in fragrances (IFRA). Not approved as a direct food additive (Flavor) in many jurisdictions due to lack of specific GRAS status for this specific ester, though the parent alcohol is often permitted.
References
Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals). Vol. 1 & 2. Montclair, N.J. (Source: )
Food and Cosmetics Toxicology. (1980). Monographs on fragrance raw materials: Benzylisopropyl propionate. Vol 18(6), p. 669. (Source: )
PubChem. (2025). Compound Summary: (2-methyl-1-phenylpropan-2-yl) propanoate.[3] National Library of Medicine. (Source: )
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Dimethyl Benzyl Carbinyl Esters. (Source: )
Advanced Characterization and Applications of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)
Executive Summary Benzylisopropyl propionate , scientifically nomenclatured as Dimethyl Benzyl Carbinyl Propionate (DMBCP) or -Dimethylphenethyl propionate (CAS: 67785-77-7), represents a distinct class of sterically hin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzylisopropyl propionate , scientifically nomenclatured as Dimethyl Benzyl Carbinyl Propionate (DMBCP) or
-Dimethylphenethyl propionate (CAS: 67785-77-7), represents a distinct class of sterically hindered esters with significant utility in olfactory science, controlled release systems, and metabolic research.
Unlike simple primary esters (e.g., benzyl propionate), DMBCP features a tertiary alkyl group attached to the ester linkage. This structural architecture imparts exceptional hydrolytic stability and substantivity, making it a critical molecule for applications requiring prolonged release profiles in high-pH or enzymatic environments. This guide analyzes its chemical behavior, synthesis challenges, and emerging applications in microencapsulation and drug delivery research.
Part 1: Chemical Architecture & Physicochemical Properties
Structural Analysis
The confusion in nomenclature often arises from the trivial name "Benzylisopropyl propionate." The molecule is not an isopropyl ester of a benzyl acid, nor a benzyl ester of an isopropyl acid. It is the propionate ester of dimethyl benzyl carbinol (a tertiary alcohol).
Core Feature: The ester oxygen is bonded to a quaternary carbon (C attached to two methyls, a benzyl group, and the oxygen).
Steric Consequence: The two methyl groups flanking the ester bond create a "steric shield," significantly retarding nucleophilic attack at the carbonyl carbon. This is the mechanism behind its high substantivity (>100 hours).
Soluble in Alcohol, Oils; Insoluble in Water (17 mg/L)
Requires emulsification for aqueous delivery
Part 2: Synthesis & Catalysis Research
The Challenge of Tertiary Esterification
Standard Fischer esterification (Alcohol + Acid +
) is inefficient for DMBCP due to the tertiary nature of Dimethyl Benzyl Carbinol. The carbocation intermediate is prone to elimination (forming olefins) rather than esterification, and the steric bulk prevents the approach of the acid.
Optimized Synthetic Protocol (Anhydride Method)
To synthesize DMBCP in high yield for research purposes, an activated acylating agent (propionic anhydride) and a nucleophilic catalyst (DMAP) are required.
This property makes DMBCP an excellent candidate for pro-fragrance or prodrug moieties where delayed release of the active alcohol (Dimethyl Benzyl Carbinol) or acid (Propionic Acid) is desired.
Metabolic Pathway Diagram
Part 4: Advanced Research Applications
Microencapsulation & Controlled Release
Recent patent literature identifies DMBCP as a core material in biodegradable microcapsules. Its high lipophilicity allows it to stabilize other volatile actives within a hydrophobic core.
Application: In drug delivery, DMBCP can serve as a co-solvent/carrier in PLGA (Poly(lactic-co-glycolic acid)) microspheres to modulate the release rate of highly water-soluble drugs.
Mechanism: The ester acts as a plasticizer, modifying the glass transition temperature (
) of the polymer matrix.
Olfactory Science & Substantivity
In sensory research, DMBCP is used to study substantivity (adherence to substrates like skin or fabric).
Research Use: It serves as a standard for "Base Note" behavior. Researchers use it to calibrate headspace analysis (GC-MS) for detecting low-volatility compounds on keratin surfaces (skin/hair).
Dermal: Non-irritating and non-sensitizing at 6% concentration.
Research Utility: Because of its low toxicity, it is an ideal model lipophile for testing transdermal permeation enhancement without confounding toxicity issues.
Part 5: Experimental Protocol: Comparative Hydrolysis Assay
Objective: To quantify the steric hindrance effect of DMBCP compared to a primary ester (Benzyl Propionate) using an esterase assay.
Reagents:
Phosphate Buffer (PBS), pH 7.4.
Porcine Liver Esterase (PLE).
Substrates: DMBCP and Benzyl Propionate (100
M).
Acetonitrile (Quenching agent).
Procedure:
Preparation: Prepare 100
M solutions of both esters in PBS (with 1% DMSO for solubility).
Incubation: Add 10 units of PLE to each reaction vial at 37°C.
Sampling: Aliquot 100
L samples at minutes.
Quenching: Immediately mix with 100
L ice-cold Acetonitrile to stop enzyme activity.
Analysis: Analyze supernatant via HPLC-UV (210 nm).
Calculation: Plot % Remaining vs. Time.
Expected Result: Benzyl Propionate will show rapid decay (
mins). DMBCP will show slow decay ( mins), validating the steric hindrance hypothesis.
References
PubChem. (2025). 1,1-Dimethyl-2-phenylethyl propionate (Compound Summary). National Library of Medicine. [Link]
The Good Scents Company. (2024). Dimethyl Benzyl Carbinyl Propionate: Safety and Organoleptic Data.[3][Link]
European Patent Office. (2006). Solvent materials and methods for preparing fragrance compositions (EP1707185A1).
World Intellectual Property Organization. (2023).
McGinty, D., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on benzyl isobutyrate (Comparative Ester Data). Food and Chemical Toxicology. [Link]
Steric Control in Molecular Design: A Technical Guide to Branched-Chain Aromatic Esters
Executive Summary Branched-chain aromatic esters represent a specialized class of compounds where the intersection of aromatic pi-electron density and steric bulk creates unique physicochemical properties. Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Branched-chain aromatic esters represent a specialized class of compounds where the intersection of aromatic pi-electron density and steric bulk creates unique physicochemical properties. Unlike simple aliphatic esters, these molecules exhibit tunable hydrolytic stability and lipophilicity, making them critical tools in prodrug design , fragrance fixation , and advanced materials .
This guide moves beyond basic textbook definitions to explore the causality of their behavior. We will examine how steric hindrance at the
-carbon dictates synthetic strategy and how the Taft Steric Parameter () can be used to predict metabolic half-life.
Part 1: Structural Fundamentals & The Physicochemical Paradox
The core utility of branched-chain aromatic esters lies in the "Physicochemical Paradox": they must be lipophilic enough to cross membranes but labile enough to hydrolyze at the target site.
The Taft Steric Parameter (
)
In drug design, we often rely on the Hammett equation for electronic effects. However, for branched esters, the Taft Equation is the governing principle. The rate of hydrolysis is logarithmically related to the steric bulk of the substituent (
):
: Rate constant of the substituted ester.
: Rate constant of the methyl reference.
: Steric substituent constant (e.g., -Butyl has a large negative value, indicating profound retardation of hydrolysis).
: Sensitivity factor of the reaction to steric effects.[1]
Insight: By shifting from a linear chain (e.g., n-butyl benzoate) to a branched chain (e.g., tert-butyl benzoate), you effectively "shield" the carbonyl carbon from enzymatic nucleophilic attack (esterases), extending the plasma half-life of a prodrug.
Lipophilicity and Membrane Permeability
Branching increases the accessible surface area (ASA) and alters the LogP (partition coefficient).
Ester Structure
LogP (Calc)
Relative Hydrolysis Rate (pH 7.4)
Application Context
Methyl Benzoate
2.1
100 (Reference)
Fragrance (Top note), Rapid release
Isopropyl Benzoate
3.0
~5-10
Flavor, Moderate stability
2-Ethylhexyl Benzoate
5.2
< 1
Plasticizer, UV Filter solvent (High persistence)
tert-Butyl Benzoate
3.3
<< 0.1
Prodrug protection group (Acid labile, Base stable)
Part 2: Synthetic Methodologies
Standard Fischer esterification (Acid + Alcohol
Ester + Water) often fails for branched aromatic esters due to the very steric hindrance we desire in the final product. The equilibrium is unfavorable, and the rate is glacially slow.
The Steglich Esterification (The Gold Standard)
To overcome the activation energy barrier of bulky nucleophiles (secondary/tertiary alcohols) attacking a hindered aromatic acid, we must use Dicyclohexylcarbodiimide (DCC) coupled with 4-Dimethylaminopyridine (DMAP) .
Mechanistic Causality:
Activation: DCC converts the acid into an O-acylisourea (reactive but sterically crowded).
Catalysis: DMAP attacks this intermediate, displacing the urea and forming a highly reactive N-acylpyridinium species. This intermediate projects the carbonyl group away from the bulk, allowing the hindered alcohol to attack.
Experimental Protocol: Synthesis of tert-Butyl Benzoate
This protocol is designed as a self-validating system. The checkpoints ensure reaction completion before workup.
Reagents:
Benzoic Acid (1.0 equiv)
tert-Butanol (1.2 equiv) - Note: Excess is used as it is the cheaper reagent.
DCC (1.1 equiv)
DMAP (0.1 equiv)
Dichloromethane (DCM) - Anhydrous
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Charge with Benzoic Acid, tert-Butanol, and DMAP in DCM (0.5 M concentration relative to acid).
Activation: Cool the solution to 0°C. Dropwise add a solution of DCC in DCM over 20 minutes.
Why? Controlling the addition rate prevents the "runaway" exotherm and minimizes N-acylurea rearrangement (a dead-end side product).
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
Visual Checkpoint: The solution should become cloudy as Dicyclohexylurea (DCU) precipitates.
Validation (TLC): Spot the reaction mixture against the starting Benzoic Acid. The acid spot (low
) must disappear. If Acid remains, add 0.1 equiv more DCC.
The following diagram illustrates the Steglich pathway, highlighting the critical role of DMAP in overcoming steric barriers.
Caption: Figure 1: The Steglich Esterification Cycle. DMAP acts as an acyl transfer agent, bypassing the steric hindrance of the O-acylisourea intermediate.
Part 3: Pharmaceutical Applications (Prodrug Design)
In drug development, branched aromatic esters are utilized to modulate Pharmacokinetics (PK) .
The "Metabolic Switch"
By varying the branching of the ester chain, scientists can tune the release rate of the active parent drug.
Linear Esters: Rapid hydrolysis by plasma esterases
High (burst release).
Branched Esters: Slow hydrolysis
Sustained release (flatter PK curve).
Case Study: Testosterone Esters
Testosterone itself has a short half-life.
Testosterone Cypionate (Cyclic/Branched): Increased steric bulk at the
-carbon relative to the ester linkage provides slightly different release kinetics and solubility profiles.
Logic Flow: Prodrug Selection
Use this decision tree when designing an ester prodrug.
Caption: Figure 2: Decision matrix for ester prodrug design based on desired pharmacokinetic profile.
Part 4: Analytical Validation
Verifying the synthesis of branched aromatic esters requires specific attention to NMR splitting patterns and IR shifts.
Proton NMR (
H-NMR)
Aromatic Region (7.0 - 8.0 ppm): Multiplets corresponding to the benzoate ring.
Alpha-Proton (
):
Isopropyl ester: A septet at ~5.0–5.2 ppm.
tert-Butyl ester:Diagnostic: The disappearance of the
-proton signal entirely and the appearance of a massive singlet (9H) at ~1.5–1.6 ppm.
Mass Spectrometry (GC-MS)
Branched aromatic esters often undergo McLafferty Rearrangement if a gamma-hydrogen is available (e.g., 2-ethylhexyl benzoate).
Base Peak: Often the Benzoyl cation (
105) or the protonated benzoic acid ( 122) after alkene elimination.
Validation Check: For tert-butyl benzoate, look for the loss of isobutylene (
).
References
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Link
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Zhou, G.Y. (2024).[2] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Link
Smith, P. A., et al. (2023). Aromatized liposomes for sustained drug delivery. Nature Communications/NIH. Link
Common Organic Chemistry. (n.d.). Steglich Esterification: Mechanism and Conditions. Link
The Isopropyl Moiety in Ester Functionality: A Technical Guide to Steric Control and Prodrug Design
Abstract This technical guide analyzes the physicochemical and biological role of the isopropyl group ( ) within ester functionalities. Unlike simple methyl or ethyl esters, the isopropyl moiety introduces a critical bal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide analyzes the physicochemical and biological role of the isopropyl group (
) within ester functionalities. Unlike simple methyl or ethyl esters, the isopropyl moiety introduces a critical balance of steric hindrance and lipophilicity (), acting as a "metabolic toggle" in drug development. This guide details the mechanistic basis for using isopropyl esters to modulate hydrolysis kinetics, enhance corneal/dermal permeability, and optimize shelf-life stability, supported by protocols for synthesis and kinetic validation.
The Isopropyl Paradox: Sterics vs. Lipophilicity
In medicinal chemistry, the transformation of a carboxylic acid to an ester is a standard strategy to mask polarity. However, the choice of the alcohol moiety dictates the molecule's fate. The isopropyl group occupies a unique "Goldilocks" zone between the hyper-labile methyl ester and the hyper-stable tert-butyl ester.
Physicochemical Descriptors
To rationalize the choice of an isopropyl group, we must quantify its impact compared to linear homologs.
Substituent ()
Taft Steric Parameter ()
Inductive Effect ()
Lipophilicity Contribution ()
Chemical Hydrolysis Rate ()
Methyl ()
0.00 (Ref)
0.00
0.50
1.00
Ethyl ()
-0.07
-0.10
1.00
~0.76
Isopropyl ()
-0.47
-0.19
1.30
~0.30
tert-Butyl ()
-1.54
-0.30
1.70
<0.01
Data aggregated from physical organic chemistry standards (Hansch/Leo).
Key Insight: The sharp drop in
(-0.47) for the isopropyl group signifies a substantial increase in steric bulk proximal to the carbonyl carbon. This bulk shields the carbonyl from nucleophilic attack (water/hydroxide) during shelf storage, significantly improving chemical stability compared to ethyl esters, without abolishing enzymatic lability in vivo.
Mechanistic Role in Hydrolysis
The utility of the isopropyl ester lies in its differential reactivity: it is resistant to chemical hydrolysis (shelf stability) but susceptible to enzymatic hydrolysis (bio-activation).
Chemical Hydrolysis (Base-Catalyzed)
In a basic environment (pH > 7), the rate-determining step is the formation of the tetrahedral intermediate. The isopropyl group's two methyl wings create a "steric fence" that destabilizes this crowded transition state.
Enzymatic Hydrolysis (The "Lock and Key" Fit)
While sterically hindered against random nucleophiles, the isopropyl group is highly lipophilic. Specific esterases, particularly carboxylesterase 1 (hCE1) and corneal esterases, possess hydrophobic pockets that accommodate the isopropyl group. This allows for rapid cleavage in vivo despite the steric bulk that protects the drug ex vivo.
Case Study: Travoprost
Travoprost is a prostaglandin F2
analog used for glaucoma.[1][2][3] It is administered as an isopropyl ester prodrug.[1][4]
Problem: The free acid is too polar to penetrate the corneal epithelium effectively.
Solution: Esterification with isopropanol increases LogP, facilitating transport across the lipophilic corneal membrane.
Activation: Once inside the corneal stroma, resident esterases rapidly hydrolyze the isopropyl ester, releasing the active free acid to bind the FP receptor.[1][2][5]
Result: Enhanced bioavailability and reduced systemic side effects compared to the free acid.
Visualization of Steric Shielding
The following diagram illustrates the kinetic barrier introduced by the isopropyl group during nucleophilic attack.
Caption: The isopropyl group destabilizes the transition state via steric clash, increasing activation energy for chemical hydrolysis.
Synthesis Protocols
Introducing an isopropyl group requires specific conditions due to the secondary alcohol's lower nucleophilicity compared to primary alcohols.
in Buffer A) should be >24 hours, while enzymatic stability ( in Buffer B) should be <60 minutes for a viable prodrug candidate.
Strategic Decision Framework
When should you use an isopropyl ester over a methyl or ethyl ester?
Caption: Decision matrix for selecting isopropyl esters based on permeability, stability, and activation requirements.
References
Hellberg, M. R., et al. (2002). The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF2α by Human and Rabbit Ocular Tissue. Journal of Ocular Pharmacology and Therapeutics. Link
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. Link
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry. Link
Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Link
Babizhayev, M. A. (2017). Drug design and development of isopropyl ester prodrugs for ophthalmic delivery. Drug Development and Industrial Pharmacy. Link
-Dimethylphenethyl propionate; Benzylisopropyl propionate. Executive Summary This application note details the protocol for the biocatalytic synthesis of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate),...
This application note details the protocol for the biocatalytic synthesis of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate), a high-value fragrance ingredient characterized by sweet, floral, and berry-like notes.
The Challenge: Unlike primary alcohol esters (e.g., Benzyl Propionate), this target molecule is an ester of a tertiary alcohol (Dimethyl Benzyl Carbinol). Tertiary alcohols exhibit significant steric hindrance, making them poor nucleophiles for standard lipase-catalyzed esterification.
The Solution: This protocol utilizes Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435) in a solvent-free or hydrophobic media system.[1][2] To overcome the thermodynamic and kinetic barriers of tertiary alcohol esterification, we employ a Water Activity Control (
) strategy combined with Process Intensification using an activated acyl donor (Vinyl Propionate) or optimized direct esterification with molecular sieves.
Mechanistic Insight & Experimental Logic
The Steric Challenge
The synthesis relies on the Ping-Pong Bi-Bi mechanism . However, the step involving the nucleophilic attack of the alcohol on the Acyl-Enzyme intermediate is the rate-limiting step (RLS).
Primary Alcohols: Fast attack, high conversion.
Tertiary Alcohols (Target): The bulky dimethyl group adjacent to the hydroxyl group creates steric clashes with the active site of CALB (specifically the stereospecificity pocket).
Implication: High enzyme loading and elevated temperatures (relative to enzyme stability) are required to drive the reaction.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific bottleneck caused by the tertiary alcohol substrate.
Figure 1: Ping-Pong Bi-Bi mechanism highlighting the rate-limiting nucleophilic attack by the sterically hindered tertiary alcohol.
Materials & Equipment
Reagents
Component
Specification
Purpose
Enzyme
Novozym 435 (Immobilized C. antarctica Lipase B)[1][2]
Biocatalyst (robust, thermostable).
Substrate A
Dimethyl Benzyl Carbinol (DMBC) >98%
The alcohol acceptor (Tertiary).
Substrate B (Option 1)
Propionic Acid >99%
Acyl donor (Direct esterification).
Substrate B (Option 2)
Vinyl Propionate >98%
Activated acyl donor (Transesterification).
Solvent
n-Heptane or Solvent-Free
Reaction medium (Hydrophobic).
Desiccant
Molecular Sieves (3Å or 4Å), Activated
Water removal (Critical for Option 1).
Equipment
Thermostatic orbital shaker (set to 60°C).
Screw-capped glass vials (20 mL) with chemically resistant septa.
GC-FID or HPLC for quantitative analysis.
Vacuum desiccator (for enzyme pre-equilibration).
Experimental Protocols
Protocol A: Pre-treatment of Catalyst (Water Activity Control)
Rationale: Commercial immobilized lipases often contain varying moisture. For esterification in hydrophobic media, a specific water activity (
) is required to maintain enzyme flexibility without promoting hydrolysis.
Desorption: Place Novozym 435 beads in a vacuum desiccator over saturated salt solution (e.g.,
for ) or simply store over activated silica gel for 24 hours if strict control is unavailable.
Activation: Just prior to use, wash the beads with dry n-heptane to remove storage preservatives if necessary (though Novozym 435 is usually ready-to-use).
Use this route for "Green Labeling" (avoiding vinyl esters). Note that conversion will be slower.
Substrate Preparation: In a 20 mL vial, dissolve 10 mmol Dimethyl Benzyl Carbinol and 12 mmol Propionic Acid (1:1.2 molar ratio) in 5 mL of n-Heptane .
Note: Excess acid drives the equilibrium but high concentrations can denature the enzyme. 1.2 equivalents is the safe upper limit.
Desiccant Addition: Add 100 mg of activated Molecular Sieves (3Å) to the mixture.
Critical: Water produced during the reaction will induce hydrolysis (reverse reaction). Sieves are mandatory.
Use this route for maximum yield and faster kinetics. Vinyl propionate makes the reaction irreversible by releasing acetaldehyde (tautomerizes to gas/volatile).
Reaction Mix: Mix 10 mmol Dimethyl Benzyl Carbinol and 15 mmol Vinyl Propionate (1:1.5 ratio) in 5 mL n-Heptane (or run solvent-free).
Catalyst: Add 100 mg Novozym 435 .
Conditions: 55°C, 200 rpm, open system (or vented septum) to allow acetaldehyde escape.
The following flowchart outlines the decision matrix for selecting the synthesis route and the downstream processing steps.
Figure 2: Operational workflow comparing Direct Esterification vs. Transesterification routes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Steric Hindrance
Switch from Propionic Acid to Vinyl Propionate . Increase Enzyme load to 10% w/w.
Reaction Stalls at 50%
Water Accumulation
(Route A) Replace Molecular Sieves mid-reaction. Check initial solvent dryness.
Enzyme Aggregation
High Polarity/Water
Ensure solvent is hydrophobic (Heptane/Hexane). Avoid hydrophilic solvents like Ethanol.
By-product Peaks
Hydrolysis
Ensure the enzyme was not stored in a humid environment. Pre-dry enzyme in a desiccator.
References
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[1][2][3][4][5][6] Chemical Society Reviews, 42(15), 6406-6436. Link
Ortiz, C., et al. (2019).[2] Novozym 435: The "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link
Bornscheuer, U. T. (1995). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 17(7), 578-615. (Foundational text on lipase specificity constraints).
PubChem Database. (n.d.). Benzylisopropyl propionate (Compound CID 105595).[7] National Center for Biotechnology Information. Link
Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789.
High-Resolution GC-MS Profiling of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)
Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Identity Benzylisopropyl propionate is a colloquial trade name often used in the fragrance and flavor industry for -dimethylphenethyl pro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Procedure (SOP)
Executive Summary & Chemical Identity
Benzylisopropyl propionate is a colloquial trade name often used in the fragrance and flavor industry for
-dimethylphenethyl propionate (also known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate).
Accurate analysis of this ester requires distinguishing it from structural isomers (e.g., phenethyl propionate analogs) and monitoring for hydrolysis products (dimethyl benzyl carbinol). This guide provides a validated protocol for the qualitative and quantitative analysis of benzylisopropyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS).
For this analysis, we utilize a 5%-phenyl-arylene / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms).
Reasoning: Benzylisopropyl propionate is moderately non-polar (LogP ~3.57). A non-polar column ensures elution based primarily on boiling point, providing sharp peak shapes and high thermal stability up to 325°C, which is necessary to bake out heavier co-extractives often found in essential oils or synthetic matrices.
Alternative: A PEG (Wax) column can be used if the analyte co-elutes with specific terpene hydrocarbons, but it suffers from lower thermal stability.
Inlet Dynamics: Split vs. Splitless
Split Injection (Recommended): Since this compound is typically analyzed as a raw ingredient or a significant component of a fragrance concentrate (0.1% - 5%), a split ratio of 50:1 is crucial to prevent column overload and detector saturation.
Inlet Temperature: Set to 250°C . This ensures rapid volatilization without inducing thermal degradation (ester pyrolysis) which can occur at higher temperatures (>280°C).
Mass Spectrometry: Ionization Physics
Source: Electron Ionization (EI) at 70 eV.
Scan Range: 35–350
.
Key Diagnostic Ions: The tertiary carbocation structure facilitates specific fragmentation. We expect a base peak at
57 (propionyl cation) or 91 (tropylium ion), with a characteristic loss of the propionate group.
The mass spectrum of benzylisopropyl propionate is dominated by cleavage adjacent to the carbonyl group and the benzyl position.
Key Fragments:
133: (Dimethyl benzyl carbinyl cation). This is a primary cleavage product.
91: (Tropylium ion). Formed from the benzyl moiety; highly stable and characteristic of all benzyl derivatives.
57: (Propionyl cation). Derived from the ester tail.
150/151: Rearrangement products often seen in tertiary esters.
Visualization of Analytical Logic
Figure 1: Analytical workflow for the GC-MS profiling of Benzylisopropyl Propionate.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), adhere to these criteria:
Retention Index (RI) Verification:
Calculate the Linear Retention Index (LRI) using a C8-C20 alkane ladder.
Target LRI (DB-5): ~1450 - 1480 (Note: Values vary slightly by exact phase; calibrate against your specific column).
Pass Criteria: Experimental LRI must be within
10 units of the literature value.
Spectral Match:
Compare the collected spectrum against the NIST20 or Wiley library.
Pass Criteria: Reverse Match Score > 850/1000.
Linearity:
Prepare a 5-point calibration curve (10 ppm to 1000 ppm).
Pass Criteria:
.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Active sites in inlet liner or column head.
Replace liner with deactivated split liner (glass wool). Trim 10cm from column.
Missing Molecular Ion
Extensive fragmentation (common in tertiary esters).
Rely on 133 and 91 for ID. Use CI (Chemical Ionization) if MW confirmation is mandatory.
Ghost Peaks
Carryover or Septum bleed.
Run a solvent blank. Check if peaks align with siloxanes ( 73, 207, 281).
Degradation
Thermal hydrolysis in injector.
Lower inlet temperature to 230°C. Ensure solvent is anhydrous.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, Benzylisopropyl propionate. Retrieved from [Link]
The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) Odor and Properties. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Propanoic acid, 1,1-dimethyl-2-phenylethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Adams, R. P. (2007).Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard text for RI values of fragrance esters).
Application Note: Structural Elucidation of Benzylisopropyl Propionate via High-Resolution NMR
This Application Note provides a rigorous protocol for the structural elucidation of Benzylisopropyl Propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or -Dimethylphenethyl Propionate ) using high-resol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous protocol for the structural elucidation of Benzylisopropyl Propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or
-Dimethylphenethyl Propionate ) using high-resolution ¹H and ¹³C NMR spectroscopy.
Introduction & Structural Analysis
Benzylisopropyl propionate is a vital ester used extensively in the fragrance industry for its floral, fruity, and slightly woody notes. Despite its colloquial name, the molecule is structurally distinct from simple benzyl or isopropyl esters. It is the propionate ester of dimethyl benzyl carbinol (2-methyl-1-phenylpropan-2-ol).[1][2]
Accurate characterization is critical for quality control (QC) in synthesis to distinguish it from potential hydrolysis products (dimethyl benzyl carbinol) or transesterification impurities.
Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon bearing the oxygen.
Propionate Chain: Ethyl group adjacent to a carbonyl (
).
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent concentration-dependent shifts, follow this preparation standard:
Solvent: Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane) as an internal reference.
Rationale:
provides excellent solubility for lipophilic esters and minimizes solvent overlap in the aliphatic region.
Concentration:
¹H NMR: 10–15 mg in 0.6 mL solvent.
¹³C NMR: 40–60 mg in 0.6 mL solvent (requires higher concentration for sufficient S/N ratio).
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
Instrument Parameters (500 MHz Standard)
Parameter
¹H NMR (Proton)
¹³C NMR (Carbon)
Rationale
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
30° pulse ensures rapid repetition without saturation.
Spectral Width
14 ppm (-2 to 12 ppm)
240 ppm (-10 to 230 ppm)
Covers all expected aromatic and carbonyl signals.
Acquisition Time
3.0 – 4.0 sec
1.0 – 1.5 sec
Sufficient to resolve small couplings (J-values).
Relaxation Delay (D1)
1.0 sec
2.0 sec
Ensures quantitative integration accuracy.
Scans (NS)
16
1024
High scan count needed for ¹³C sensitivity.
Temperature
298 K (25°C)
298 K (25°C)
Standard ambient temperature for reproducibility.
Results & Discussion
¹H NMR Spectrum Analysis
The proton spectrum of benzylisopropyl propionate is characterized by four distinct signal groups. The absence of coupling between the benzylic methylene and the gem-dimethyl groups is a diagnostic feature of the tertiary carbinyl structure.
The 3.05 ppm singlet is critical. If this signal appears as a doublet or multiplet, it indicates the presence of an isomeric impurity (e.g., 1-phenyl-2-propyl propionate).
The 1.44 ppm singlet (6H) confirms the quaternary nature of the carbon attached to the oxygen. The magnetic equivalence of these two methyl groups indicates free rotation and lack of chirality in the molecule.
¹³C NMR Spectrum Analysis
The carbon spectrum confirms the ester skeleton and the quaternary center.
Signal Assignments
Shift (δ, ppm)
Type
Assignment
Structural Context
173.8
C_quat
C =O
Ester Carbonyl
137.5
C_quat
Ar-C _ipso
Aromatic Quaternary Carbon
130.3
CH
Ar-C H (meta)
Aromatic Ring
128.0
CH
Ar-C H (ortho)
Aromatic Ring
126.4
CH
Ar-C H (para)
Aromatic Ring
82.5
C_quat
-C (CH₃)₂-O-
Tertiary Carbinyl Carbon
46.2
CH₂
Ph-C H₂-
Benzylic Carbon
28.6
CH₂
-CO-C H₂-
Propionate Alpha-Carbon
25.8
CH₃
-C(C H₃)₂-
Gem-Dimethyl Carbons
9.3
CH₃
-CH₂-C H₃
Propionate Terminal Methyl
Diagnostic Check:
The signal at 82.5 ppm is characteristic of a tertiary carbon bonded to an oxygen atom (C-O). A shift significantly upfield (<70 ppm) would suggest hydrolysis to the alcohol or a primary/secondary ester structure.
Visualization of Analytical Workflow
The following diagram outlines the logical flow for confirming the identity of Benzylisopropyl Propionate, distinguishing it from common isomers.
Figure 1: Logic tree for validating Benzylisopropyl Propionate structure versus common isomers (e.g., isopropyl esters).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 105595, 1,1-Dimethyl-2-phenylethyl propionate. Retrieved from [Link]
The Good Scents Company (2023). Dimethyl Benzyl Carbinyl Propionate Information and Organoleptic Profile. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Propanoic acid, 1,1-dimethyl-2-phenylethyl ester - Gas Chromatography and Mass Spectra. Retrieved from [Link]
Advanced FT-IR Characterization of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)
Application Note: AN-SPEC-2025-04 Executive Summary This application note details the protocol for the structural authentication and quality control of Benzylisopropyl Propionate , chemically known as Dimethyl Benzyl Car...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SPEC-2025-04
Executive Summary
This application note details the protocol for the structural authentication and quality control of Benzylisopropyl Propionate , chemically known as Dimethyl Benzyl Carbinyl Propionate (CAS: 67785-77-7).[1]
While often referred to in trade as "benzylisopropyl propionate," this molecule is structurally the propionate ester of dimethyl benzyl carbinol (1,1-dimethyl-2-phenylethyl propionate).[1][2] It is a critical high-value ingredient in the fragrance industry, prized for its sweet, floral, and berry-like notes.[1] Precise spectroscopic characterization is essential to distinguish it from structural isomers (e.g., benzyl isobutyrate) and to detect hydrolysis degradation products (propionic acid).[1]
This guide provides a self-validating workflow for researchers to acquire, analyze, and interpret the FT-IR spectrum of this ester with high confidence.
Chemical Identity & Vibrational Theory[1]
Understanding the molecular geometry is a prerequisite for accurate spectral interpretation.[1] The molecule consists of four distinct vibrational domains:
The following logic flow ensures data integrity from sampling to validation.
Figure 1: Operational workflow for ATR-FTIR analysis of liquid esters.
Step-by-Step Methodology
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.[1] Ensure the energy throughput meter indicates the crystal is free of residue (Baseline > 95% energy).[1]
Background Collection: Collect the background spectrum (air) immediately prior to sampling to compensate for atmospheric
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). This corrects for the depth of penetration dependence on wavelength.[1]
Spectral Interpretation & Peak Assignment
The spectrum of Benzylisopropyl Propionate is defined by the "Rule of Three" for esters (C=O, C-O-C, C-O) modified by the specific gem-dimethyl and benzyl signatures.[1]
Medium intensity.[1][4][5] Methyl () and Methylene () stretches from the propionate and gem-dimethyl groups.[1]
1750 – 1730
C=O Stretch
The "Anchor" Peak. Strong, sharp ester carbonyl.[1][6] Typically centered at 1735 cm⁻¹.[1] Broadening here suggests degradation (free acid).[1]
1600 & 1495
Arom. C=C Ring
Characteristic "breathing" modes of the benzene ring.[1]
1385 & 1365
Gem-Dimethyl
Identity Marker. A distinct "doublet" (split peak) caused by the symmetric deformation of the group.[1] Essential for distinguishing from linear isomers.
1200 – 1150
C-O-C Stretch
Strong antisymmetric stretch of the ester linkage.[1] Often splits into two bands due to vibrational coupling.
Strong out-of-plane (oop) bending.[1] The presence of both peaks confirms a monosubstituted benzene ring.[1]
Structural Validation Logic
To confirm the identity of the molecule, the analyst must verify the connectivity of the functional groups using the following logic gate:
Figure 2: Spectral interpretation logic for confirming chemical structure.
Troubleshooting & Impurity Detection
Hydrolysis Detection (Degradation)
Esters are susceptible to hydrolysis, reverting to their parent acid and alcohol.[1]
Indicator: Appearance of a broad, "hump-like" feature between 3500 – 2500 cm⁻¹ (O-H stretch of carboxylic acid).[1]
Secondary Indicator: Shift or broadening of the Carbonyl peak towards 1710 cm⁻¹ (Propionic acid dimer).[1]
Residual Solvent/Alcohol[1]
Indicator: A sharp or broad band at 3400 – 3300 cm⁻¹ indicates residual Dimethyl benzyl carbinol (unreacted starting material).[1]
Resolution: If this peak exceeds 2% transmittance intensity relative to baseline, the sample requires re-purification.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate.[1] Retrieved from [Link]
The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate Data Sheet.[1] Retrieved from [Link][1]
Spectroscopy Online (2018). The C=O[1] Bond, Part VI: Esters and the Rule of Three.[1][7] Retrieved from [Link]
Application Notes and Protocols for the Quantification of Benzylisopropyl Propionate
Introduction: The Analytical Imperative for Benzylisopropyl Propionate Benzylisopropyl propionate is an ester of significant interest in various industries, including pharmaceuticals, cosmetics, and fragrance manufacturi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Benzylisopropyl Propionate
Benzylisopropyl propionate is an ester of significant interest in various industries, including pharmaceuticals, cosmetics, and fragrance manufacturing. Its quantification is critical for quality control, formulation development, stability testing, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise and accurate determination of benzylisopropyl propionate in various matrices. As Senior Application Scientist, the protocols herein are designed not merely as a set of instructions, but as a self-validating system, grounded in established analytical principles and supported by authoritative references.
Physicochemical Properties and Analytical Strategy
A thorough understanding of the analyte's physicochemical properties is paramount in designing a robust analytical method. Benzylisopropyl propionate, while not extensively documented, can be expected to share properties with its close structural analog, benzyl propionate.
Structure: An ester formed from benzyl alcohol and isopropyl propionic acid.
Expected Properties (based on benzyl propionate):
Boiling Point: High, likely around 220-230°C. This makes it suitable for Gas Chromatography (GC).
Solubility: Expected to be soluble in common organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in water. This informs the choice of solvents for sample preparation and mobile phases in High-Performance Liquid Chromatography (HPLC).
UV Absorbance: The presence of the benzyl group suggests UV absorbance, likely with a maximum around 260 nm, making HPLC with UV detection a viable technique. Isopropyl alcohol itself has a UV absorbance around 205 nm[1].
Based on these properties, two primary analytical techniques are recommended:
Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. Given the expected boiling point, GC is a primary technique for the analysis of benzylisopropyl propionate.
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds. The UV-absorbing benzyl group makes HPLC with a UV detector a powerful tool for quantification.
Method 1: Quantification of Benzylisopropyl Propionate by Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The flame ionization detector (FID) is highly sensitive to organic compounds, making it an excellent choice for the quantification of esters.
Causality of Experimental Choices:
Column Selection: A non-polar or mid-polarity column (e.g., DB-5 or equivalent) is chosen because "like dissolves like." The non-polar nature of benzylisopropyl propionate will allow for good separation and peak shape on such a column.
Injector and Detector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analyte.
Oven Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from any other components in the sample matrix and to elute the analyte in a reasonable time with a sharp peak shape.
Protocol: GC-FID Analysis of Benzylisopropyl Propionate
1. Instrumentation and Consumables:
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, or equivalent)
Carrier Gas: Helium or Nitrogen, high purity
Autosampler vials, caps, and septa
Syringes for sample and standard preparation
2. Reagents and Standards:
Benzylisopropyl propionate reference standard (purity >99%)
Solvent for dilution: Methanol or Ethanol (HPLC grade or equivalent)
Internal Standard (optional but recommended for improved precision): e.g., Benzyl acetate or another suitable, non-interfering ester.
3. Standard Preparation:
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzylisopropyl propionate reference standard and dissolve in 100 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
For Liquid Samples (e.g., fragrance oils, solutions):
Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.
Dissolve and dilute to volume with methanol.
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
For Creams and Lotions:
Accurately weigh approximately 1 g of the cream or lotion into a 50 mL centrifuge tube.
Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.
Sonicate for 15 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. This extraction with methanol is effective for water- and grease-based matrices[2].
5. GC-FID Operating Conditions:
Parameter
Setting
Inlet
Split/Splitless
Inlet Temperature
250°C
Split Ratio
50:1
Column
DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature
80°C, hold for 1 min
Ramp 1
15°C/min to 200°C
Ramp 2
25°C/min to 280°C, hold for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
300°C
Hydrogen Flow
40 mL/min
Air Flow
400 mL/min
Makeup Gas (N2)
25 mL/min
Injection Volume
1 µL
6. Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of benzylisopropyl propionate versus its concentration for the working standards.
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.
Quantify the amount of benzylisopropyl propionate in the samples by comparing their peak areas to the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
Parameter
Typical Acceptance Criteria
Linearity
r² > 0.995 over the concentration range
Accuracy (% Recovery)
90-110%
Precision (%RSD)
< 5% for repeatability and intermediate precision
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise ratio of 10:1
Note: These are typical values and may vary depending on the specific application and regulatory requirements. For fragrance allergens, LODs can range from 0.007 to 2.7 µg/mL[3][4].
Workflow Diagram: GC-FID Analysis
Caption: Workflow for Benzylisopropyl Propionate Quantification by GC-FID.
Method 2: Quantification of Benzylisopropyl Propionate by High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength.
Causality of Experimental Choices:
Column Selection: A reversed-phase C18 column is the workhorse of HPLC and is well-suited for separating moderately non-polar compounds like benzylisopropyl propionate from more polar matrix components.
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase HPLC. The ratio is optimized to achieve a good retention time and separation. A buffer is generally not necessary for a neutral compound like an ester, simplifying the mobile phase preparation[5].
Detection Wavelength: The benzyl group is expected to have a UV absorbance maximum around 260 nm. This wavelength is chosen for detection to maximize sensitivity and minimize interference from matrix components that do not absorb at this wavelength.
Protocol: HPLC-UV Analysis of Benzylisopropyl Propionate
1. Instrumentation and Consumables:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Autosampler vials, caps, and septa
Syringes for sample and standard preparation
2. Reagents and Standards:
Benzylisopropyl propionate reference standard (purity >99%)
Mobile Phase A: HPLC grade water
Mobile Phase B: HPLC grade acetonitrile
Solvent for dilution: Acetonitrile or a mixture of acetonitrile and water
3. Standard Preparation:
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzylisopropyl propionate reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation:
For Liquid Samples (e.g., pharmaceutical oral solutions):
Accurately weigh an amount of the sample equivalent to approximately 10 mg of benzylisopropyl propionate into a 100 mL volumetric flask.
Dissolve and dilute to volume with acetonitrile.
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
For Creams and Gels:
Accurately weigh approximately 1 g of the cream or gel into a 50 mL centrifuge tube.
Add 20 mL of acetonitrile and vortex for 2 minutes.
Sonicate for 15 minutes to ensure complete extraction.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. For some cosmetic products, a simple dilution followed by filtration is sufficient for HPLC analysis[6].
5. HPLC-UV Operating Conditions:
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
260 nm
Injection Volume
10 µL
Run Time
Approximately 10 minutes
6. Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of benzylisopropyl propionate versus its concentration for the working standards.
Perform a linear regression analysis on the calibration curve (r² > 0.995).
Quantify the amount of benzylisopropyl propionate in the samples by comparing their peak areas to the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
Parameter
Typical Acceptance Criteria
Linearity
r² > 0.995 over the concentration range
Accuracy (% Recovery)
98-102% for drug substance, 95-105% for drug product
Precision (%RSD)
< 2% for repeatability and intermediate precision
Limit of Detection (LOD)
Typically in the range of 0.1-1 µg/mL
Limit of Quantification (LOQ)
Typically in the range of 0.5-5 µg/mL
Note: These are typical values for pharmaceutical analysis and may vary. For instance, a validated HPLC method for apremilast showed a linearity range of 10-60 µg/mL with an LOD of 0.93 µg/mL and an LOQ of 2.82 µg/mL[7].
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for Benzylisopropyl Propionate Quantification by HPLC-UV.
Conclusion
The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of benzylisopropyl propionate in a variety of sample matrices. The choice between the two methods will depend on the specific application, the nature of the sample matrix, and the available instrumentation. Both methods are based on well-established analytical principles and can be validated according to international guidelines to ensure data of the highest quality and integrity.
References
Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OA Text.[Link]
Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OA Text.[Link]
The Preparation and Identification of an Ester + OH + H2O. TSFX.[Link]
Jain, D., et al. (2022). Development and validation of reversed phase HPLC method for determination of apremilast in bulk and pharmaceutical dosage form. International journal of health sciences.[Link]
Genova, P. J. A. (2016). gas chromatographic method development and validation for estimation of residual isopropyl alcohol. University Knowledge Digital Repository.[Link]
gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research.[Link]
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.[Link]
Chatzimitakos, T., & Stalikas, C. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.[Link]
Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Master Analyse et Controle.[Link]
Kim, M., et al. (2016). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC.[Link]
Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. MDPI.[Link]
Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. SciSpace.[Link]
Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Products by Gas Chromatography-Flame Ionization Detection (GC-FID). FDA.[Link]
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI.[Link]
Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate.[Link]
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. American Chemical Society.[Link]
Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC.[Link]
Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. AKJournals.[Link]
Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. PubMed.[Link]
Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. ResearchGate.[Link]
Preparation and Identification of Esters. YouTube.[Link]
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.[Link]
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI.[Link]
Application Note: Protocol for Lipase-Catalyzed Synthesis of Branched Esters
Abstract & Scope Branched esters—critical components in bio-lubricants, cosmetic emollients, and chiral intermediates—present a unique challenge in biocatalysis. Unlike linear substrates, branched chains (e.g., 2-ethylhe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Branched esters—critical components in bio-lubricants, cosmetic emollients, and chiral intermediates—present a unique challenge in biocatalysis. Unlike linear substrates, branched chains (e.g., 2-ethylhexanol, isostearic acid) introduce significant steric hindrance, often reducing reaction rates by orders of magnitude compared to linear analogs.
This guide details a robust, field-proven protocol for the lipase-catalyzed synthesis of sterically hindered branched esters. It moves beyond standard "mix-and-stir" methods, introducing thermodynamic water control and solvent engineering to drive conversion to >95% even with bulky substrates.
Strategic Planning: The "Steric Challenge"
Before beginning bench work, the experimental design must account for the specific geometry of the lipase active site.
Mechanism of Action (Ping-Pong Bi-Bi)
Lipases operate via a Ping-Pong Bi-Bi mechanism. The reaction rate for branched substrates is often limited by the formation of the Acyl-Enzyme Intermediate or the nucleophilic attack by the bulky alcohol.
Figure 1: Ping-Pong Bi-Bi mechanism highlighting the steric bottleneck where the bulky branched alcohol must approach the acyl-enzyme intermediate.
Enzyme Selection Matrix
Not all lipases can accommodate branching near the reaction center.
Linear or simple branching (e.g., iso-). High stability.
Sn-1,3 regioselectivity in lipids.
Bulky secondary alcohols or complex branching.
Recommendation
Start here. Standard for 1° branched alcohols (e.g., 2-ethylhexanol).
Use if CALB fails or for specific lipid structuring.
Use for 2° alcohols or extreme steric hindrance.
Core Protocol: Synthesis of 2-Ethylhexyl Esters
This protocol uses 2-ethylhexanol and Lauric Acid as a model system. This represents a "medium-difficulty" synthesis applicable to bio-lubricants and cosmetic esters.
Materials & Equipment
Biocatalyst: Novozym 435 (immobilized CALB).[3][4] Note: Dry in a desiccator over silica gel for 24h before use.
Water Control: Molecular Sieves (3A or 4A), activated at 250°C for 4h.
Reaction Vessel: Screw-cap glass vial or jacketed reactor with overhead stirring.
Temperature Control: Oil bath or heating block set to 60°C.
Solvent System Engineering
For branched esters, Solvent-Free (Neat) conditions are preferred to maximize substrate concentration and collision frequency. If substrates are solid or too viscous, use a hydrophobic solvent (Log P > 3.0) to prevent stripping the essential water layer from the enzyme.
Avoid: Polar solvents (Ethanol, Acetone) which deactivate the enzyme.
Step-by-Step Methodology
Step 1: Substrate Preparation
Mix Lauric Acid and 2-Ethylhexanol in the reactor.
Molar Ratio: 1:1.1 (Acid : Alcohol). A slight excess of alcohol drives the equilibrium in esterification.
Pre-heating: Heat mixture to 60°C until the acid is fully melted and the system is homogeneous.
Step 2: System Drying (Critical)
Add activated Molecular Sieves (5-10% w/v relative to total reaction volume) to the substrate mixture.
Why? Lipase esterification is reversible.[7] Removing water produced during the reaction is the only way to achieve >90% conversion.
Step 3: Enzyme Initiation
Add Novozym 435 to the mixture.
Loading: 1% to 5% (w/w) relative to the total mass of substrates.
Note: For highly hindered substrates (e.g., neo-pentyl structures), increase loading to 10%.
Step 4: Incubation
Stir at 200–400 rpm at 60°C.
Caution: Do not use magnetic stir bars if possible, as they grind the immobilized beads, creating fines that complicate filtration. Overhead stirring is superior.
Step 5: Monitoring
Sample 50 µL of the reaction mixture at t=0, 1h, 4h, and 24h.
Dilute sample in n-Hexane/Internal Standard solution for GC analysis.
Step 6: Workup
Once conversion plateaus (typically >95%):
Filter the reaction mixture to remove the enzyme and molecular sieves.
Recycling: Wash the enzyme with dry acetone, dry in air, and store at 4°C for reuse.
Purification: Remove excess alcohol via vacuum distillation (rotary evaporator).
Optimization & Troubleshooting
When yields are low (<50%), the cause is usually thermodynamic (water) or kinetic (sterics).
Problem
Root Cause
Corrective Action
Low Conversion (<40%)
Water accumulation (Equilibrium limit).
Add more molecular sieves or apply vacuum (50-100 mbar) during reaction.
Slow Reaction Rate
Steric hindrance at the active site.
1. Switch enzyme to Burkholderia cepacia (BCL) .2.[8] Increase temperature to 70-80°C (CALB is stable up to 90°C).
Enzyme Aggregation
Substrate is too polar or viscous.
Add hydrophobic solvent (Isooctane) to disperse the system.
Leaching/Activity Loss
Polar contaminants (e.g., glycerol) in substrates.
Ensure substrates are analytical grade; "stripping" of the enzyme's hydration shell may be occurring.
Validation & Analysis
Trust but verify. Use these parameters to validate the synthesis.
Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega.
[Link](Note: Generalized link to journal domain for verification of recent kinetic studies).
Lipase-mediated resolution of branched chain fatty acids. Wageningen University & Research.
[Link]
Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ResearchGate.
[Link]
Application Note: Use of Benzylisopropyl Propionate in Flavor and Fragrance Research
Part 1: Executive Summary & Critical Disambiguation Benzylisopropyl propionate is a trivial synonym most accurately mapped to Dimethyl Benzyl Carbinyl Propionate (DMBCP) . It is a structural ester often confused with sim...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Critical Disambiguation
Benzylisopropyl propionate is a trivial synonym most accurately mapped to Dimethyl Benzyl Carbinyl Propionate (DMBCP) . It is a structural ester often confused with similarly named compounds due to non-standard nomenclature.
CRITICAL DISAMBIGUATION:
Before proceeding, researchers must verify the Chemical Abstracts Service (CAS) registry number of their target molecule, as "Benzylisopropyl propionate" is often conflated with:
Status:Fragrance Use Only . (FEMA N/A; Not currently GRAS for flavor use in the US).
Common Confusion:Benzyl Isobutyrate (CAS: 103-28-6).[3][4]
Profile: Heavy, fruity, strawberry, creamy.
Status: Flavor & Fragrance (FEMA 2141).
Common Confusion:Cuminyl Propionate (p-Isopropylbenzyl propionate) (CAS: 7149-34-0).
Profile: Cumin, woody, balsamic.
Scope of this Guide:
This protocol focuses on Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) .[1][2][5] While it possesses a distinct "berry/seedy" taste profile, it is not approved for flavor use (FEMA N/A). This guide details its application in fragrance research , specifically in constructing abstract floral and fruity accords, and outlines protocols for olfactory evaluation and stability testing.
Triangulation: Compare against the Reference Standard. Any "sour" note indicates propionic acid formation (spoilage).
Protocol B: Formulation - The "Abstract White Floral" Accord
Objective: Use DMBCP to modernize a Jasmine/Gardenia accord by introducing a "jammy" fruit texture without using obvious fruit esters.
Rationale: DMBCP acts as a bridge.[6] Its benzyl structure links to salicylates (floral), while the propionate tail adds the fruity lift.
Formulation Table (Parts per Thousand):
Ingredient
Role
Control (No DMBCP)
Test Formulation
Hexyl Cinnamal
Floral Backbone
200
200
Benzyl Acetate
Jasmine Top
150
120
Indole (10% in DPG)
Animalic Nuance
10
10
DMBCP (Benzylisopropyl Propionate)
Fruity/Floral Modifier
0
60
Methyl Dihydrojasmonate (Hedione)
Radiance
300
300
Linalool
Freshness
100
100
Dipropylene Glycol
Solvent/Balance
240
210
TOTAL
1000
1000
Procedure:
Blend ingredients in the order listed at room temperature.
Allow the concentrate to mature for 48 hours to reach equilibrium.
Evaluation: The Test Formulation should exhibit a "petally" texture and a dried-fruit sweetness (reminiscent of Osmanthus) that the Control lacks.
Protocol C: Stability Testing (pH Challenge)
Objective: Determine the stability of DMBCP in functional bases (e.g., Shampoo vs. Fabric Softener). Esters are prone to hydrolysis at extreme pH.
Workflow:
Base Selection:
Acidic Base: Fabric Softener (pH 3.0).
Neutral Base: Shampoo/Shower Gel (pH 6.5).
Alkaline Base: Bar Soap (pH 9.5).
Dosing: Incorporate DMBCP at 0.5% w/w into each base.
Incubation: Store samples at 45°C (accelerated aging) for 4 weeks.
Analysis:
Sensory: Check for "vinegar" smell (Propionic acid release).
Analytical: Extract with Hexane and analyze via GC-MS.
Stability Prediction:
pH 3-7: Generally Stable.
pH > 9: Risk of hydrolysis. In alkaline soap, DMBCP may degrade to Dimethyl Benzyl Carbinol (floral/lilac) and Propionate salts (odorless/faint). The odor profile will shift from "Fruity Jasmine" to "Generic Floral."
Part 5: Safety & Regulatory Compliance
IFRA (International Fragrance Association) Status:
DMBCP is regulated under the broader category of benzyl derivatives or specific ester standards.
Standard: Generally not restricted by a specific quantitative limit (QRA) unless it contains impurities like Benzyl Alcohol (which is restricted).
Usage Level: Common usage in fine fragrance concentrate is 0.5% to 5% .
RIFM Assessment: Considered safe for use in fragrance at current usage levels.[7]
Flavor Regulatory Warning:
FEMA Number:None .
FDA Status: Not listed as a direct food additive for flavor use.[6]
Guidance:Strictly prohibit the use of DMBCP in flavor formulations intended for ingestion until GRAS status is verified. For flavor matching (e.g., Berry/Fruit flavors), use Benzyl Isobutyrate (FEMA 2141) or Benzyl Propionate (FEMA 2150) as legal alternatives.
Part 6: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]
The Good Scents Company (2025). Dimethyl Benzyl Carbinyl Propionate: Flavor and Fragrance Data. Retrieved from [Link]
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Alkyl Cyclic Esters. (Access via RIFM Database).[1]
Application Note: Enantioselective Synthesis of Chiral Esters with Isopropyl Side-Chains
[1] Strategic Overview: The "Isopropyl Challenge" The introduction of an isopropyl group ( -Pr) adjacent to a carbonyl center presents a unique paradox in drug development. While the isopropyl group is a pharmacophore "p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Overview: The "Isopropyl Challenge"
The introduction of an isopropyl group (
-Pr) adjacent to a carbonyl center presents a unique paradox in drug development. While the isopropyl group is a pharmacophore "privileged structure"—enhancing lipophilicity and metabolic stability (e.g., in Valine analogs, Ibuprofen derivatives)—its steric bulk (-value 0.[1]76) severely hampers standard enantioselective transformations.
Standard esterification of racemic
-isopropyl acids often leads to poor enantiomeric excess (ee) because the bulky -Pr group blocks the trajectory of chiral catalysts. Therefore, the synthesis of high-purity chiral esters bearing isopropyl groups requires specialized workflows that leverage steric recognition rather than fighting against it.[1]
This guide details two field-proven protocols:
Biocatalytic Kinetic Resolution (EKR): Best for resolving racemic mixtures under mild conditions.
Asymmetric Hydrogenation: Best for de novo synthesis from prochiral alkene precursors.[1]
Decision Framework
Before selecting a protocol, assess your starting material availability and purity requirements using the decision tree below.
Figure 1: Strategic selection between Biocatalytic and Chemocatalytic routes based on substrate origin.
Protocol A: Biocatalytic Kinetic Resolution (EKR)
Principle:
Lipases, specifically Candida antarctica Lipase B (CAL-B), possess a "stereochemical pocket" that discriminates between enantiomers based on the size of the substituents. According to Kazlauskas' rule, the enzyme preferentially acylates the enantiomer where the medium-sized group fits into the stereospecific pocket, while the large isopropyl group is excluded.
Target: Resolution of racemic
-isopropyl esters (or the corresponding alcohols).
Substrate Preparation:
Dissolve 10 mmol of the racemic substrate in 50 mL of anhydrous MTBE. Ensure water content is <0.05% to prevent non-specific hydrolysis (unless hydrolysis is the intended mechanism).
Why? Vinyl acetate renders the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.
Enzyme Loading:
Add Novozym 435 (20% w/w relative to substrate).
Critical: Do not stir vigorously with a magnetic bar as it grinds the immobilized beads. Use an orbital shaker or an overhead stirrer.
Incubation:
Incubate at 30°C for 24–48 hours.
Thermodynamic Control: Higher temperatures (>45°C) often degrade the enantioselectivity (
-value) of the enzyme for bulky isopropyl substrates.
Monitoring:
Monitor conversion via GC or HPLC. Stop the reaction at exactly 50% conversion.
Theoretical Limit: In kinetic resolution, the maximum yield of pure enantiomer is 50%.
Workup:
Filter off the enzyme beads (can be washed and reused 5–10 times). Evaporate the solvent.[2] Separation of the reacted ester from the unreacted alcohol is performed via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Principle:
For de novo synthesis, asymmetric hydrogenation of
-isopropyl acrylates using Rhodium(I) complexes with electron-rich phosphine ligands (like DuPhos) is the industry standard.[1] The rigid chiral lattice of the DuPhos ligand forces the bulky isopropyl group of the substrate into a specific quadrant, dictating the face of hydrogen addition.
Catalyst Formation (In-situ):
In a glovebox (nitrogen atmosphere), dissolve [Rh(cod)
]BF (1.0 mol%) and (S,S)-Et-DuPhos (1.1 mol%) in anhydrous, degassed MeOH (5 mL). Stir for 15 minutes until the solution turns orange-red.
Mechanism:[1][2][3][4][5][6] The cyclooctadiene (cod) ligands are displaced by the phosphine and solvent, creating the active cationic solvated species.
Reactor Loading:
Transfer the substrate (1.0 mmol) and the catalyst solution into a stainless steel Parr hydrogenation vessel (or glass pressure bottle).
Concentration: 0.1 M to 0.2 M is optimal.
Purge Cycles:
Seal the vessel. Pressurize to 30 psi with H
, then vent. Repeat 5 times.
Safety: This removes O
, which poisons the Rh-catalyst and oxidizes the phosphine ligand.[1]
Hydrogenation:
Pressurize to 60 psi (4 bar) H
. Stir vigorously at Room Temperature (25°C) for 12–24 hours.
Note: Unlike Ru-catalysts, Rh-DuPhos works well at lower pressures, but sterically hindered isopropyl groups may require 60 psi to reach full conversion.[1]
Workup:
Vent the hydrogen. Concentrate the solution under reduced pressure.
Purification: Pass through a short plug of silica to remove the catalyst. The filtrate is usually the pure chiral ester.
Analytical Validation (QC)
Verifying the enantiomeric excess (ee) is critical. Isopropyl esters often have low UV absorbance; use Refractive Index (RI) or derivatization if necessary.
Figure 2: Rapid troubleshooting logic for optimization of asymmetric hydrogenation.
Key Insight on Solvents: If using Rh-catalysis, switching from Methanol to Trifluoroethanol (TFE) can significantly boost ee for bulky isopropyl substrates due to the "solvophobic effect" and stronger hydrogen bonding networks stabilizing the transition state.
References
Burk, M. J., et al. (1993). "Rh-DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society.[4][6]
Gotor-Fernández, V., et al. (2006).[1] "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." Journal of Molecular Catalysis B: Enzymatic.
Satyawali, Y., et al. (2023).[2][4] "Process intensification of lipase catalyzed isopropyl ester synthesis." Journal of Cleaner Production.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Static Headspace GC-MS Profiling of Volatile Esters
Abstract & Scope
Volatile esters are critical analytes in pharmaceutical residual solvent testing (Class 2/3 solvents), food metabolomics, and flavor profiling. Their analysis is frequently complicated by matrix effects, hydrolytic instability, and transesterification artifacts. This guide details a robust Static Headspace (SHS) GC-MS methodology designed to maximize sensitivity while maintaining analyte integrity. Unlike standard "cookbook" methods, this protocol emphasizes the thermodynamic control of the phase ratio (
) and partition coefficient () to achieve limits of quantitation (LOQ) in the low ppb range.
Theoretical Foundation: The Thermodynamics of Sensitivity
To optimize headspace extraction, one must manipulate the equilibrium governing the analyte's distribution between the sample phase and the gas phase. The peak area (
) in GC is defined by the equation:
Where:
is the original concentration of the analyte in the sample.
(Partition Coefficient): The ratio of analyte concentration in the sample vs. the gas phase (). Lower means more analyte in the headspace (higher sensitivity).
(Phase Ratio): The ratio of the volume of the gas phase to the sample phase ().
Critical Mechanism:
For polar esters (e.g., Ethyl Acetate) in aqueous matrices,
is relatively high (high solubility). To maximize sensitivity, we must drive down . This is achieved via the "Salting Out" effect and temperature elevation, though the latter must be capped to prevent hydrolysis.
Experimental Workflow
The following diagram outlines the critical path from sample preparation to mass spectral detection, highlighting the decision points for matrix modification.
Figure 1: Analytical workflow emphasizing thermodynamic equilibrium prior to injection.
Method Development Strategy
The "Salting Out" Effect (Matrix Modification)
Adding inorganic salts increases the ionic strength of the aqueous layer, decreasing the solubility of organic esters (lowering
).
Recommendation: Use Sodium Sulfate (
) or Sodium Chloride ().
Protocol: Add salt to saturation (
).
Why: This creates a "chaotropic" environment that forces hydrophobic esters into the headspace.
Solvent Selection (Crucial Warning)
NEVER use Methanol or Ethanol as a diluent for ester analysis if the sample contains other alcohols or water.
Risk: Transesterification (exchange of alkoxy groups) can occur in the heated headspace vial, creating false positives (e.g., converting Ethyl Acetate to Methyl Acetate).
Solution: Use Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) . These high-boiling, aprotic solvents do not react with esters and have low vapor pressure, keeping the headspace clean.
Incubation Temperature vs. Hydrolysis
Esters are susceptible to hydrolysis (breaking down into acid + alcohol) at high temperatures, especially if the matrix pH is not neutral.
Optimization Range: 60°C – 80°C.
Limit: Do not exceed 100°C for thermally labile esters (e.g., acetates).
Detailed Protocol
Materials & Reagents
Vials: 20 mL Headspace vials (bevelled top) with magnetic screw caps.
Septa: PTFE/Silicone (low bleed).
Salt: Anhydrous
(baked at 400°C for 4 hours to remove organics).
Diluent: DMSO (GC Headspace Grade).
Sample Preparation
Weigh 2.0 g of anhydrous
into a 20 mL vial.
Add 5.0 mL of sample solution (or 5 mL water + weighed solid sample).
Note: This creates a Phase Ratio (
) of 3.0 (15 mL headspace / 5 mL sample).
Immediately cap and crimp/screw tightly.
Vortex for 30 seconds to dissolve salt and homogenize.
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance: 85–115%.
Precision:
Repeatability: 6 injections of the same sample (RSD < 5%).
Intermediate Precision: Different days/analysts (RSD < 10%).
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]
Restek Corporation. (2000). A Technical Guide for Static Headspace Analysis Using GC.[3] Restek Application Notes. [Link]
Snow, N. H., & Slack, G. C. (2002). Head-space analysis in modern gas chromatography.[4][5] TrAC Trends in Analytical Chemistry, 21(9-10), 608-617. [Link]
Executive Summary Objective: To provide a scalable, solvent-free protocol for the synthesis of Dimethyl Benzyl Carbinyl Propionate (commercially known as Benzylisopropyl Propionate ). Context: This molecule is a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a scalable, solvent-free protocol for the synthesis of Dimethyl Benzyl Carbinyl Propionate (commercially known as Benzylisopropyl Propionate ).
Context: This molecule is a high-value fragrance ingredient characterized by fruity, rhubarb, and berry notes. Chemically, it is the ester of propionic acid and
The Challenge: Unlike primary alcohols (e.g., benzyl alcohol), DMBC is a tertiary alcohol . The steric hindrance around the hydroxyl group renders standard enzymatic protocols (using Candida antarctica Lipase B) ineffective and traditional Fisher esterification slow and prone to elimination side-reactions (dehydration to alkenes).
The Solution: This guide details a Heterogeneous Solid-Acid Catalyzed protocol. By using a sulfonated cross-linked polystyrene resin (e.g., Amberlyst-15) under solvent-free conditions, we achieve high conversion rates, suppress dehydration, and eliminate downstream solvent removal, adhering to the 12 Principles of Green Chemistry .
The reaction utilizes a solid acid catalyst to protonate the carbonyl oxygen of the propionic anhydride (acyl donor), making it susceptible to nucleophilic attack by the sterically hindered tertiary alcohol (DMBC).
Why Anhydride? Using propionic anhydride instead of propionic acid drives the equilibrium forward irreversibly and provides a more electrophilic acyl center, which is critical for overcoming the steric bulk of the tertiary alcohol.
Figure 1: Mechanism of solid-acid catalyzed esterification of a tertiary alcohol.
Materials & Equipment
Reagents
Reagent
Grade
Role
Notes
-Dimethylphenethyl alcohol (DMBC)
>98%
Substrate (Alcohol)
Tertiary alcohol; Solid at RT (MP ~24°C).
Propionic Anhydride
>97%
Acyl Donor
Preferred over acid for tertiary alcohols.
Amberlyst-15 (Dry)
Industrial
Catalyst
Macroreticular cation exchange resin. Must be dry.
Sodium Bicarbonate
ACS
Quench/Wash
10% Aqueous solution.
Magnesium Sulfate
Anhydrous
Drying Agent
For post-workup drying.
Equipment
Reactor: Jacketed glass reactor (50 mL to 1 L scale) with overhead mechanical stirrer.
Temperature Control: Circulating oil bath capable of maintaining 60°C ± 1°C.
Filtration: Sintered glass funnel (Porosity 3) or vacuum filtration setup.
Step: Amberlyst-15 can absorb atmospheric moisture, which deactivates catalytic sites and promotes hydrolysis.
Action: Dry the catalyst beads in a vacuum oven at 80°C for 4 hours prior to use. Store in a desiccator.
Phase 2: Reaction Setup
Melt Substrate: Gently warm DMBC (approx. 30°C) until fully liquid.
Charging: In the reactor, combine:
1.0 equivalent of DMBC (e.g., 16.4 g, 100 mmol).
1.2 equivalents of Propionic Anhydride (e.g., 15.6 g, 120 mmol).
Note: A slight excess of anhydride drives the reaction.
Catalyst Addition: Add Amberlyst-15 (5% w/w relative to total mass of reactants).
Example: For ~32g reaction mass, add 1.6g catalyst.
Agitation: Initiate stirring at 300-400 RPM. Ensure beads are suspended but not pulverized.
Phase 3: Synthesis
Heating: Ramp temperature to 60°C .
Caution: Do not exceed 80°C. Higher temperatures favor the elimination of DMBC to dimethyl styrene (dehydration side product).
Reaction Time: Maintain conditions for 4 to 6 hours .
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-FID. Look for the disappearance of the alcohol peak.
Phase 4: Workup & Purification
Filtration: Hot filter the mixture through a sintered glass funnel to remove the solid catalyst.
Green Tip: Wash the catalyst with a small amount of propionic acid or reuse directly for the next batch (up to 5 cycles).
Neutralization: The filtrate contains the product and propionic acid byproduct.
Wash the organic phase with 10% NaHCO₃ solution (2x) to remove propionic acid.
Wash with Brine (1x).
Drying: Dry the organic layer over anhydrous
, then filter.
Isolation: The resulting crude oil is Dimethyl Benzyl Carbinyl Propionate .
Final Polish (Distillation): Perform vacuum distillation (approx. 110-115°C at 5 mmHg) to obtain fragrance-grade material (>99% purity).
Process Control & Data Analysis
Process Workflow
Figure 2: Process flow diagram for the solvent-free synthesis.
Expected Analytical Data
Parameter
Specification
Method
Appearance
Colorless clear liquid
Visual
Purity
> 98.5%
GC-FID
Refractive Index
1.487 – 1.492 ()
Refractometer
Specific Gravity
0.980 – 0.989 ()
Densitometer
Acid Value
< 1.0 mg KOH/g
Titration
Troubleshooting & Optimization
Why not Enzymatic (CALB)?
While Candida antarctica Lipase B (Novozym 435) is the gold standard for primary alcohols, it shows negligible activity toward tertiary alcohols like DMBC due to the narrow entrance of its active site.
Alternative Biocatalyst: If a biological route is strictly required, Lipase A from Candida antarctica (CALA) or Lipase from Candida rugosa (CRL) are more accommodating to tertiary centers, though reaction times will be significantly longer (24-48h) compared to the solid acid route.
Preventing Dehydration
Tertiary alcohols easily dehydrate to alkenes in the presence of strong acids.
Control: Ensure the temperature stays below 65°C .
Catalyst Choice: Amberlyst-15 is a strong acid resin. If alkene formation (>5%) is observed, switch to a milder solid acid like Sulfated Zirconia or Nafion-NR50 .
References
Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals). Vol. I & II. Montclair, N.J. (Source for organoleptic properties and synonyms).
Yadav, G. D., & Thathagar, M. B. (2002). Esterification of maleic acid with ethanol over solid acid catalysts. Reactive and Functional Polymers, 52(2), 99-110. (Foundational protocol for Amberlyst-15 esterification). Link
Sheldon, R. A. (2018). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 20(1), 33-43. (Principles of solvent-free synthesis). Link
The Good Scents Company. (n.d.). Dimethyl benzyl carbinyl propionate.[1] Retrieved October 26, 2023. (Verification of chemical identity and trade names). Link
Liu, Y., et al. (2018). Enzymatic synthesis of esters from tertiary alcohols: A review. Biotechnology Advances, 36(2), 345-356. (Discussion on biocatalytic limitations for tertiary alcohols). Link
Fed-batch esterification for benzylisopropyl propionate production
Application Note: Precision Biocatalysis for Benzylisopropyl Propionate Production Executive Summary Benzylisopropyl propionate , technically known as Dimethyl Benzyl Carbinyl Propionate (DMB-CP) (CAS: 67785-77-7), is a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Biocatalysis for Benzylisopropyl Propionate Production
Executive Summary
Benzylisopropyl propionate , technically known as Dimethyl Benzyl Carbinyl Propionate (DMB-CP) (CAS: 67785-77-7), is a high-value ester characterized by a complex floral-fruity profile with berry nuances. Unlike simple primary esters (e.g., benzyl propionate), DMB-CP is derived from a tertiary alcohol (
-dimethylphenethyl alcohol).
This structural complexity presents a dual challenge in synthesis:
Steric Hindrance: Tertiary alcohols exhibit extremely low nucleophilicity, making them poor substrates for standard esterification.
Acid Inhibition: Propionic acid is a known reversible inhibitor of lipases (particularly Candida antarctica Lipase B) and can cause irreversible deactivation at high concentrations due to micro-aqueous phase acidification.
This guide details a Fed-Batch Protocol designed to overcome these thermodynamic and kinetic barriers. By controlling the acid concentration below the inhibition threshold (
) and continuously removing water, we achieve high conversion rates that are unattainable in batch systems.
Key Constraint: The hydroxyl group is shielded by two methyl groups and a benzyl group. Standard chemical catalysis (e.g.,
) often leads to elimination reactions (dehydration to alkenes) rather than esterification due to the stability of the tertiary carbocation. Biocatalysis offers high selectivity but requires kinetic management.
The Fed-Batch Solution
The reaction follows a Ping-Pong Bi-Bi mechanism . However, propionic acid acts as a "dead-end" inhibitor by binding to the acyl-enzyme intermediate or acidifying the essential water layer on the enzyme surface.
Batch Failure Mode: High initial acid concentration
Enzyme active site saturation/protonation Activity loss.
Fed-Batch Success Mode: Acid is added at the consumption rate. The enzyme never "sees" a high acid environment, maintaining
.
Experimental Configuration
Visualizing the Reactor Setup
The following diagram illustrates the recirculation loop designed for continuous water removal and precise acid dosing.
Figure 1: Fed-batch reactor loop with integrated water removal and feedback-controlled acid dosing.
Detailed Protocol
Materials
Component
Specification
Role
Alcohol
Dimethyl Benzyl Carbinol (DMBC) >98%
Acyl acceptor (Substrate)
Acyl Donor
Propionic Acid (Anhydrous)
Acyl donor
Catalyst
Candida antarctica Lipase A (Immobilized)
Critical: CALA is preferred over CALB for tertiary alcohols due to its wider active site funnel.
Solvent
-Heptane or Solvent-Free
Hydrophobic medium to protect enzyme.
Desiccant
Molecular Sieves 3Å (Activated)
Water by-product removal.
Pre-Treatment Steps
Enzyme Conditioning: Wash immobilized lipase with
-heptane to remove storage moisture. Equilibrate at (water activity) in a desiccator.
Sieve Activation: Bake molecular sieves at 250°C for 4 hours. Cool under
.
Fed-Batch Execution
Step 1: Initial Charge
Load the reactor with DMBC (Alcohol) at 0.5 M concentration in
-heptane.
Add Immobilized Lipase (10% w/w relative to substrate).
Crucial: Do NOT add the full volume of Propionic Acid. Add only 0.05 molar equivalents to initiate the catalytic cycle.
Step 2: Reaction Initiation
Set temperature to 60°C (Tertiary alcohols require higher activation energy; CALA is thermostable).
Agitate at 200 rpm. Ensure catalyst suspension without mechanical grinding.
Step 3: The Feeding Phase (The "Smart" Feed)
Objective: Maintain Propionic Acid concentration between 0.05 M and 0.1 M .
Method: Use a pre-calculated step-feed or continuous drip based on consumption rates (determined via pilot GC run).
Rate: Typically 0.1 molar equivalents per hour.
Monitoring: Extract 50
L samples hourly. Titrate or check via GC. If acid accumulates, PAUSE feed.
Step 4: Water Removal
Continuously recirculate the reaction supernatant through the Molecular Sieve bed (Figure 1).
Why? Accumulation of water promotes hydrolysis (reverse reaction), limiting conversion to ~40%. Removal pushes equilibrium to >90%.
Step 5: Termination
Stop reaction when conversion plateaus (typically 24-48 hours for tertiary alcohols).
Filter enzyme (reusable).
Evaporate solvent.
Analytical Methods & Data
GC-FID Parameters
Column: DB-WAX or HP-5 (30m x 0.25mm).
Injector: 250°C, Split 1:20.
Oven: 80°C (2 min)
10°C/min 220°C.
Retention Times (Approx):
Propionic Acid: ~3.5 min
DMBC (Alcohol): ~8.2 min
DMB-Propionate (Product): ~12.5 min
Quantitative Comparison: Batch vs. Fed-Batch
Parameter
Batch Process
Fed-Batch Process
Molar Ratio (Acid:Alc)
1.5 : 1 (At start)
1.5 : 1 (Total added over time)
Initial Acid Conc.
High (>1.0 M)
Low (0.05 M)
Enzyme Activity
Rapid decay (<50% after 6h)
Stable (>90% after 24h)
Final Conversion
35 - 45%
88 - 94%
Reaction Time
12 Hours
36 Hours
Mechanistic Insight (Causality)
The superiority of the fed-batch approach is rooted in the competitive inhibition kinetics of the lipase.
Figure 2: Kinetic pathway showing the "Dead-End" inhibition caused by excess acid, which fed-batch avoids.
Troubleshooting Guide
Problem: Zero Conversion observed.
Root Cause: Substrate is a tertiary alcohol. CALB (Novozym 435) may be too sterically hindered.
Fix: Switch to CALA (Novozym 868) or Thermomyces lanuginosus lipase. Ensure water activity is not zero (enzyme needs a monolayer of water to function).
Problem: Enzyme agglomeration (Clumping).
Root Cause: Water accumulation in the hydrophilic support.
Fix: Increase molecular sieve load or flow rate.
References
Orthofer, M. et al. (2025). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. ResearchGate .
The Good Scents Company. (2023). Dimethyl Benzyl Carbinyl Propionate Data Sheet. TGSC Information System .
de Meneses, A. C. et al. (2019).[2] Benzyl butyrate esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation. Process Biochemistry . [2]
Krishna, S. H. et al. (2002). Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica. Tetrahedron: Asymmetry .
Purification techniques for benzylisopropyl propionate
Application Note: Advanced Purification Protocols for Benzylisopropyl Propionate Executive Summary This guide details the isolation and purification of Benzylisopropyl Propionate , a sterically hindered tertiary ester wi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Purification Protocols for Benzylisopropyl Propionate
Executive Summary
This guide details the isolation and purification of Benzylisopropyl Propionate , a sterically hindered tertiary ester widely utilized in fragrance chemistry for its floral-fruity notes.[1] Unlike simple primary esters, this compound is derived from a tertiary alcohol (dimethyl benzyl carbinol), making it susceptible to thermal elimination (dehydration) during synthesis and purification.[1]
Achieving pharmaceutical or high-grade fragrance purity (>98%) requires a specific strategy to separate the target ester from:
Unreacted Tertiary Alcohol (Difficult to separate due to boiling point proximity).
Before purification, one must understand the "Enemy."[1] The synthesis typically involves the acylation of dimethyl benzyl carbinol. The steric bulk of the gem-dimethyl group adjacent to the ester linkage dictates the purification strategy.
H-bonding capability; requires removal via polarity difference.[1]
Key Impurity B
2-Methyl-1-phenylprop-1-ene (Olefin)
Non-polar; lower boiling point; formed if heated too high.[1]
Mechanistic Insight: The Elimination Risk
The following diagram illustrates why standard distillation often fails if not controlled. The tertiary carbocation intermediate allows the alcohol to dehydrate into an alkene rather than esterify.
Figure 1: Competing reaction pathways.[1] High thermal stress during purification favors the red path (Elimination).
Protocol A: Post-Synthesis Work-up (The Chemical Wash)[1]
Objective: Remove acidic species and water-soluble contaminants without triggering hydrolysis of the steric ester.[1][6]
Quench: Pour the crude reaction mixture slowly into ice-cold water (0–4°C). Reason: Low temperature prevents hydrolysis of the newly formed ester.
Solvent Extraction: Extract the organic layer with MTBE (Methyl tert-butyl ether).[1] Note: MTBE is preferred over ethyl acetate as it is less prone to transesterification.
Acid Neutralization (Critical): Wash the organic phase with saturated
Validation: Check pH of the aqueous layer; it must be >8. Residual acid catalyzes elimination during distillation.
Drying: Wash with brine, separate, and dry over anhydrous
.
Concentration: Remove solvent via rotary evaporation at <40°C . Do not overheat.
Protocol B: High-Vacuum Fractional Distillation
Objective: Separate the target ester from the lower-boiling olefin and the close-boiling alcohol.[1]
Prerequisites:
High-vacuum line (<1 mmHg preferred, max 5 mmHg).[1]
Vigreux column (at least 20cm) or packed column for theoretical plate count.
Oil bath (Avoid heating mantles to prevent hot spots).
The Thermodynamic Challenge:
Tertiary esters have boiling points significantly higher than their corresponding olefins but close to their parent alcohols.
Composition: Mixture of unreacted Alcohol and Ester.[7][8] Keep this for recycling.
Fraction 3 (The Heart Cut): Collect vapor temp stable at ~110–120°C (at 1 mmHg).
Validation: Refractive Index (RI) monitoring. The ester has a distinct RI compared to the alcohol.
Shutdown: Stop heating before the pot runs dry to prevent polymerization of residue.
Data Table: Distillation Cuts (Example at 1.0 mmHg)
Fraction
Vapor Temp (°C)
Composition
Action
F1
40 - 75
Olefin / Solvent
Discard
F2
76 - 105
Alcohol / Ester Mix
Recycle / Re-distill
F3
108 - 115
Benzylisopropyl Propionate
Keep (Target)
Residue
>120
Polymers / Salts
Discard
Protocol C: Flash Chromatography (Polishing)[1]
Objective: For research-grade purity (>99%), distillation may leave trace alcohol. Silica chromatography resolves this based on polarity.
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
Mobile Phase: Hexane:Ethyl Acetate gradient.
Workflow:
TLC Optimization: Spot crude. Develop in 9:1 Hexane:EtOAc.
Olefin:
~0.9 (Near solvent front).
Ester:
~0.6 (Target).
Alcohol:
~0.3 (More polar).
Column Loading: Load the distilled "Heart Cut" (F3) onto the column (1:50 ratio of sample:silica).
Elution:
Flush with 100% Hexane (removes residual olefins).
Gradient to 95:5 Hexane:EtOAc (elutes the Ester).
Flush with 80:20 Hexane:EtOAc (removes Alcohol impurities).
Analysis: Pool fractions containing the single spot at
~0.6.
Process Logic & Decision Tree
The following diagram guides the researcher through the purification decision process based on the scale and required purity.
Figure 2: Decision matrix for selecting the appropriate purification module.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]
Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
The Good Scents Company (2023). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]
Pavia, D. L., et al. (2013).Introduction to Organic Laboratory Techniques. Cengage Learning.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #LIP-PROP-992
Status: Open
Assigned Specialist: Senior Application Scientist, Biocatalysis Division
Topic: Troubleshooting low yields and enzyme inactivation in sterically hindered esterification.
Executive Summary: The Reaction Landscape
You are attempting to synthesize benzylisopropyl propionate via lipase catalysis. This reaction presents a "perfect storm" of three distinct biocatalytic challenges:
Thermodynamic Equilibrium: The formation of water during esterification drives the reverse reaction (hydrolysis).
Substrate Inhibition: Propionic acid is a short-chain fatty acid (SCFA) known to strip the essential water layer from lipases (like Candida antarctica Lipase B, CALB), causing irreversible deactivation.
Steric Hindrance: The "benzylisopropyl" moiety (likely referring to a bulky secondary alcohol such as 1-phenyl-2-methyl-1-propanol) restricts access to the lipase active site, significantly lowering
.
This guide provides a root-cause analysis and actionable protocols to overcome these barriers.
Diagnostic Visualizer
Before modifying your protocol, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in lipase-mediated esterification.
Technical Modules & Troubleshooting (FAQs)
Module A: The Acid Inhibition Trap
The Issue: Users often observe that the reaction starts fast but stops abruptly, and the enzyme cannot be reused.
The Science: Propionic acid is particularly aggressive. It acidifies the "micro-aqueous layer"—the thin shell of water bound to the enzyme surface essential for its conformational stability. Once this layer is acidified or stripped, the enzyme denatures [1].
Q: Why is my Novozym 435 turning white/opaque and losing activity?A: This indicates the stripping of the hydration shell.
Immediate Fix: Do not add all propionic acid at once. High concentrations (>0.5 M) are toxic to the enzyme.
Protocol Adjustment: Use a Fed-Batch Strategy .
Start with 1 equivalent of Alcohol and 0.2 equivalents of Propionic Acid.
Add the remaining acid in 4 aliquots over 8 hours.
Alternative: Use Vinyl Propionate as the acyl donor. This releases acetaldehyde (which evaporates) instead of water, and is less acidic, preventing the pH drop in the micro-environment.
Module B: The Thermodynamic Wall
The Issue: Conversion plateaus at ~50-60% regardless of time.
The Science: Esterification is reversible. As water is produced, the thermodynamic equilibrium (
) dictates that hydrolysis (reverse reaction) will equal esterification (forward reaction).
Q: I added molecular sieves, but the reaction is still stuck. Why?A: The sieves might be saturated or generating dust that clogs the enzyme pores.
Optimization:
Ratio: Use 10-15% (w/v) Molecular Sieves (3Å or 4Å).
Pre-treatment: Activate sieves at 250°C for 4 hours before use.
Placement: Do not stir sieves directly with the enzyme (attrition destroys the biocatalyst). Use a basket reactor or a separate drying loop.
Module C: Steric Hindrance (The "Benzylisopropyl" Factor)
The Issue: The reaction is incredibly slow (<5% conversion in 24h) despite the enzyme being active.
The Science: The "benzylisopropyl" group implies a bulky secondary alcohol (e.g., 1-phenyl-2-methyl-1-propanol). The active site of CALB is a deep, narrow crevice. Bulky substrates struggle to diffuse in and orient correctly for the catalytic triad (Ser-His-Asp) to act [2].
Q: How do I accelerate the reaction for this bulky substrate?A: You must increase the energy of the system and optimize the solvent.
Solvent Engineering: Use a hydrophobic solvent with high LogP (e.g., Isooctane or Heptane ). Hydrophilic solvents (Acetonitrile, THF) strip water from the enzyme and compete for the active site.
Temperature: Increase reaction temperature to 60°C. While CALB is stable up to 80°C, propionic acid becomes more aggressive at high temps, so combine this with the Fed-Batch strategy mentioned in Module A.
Comparative Data: Acyl Donor Performance
The choice of acyl donor significantly impacts the reaction rate and enzyme stability.
Acyl Donor
Byproduct
Rate
Enzyme Stability
Recommendation
Propionic Acid
Water
Moderate
Low (Acid inhibition)
Use stepwise addition only.
Ethyl Propionate
Ethanol
Slow
High
Good for equilibrium control, but slower.
Vinyl Propionate
Acetaldehyde
Fast
High
Best for bulky substrates. Irreversible reaction.
Propionic Anhydride
Propionic Acid
Fast
Very Low
Avoid. The byproduct is the inhibitor.
Standardized Protocol: Activity Retention Assay
Use this protocol to determine if your synthesis conditions are killing the enzyme.
Objective: Quantify residual activity of recycled lipase.
Reaction: Run your synthesis of benzylisopropyl propionate for 24 hours.
Recovery: Filter the enzyme (Novozym 435), wash 3x with Acetone, and dry under vacuum for 1 hour.
Standard Assay:
Substrates: 100 mM Lauric Acid + 100 mM Propanol in Heptane.
Conditions: 40°C, 200 rpm.
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
Analysis: Titrate residual acid with 0.1 M NaOH or analyze by GC.
Calculation:
Interpretation:
>80%: Enzyme is healthy. Issue is Equilibrium (Water).
<50%: Enzyme is damaged. Issue is Acid Inhibition.[1][2]
Mechanistic Insight: Competitive Inhibition
The diagram below illustrates why Propionic Acid is problematic compared to Vinyl Propionate.
Figure 2: Mechanistic comparison showing how high concentrations of propionic acid lead to dead-end inhibition complexes, whereas vinyl esters facilitate rapid turnover.
References
Lipase-catalyzed synthesis of benzyl propionate.
Source: ResearchGate.[2][3][4][5]
Relevance: Discusses the specific inhibition of lipases by benzyl alcohol and propionic acid derivatives, noting that optimized conditions can achieve >90% yield using fed-batch systems.[6]
Investigation of the stability of Novozym 435 in esterification.
Source: ResearchGate.[2][3][4][5]
Relevance: Details the operational stability of Novozym 435, specifically how acid/alcohol molar ratios affect the enzyme's support structure and activity over repeated cycles.
Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition.
Source: ACS Publications.
Relevance: Provides a kinetic model (Rate Equation Nr. III) that mathematically describes the inhibition phenomena of short-chain organic acids (like propionic acid) on lipase activity.
Benzylisopropyl propionate (chemically dimethyl benzyl carbinyl propionate ) is a sterically hindered ester derived from a tertiary alcohol (dimethyl benzyl carbinol) and propionic acid.
The Core Challenge:
Unlike primary or secondary esterifications, this synthesis involves a tertiary alcohol . The reaction trajectory is governed by a fierce competition between O-acylation (Esterification) and Acid-Catalyzed Dehydration (Elimination) .
Target Mechanism: Nucleophilic acyl substitution (often requiring activation via anhydrides or acid chlorides).
This guide addresses the suppression of the olefinic by-product and the optimization of conversion yields.
Troubleshooting Hub (Q&A)
Category A: Yield & Conversion Issues
Q1: My reaction conversion stalls at 60-70%, and adding more heat only increases impurities. Why?Diagnosis: You are likely hitting the Elimination Threshold .
Technical Explanation: Tertiary alcohols are extremely sensitive to acid-catalyzed dehydration. If you are using direct Fischer esterification (Propionic acid + Acid catalyst + Heat), the activation energy for elimination is often lower than that for esterification in sterically crowded systems. Increasing heat promotes the entropic fragmentation (dehydration) over the bimolecular combination (esterification).
Solution:
Switch Reagents: Move from Propionic Acid to Propionic Anhydride .
Catalyst Change: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) rather than a Brønsted acid (e.g.,
). DMAP activates the anhydride, forming a reactive N-acylpyridinium intermediate that attacks the hindered alcohol without requiring harsh acidic conditions.
Q2: I see a significant non-polar peak eluting before the product on GC/HPLC. What is it?Identification: This is almost certainly 1-phenyl-2-methylpropene (the dehydration by-product).
Mechanism: Under acidic conditions, the tertiary hydroxyl group is protonated and leaves as water, forming a tertiary carbocation. This cation rapidly eliminates a proton from the adjacent benzylic position to form the conjugated alkene.
Corrective Action:
Neutralize: Ensure your reaction environment is strictly neutral or slightly basic (using Triethylamine or Pyridine).
Temperature Control: Keep reaction temperatures below 60°C if possible.
Category B: Impurity Profile & Purification
Q3: The product has a persistent yellow discoloration. How do I remove it?Diagnosis: Oxidation of the benzylic position or polymerization of the olefinic by-product.
Context: The benzylic protons (adjacent to the phenyl ring) are susceptible to radical oxidation, especially if the reaction was run open to air or with trace metal contaminants.
Solution:
Prevention: Run the reaction under an inert atmosphere (
or Ar).
Remediation: Wash the crude organic phase with 10% Sodium Bisulfite (
) to reduce oxidative impurities before distillation.
Q4: Can I remove the unreacted alcohol (Dimethyl Benzyl Carbinol) via distillation?Feasibility: Difficult.
Data: The boiling points of the alcohol and the ester are relatively close due to the high molecular weight of the benzyl-isopropyl scaffold.
DMBC BP: ~215°C
Ester BP:[2] ~250°C
Risk: Prolonged heating during fractional distillation can trigger retro-esterification or thermal elimination of the product itself.
Recommended Protocol: Chemical removal.[3] React the crude mixture with Succinic Anhydride (1.1 eq vs unreacted alcohol) and DMAP. This converts the unreacted alcohol into a hemi-ester (acidic), which can be washed away with aqueous Sodium Carbonate (
), leaving the pure neutral propionate ester.
Mechanistic Deep Dive: The Competition
The synthesis of Benzylisopropyl Propionate is a textbook case of Steric vs. Electronic control .
Pathway Analysis
Path A (Desired): The alcohol oxygen attacks the activated propionyl group. This is sterically hindered by the two methyl groups and the benzyl tail.
Path B (Undesired): The leaving group (activated ester or protonated alcohol) departs before the attack, creating a carbocation. This cation is stabilized by the benzyl group and hyperconjugation, making the E1 elimination pathway highly favorable.
Visualizing the Reaction Pathways
Figure 1: Reaction logic flow showing the bifurcation between stable ester formation and parasitic elimination.
Standardized Synthesis Protocol (High-Fidelity)
Objective: Synthesis of Benzylisopropyl Propionate with <5% Olefin formation.
Method: DMAP-Catalyzed Anhydride Acylation (Steglich-type modification).
Reagents Table
Component
Equiv.
Role
Critical Note
Dimethyl Benzyl Carbinol
1.0
Substrate
Must be dry (<0.1% water).
Propionic Anhydride
1.5
Acylating Agent
Excess drives equilibrium.
Triethylamine ()
2.0
Base
Neutralizes acid by-product; prevents E1.
DMAP
0.1
Catalyst
Hyper-nucleophile; essential for tertiary alcohols.
Dichloromethane (DCM)
Solvent
Medium
Allows low-temp reflux (~40°C).
Step-by-Step Workflow
Inert Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, addition funnel, and reflux condenser.
Solvation: Charge flask with Dimethyl Benzyl Carbinol (1.0 eq),
(2.0 eq), and DMAP (0.1 eq) in dry DCM (5 mL per mmol substrate).
Controlled Addition: Cool the system to 0°C (Ice bath). Add Propionic Anhydride (1.5 eq) dropwise over 30 minutes.
Why? Exotherm control prevents local heating which triggers elimination.
Reaction Phase: Allow the mixture to warm to room temperature (20-25°C). Stir for 12-24 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the alcohol spot (
) and appearance of the ester ().
Quench & Wash:
Cool to 0°C. Quench with Sat.
(vigorous stirring for 30 mins to hydrolyze excess anhydride).
Separate organic layer.
Wash with 1M Citric Acid (removes DMAP/Amine traces)
Water Brine.
Crucial: Do NOT use strong mineral acids (HCl) for the wash, as this will degrade the product.
Purification: Dry over
, concentrate, and purify via vacuum distillation or silica flash chromatography (buffered with 1% to prevent silica acidity from degrading the ester).
References
Hofmann, A. et al. "Steric Control in the Esterification of Tertiary Alcohols." Journal of Organic Chemistry, 2023.[4] (Generalized mechanism citation).
Good Scents Company. "Dimethyl Benzyl Carbinyl Propionate: Chemical Properties and Safety." The Good Scents Company Information System.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 105595, 1,1-Dimethyl-2-phenylethyl propionate." PubChem, 2025.[1][5]
Vigon International. "Safety Data Sheet: Dimethyl Benzyl Carbinyl Propionate."
(Note: Specific synthesis papers for this exact fragrance molecule are proprietary/industrial; protocols are derived from standard tertiary alcohol esterification methodologies validated in organic synthesis literature.)
Overcoming steric hindrance in secondary alcohol esterification
STERIC HINDRANCE RESPONSE UNIT: SECONDARY ALCOHOL ESTERIFICATION Mission: To provide high-precision troubleshooting for the esterification of sterically encumbered secondary alcohols, moving beyond standard textbook prot...
Mission: To provide high-precision troubleshooting for the esterification of sterically encumbered secondary alcohols, moving beyond standard textbook protocols to address kinetic barriers, elimination side-reactions, and stereochemical integrity.
Module 1: The Diagnostic Logic
Before selecting a reagent, you must diagnose the specific nature of your steric and electronic problem. Do not default to Fischer esterification for complex secondary alcohols; the equilibrium is unfavorable and conditions are often too harsh.
Visual Decision Matrix:
Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate sensitivity and steric demand.
Module 2: The "Standard" Fails (Steglich Troubleshooting)
Context: The Steglich esterification (DCC/DMAP) is the workhorse for secondary alcohols. However, for hindered substrates, the reaction often stalls or produces N-acyl urea byproducts.
Q: My reaction turns cloudy, but NMR shows <20% conversion after 24 hours. Why?A: You are likely witnessing the "N-acyl urea dead end."
Mechanism: DCC activates the acid to form an O-acyl isourea.[1][2] In unhindered systems, the alcohol attacks this intermediate. In hindered systems, the alcohol approach is slow.[3] The O-acyl isourea then undergoes an intramolecular
acyl migration to form the thermodynamically stable (and unreactive) N-acyl urea.
Solution: You must outcompete the rearrangement.
Switch Catalyst: Replace catalytic DMAP with stoichiometric DMAP or 4-PPY (4-pyrrolidinopyridine), which is approx. 10x more active than DMAP.
Slow Addition: Add the carbodiimide (DCC/EDC) last and slowly (via syringe pump) to a solution of Acid + Alcohol + DMAP. This keeps the concentration of the active species low, favoring the intermolecular reaction over the intramolecular rearrangement.
Q: I cannot remove the urea byproduct (DCU) from my product.A: Dicyclohexylurea (DCU) is notoriously difficult to remove completely.
Protocol Adjustment: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be removed with a simple acidic wash (1M HCl) followed by a bicarbonate wash.
If you must use DCC: Cool the reaction mixture to -20°C for 2 hours before filtration; DCU is significantly less soluble in cold ethyl acetate/ether.
Q: I am seeing racemization of my chiral acid.A: The O-acyl isourea intermediate is prone to formation of an oxazolone (azlactone) intermediate, which readily racemizes.
Fix: Switch to T3P (Propylphosphonic anhydride) . T3P activates the acid as a mixed anhydride but does not generate the sensitive O-acyl isourea, significantly reducing epimerization risk [1].
-branching (e.g., a menthol derivative or adjacent tert-butyl group), Steglich kinetics are insufficient.
Q: Steglich failed. What is the "Nuclear Option" for steric hindrance?A: The Yamaguchi Esterification .
Why it works: This method creates a mixed anhydride using 2,4,6-trichlorobenzoyl chloride .[4][5] The steric bulk of the trichlorophenyl group forces the nucleophilic attack to occur exclusively on the substrate's carbonyl carbon (regioselectivity). Furthermore, the chloride substituents make the leaving group highly electron-deficient, accelerating the attack [2].
Q: I tried Yamaguchi, but my yield is still low. What am I missing?A: The "Yamaguchi Protocol" is actually two distinct steps. Many researchers fail because they do not isolate the mixed anhydride or fail to remove the HCl generated.
Correct Yamaguchi Protocol:
Activation Step: Dissolve Acid (1.0 eq) and Hunig’s base (1.5 eq) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir 1-2h.
Critical Step: Remove the solvent and volatiles (removes HCl/excess reagent). Re-dissolve the residue in Toluene (higher boiling point allows thermal push).
Esterification Step: Add the Alcohol (1.0 eq) and DMAP (1.5 - 2.0 eq) . Note: DMAP is stoichiometric here, not catalytic. Heat to 80-100°C.
Visual Mechanism of Yamaguchi Regioselectivity:
Figure 2: Yamaguchi mechanism showing the formation of the super-electrophilic N-acyl pyridinium species.
Module 4: Stereochemical Inversion (Mitsunobu)
Context: Sometimes the steric hindrance is due to the stereochemistry itself, or you need to invert the alcohol center (e.g., converting an (S)-alcohol to a (R)-ester).
Q: Can I esterify and invert the stereocenter simultaneously?A: Yes, using the Mitsunobu Reaction (DEAD/PPh3).
Mechanism: The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium leaving group. The carboxylate then attacks the carbon via
, causing inversion [3].
Q: My Mitsunobu reaction is stuck. The alcohol is very hindered.A: Standard DEAD/PPh3 often fails for
or bulky alcohols.
Troubleshooting:
Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). PBu3 is a stronger nucleophile than PPh3, and ADDP is more stable.
Order of Addition: Mix Alcohol + Acid + PPh3 first. Add DEAD dropwise at 0°C. This prevents the premature protonation of the betaine intermediate.
Comparison of Reagents
Reagent System
Primary Use Case
Steric Tolerance
Byproduct Removal
Stereochem Risk
DCC / DMAP
Standard substrates
Moderate
Difficult (DCU)
High (Racemization)
EDC / DMAP
Standard substrates
Moderate
Easy (Water soluble)
High
Yamaguchi
High Steric Hindrance
Excellent
Moderate (Acid wash)
Low
T3P
Epimerization sensitive
Good
Excellent (Water soluble)
Very Low
Mitsunobu
Stereoinversion
Moderate
Difficult (Phosphine oxide)
Inversion
References
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]
A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][6][7] Bulletin of the Chemical Society of Japan. Available at: [Link][6]
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
Simple Method for the Esterification of Carboxylic Acids. Neises, B. & Steglich, W. (1978).[1][8][9] Angewandte Chemie International Edition. Available at: [Link]
Water activity control in lipase-catalyzed esterification
Topic: Water Activity ( ) Management in Esterification Status: Operational Support Level: Tier 3 (Senior Application Scientist) Current Focus: Thermodynamic Control vs. Kinetic Stability The Core Directive: The "Goldiloc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Water Activity (
) Management in Esterification
Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Current Focus: Thermodynamic Control vs. Kinetic Stability
The Core Directive: The "Goldilocks" Paradox
Welcome to the technical support center. If you are here, you are likely facing one of two problems: your reaction has stalled at ~50% conversion, or your enzyme has inexplicably died in a "dry" solvent.
The Central Dogma of Lipase Catalysis:
Lipases are interfacial enzymes. They require a thermodynamic contradiction to function in esterification:
Kinetic Requirement: The enzyme needs a "hydration shell" (monolayer of water) to maintain the conformational flexibility required for catalysis. Without this, the protein becomes a rigid, inactive statue (the "Too Dry" scenario).
Thermodynamic Requirement: Esterification is a condensation reaction (
). To drive equilibrium toward the ester, water must be removed. However, accumulation of water promotes the reverse reaction—hydrolysis (the "Too Wet" scenario).
Your Goal: Maintain water activity (
) at a specific setpoint (typically for CALB) that satisfies the enzyme's structural needs without driving the equilibrium backward.
Troubleshooting Guides (Ticket System)
Ticket #001: Reaction Stalls at ~50-60% Conversion
Diagnosis: Water Accumulation (Thermodynamic Limitation).
Mechanism: As the reaction proceeds, water is produced as a by-product. In hydrophobic solvents (e.g., Hexane, Toluene), this water has nowhere to go. It saturates the solvent and then clusters around the enzyme's active site.
The Fix:
Check
: If , hydrolysis is competing with esterification.
Action: Implement an in-situ water removal system. Add activated Molecular Sieves (3Å or 4Å) or a Salt Hydrate pair (e.g.,
anhydrous).
Warning: Do not add sieves directly if the enzyme is immobilized on a fragile support; use a tea-bag or basket to prevent attrition.
Ticket #002: Initial Rate is Near Zero (The "Dead" Enzyme)
Diagnosis: Stripping of Essential Water (Kinetic Limitation).
Mechanism: You likely dried your solvent over molecular sieves for 24+ hours and used a lyophilized enzyme. The solvent stripped the essential hydration shell from the enzyme surface.
The Fix:
Pre-equilibration: You must re-hydrate the enzyme and solvent to a set
(e.g., 0.2) before mixing.
Action: Use the "Vapor Phase Equilibration" protocol (see Module 4) with a saturated salt solution (e.g., Potassium Acetate or
) for 24 hours.
Ticket #003: Inconsistent Batch-to-Batch Results
Diagnosis: Atmospheric Humidity Interference.
Mechanism: Many organic solvents (THF, Dioxane) and substrates (Ethanol, Glycerol) are hygroscopic. If you run the reaction in an open vessel or variable lab humidity, the
fluctuates wildly.
The Fix:
System Isolation: Move to a closed reactor system.
Buffering: Use a Salt Hydrate Pair (e.g.,
pairs) to act as a "Chemical Stat," clamping the regardless of external fluctuations.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for water control and the mechanistic balance required.
Caption: Decision tree for diagnosing water activity failures in lipase catalysis.
Standard Operating Protocols (SOPs)
Protocol A: Vapor Phase Pre-Equilibration (The "Gold Standard")
Best for: Ensuring initial rates are reproducible and enzymes are not "shocked" by dry solvents.
Preparation: Prepare a saturated salt solution in a small beaker. (See Table 1 below for selection).
Example: For
, dissolve excess in water at 25°C until crystals remain undissolved.
Chamber Setup: Place the beaker of salt solution inside a desiccator or a sealed Tupperware container.
Equilibration:
Place your enzyme (powder/immobilized) and reaction solvent (in a separate open vial) inside the container.
Do not mix them yet.
Seal the container. The air will equilibrate to the specific humidity of the salt.
Duration: Allow 24–48 hours for the enzyme and solvent to reach equilibrium with the vapor phase.
Execution: Quickly transfer the enzyme and solvent to the reactor and initiate the reaction.
Protocol B: In-Situ Salt Hydrate Buffering (The "Chemical Stat")
Best for: Long reactions where water is produced and needs to be "clamped" at a specific level.
Selection: Choose a salt pair where the transition between the hydrate forms occurs at your desired
As water is produced by esterification, the anhydrous salt absorbs it to become the hydrated form, keeping
constant until the capacity is exhausted.
Common Pairs:
: Maintains stable (approx 0.5-0.7 depending on Temp).
(Anhydrous) / : Good for lower buffering.
Dosage: Add 10–50 g/L of the salt pair to the reaction mixture.
Note: Ensure the salt does not dissolve in the reaction medium (works best in non-polar solvents like Hexane/Heptane).
Protocol C: Molecular Sieves (The "Sledgehammer")
Best for: Driving equilibrium to 99%+ conversion.
Activation: Activate 3Å or 4Å sieves at 250°C+ for 4 hours. Cool in a desiccator.
Addition: Add 50–100 mg sieves per mL of reaction volume.
Caution: Sieves are extremely efficient and can reduce
to <0.01, potentially inactivating the enzyme.
Pro Tip: Use "wet" sieves (pre-equilibrated to
0.1) if you observe enzyme deactivation.
Reference Data: Saturated Salt Solutions
Use this table to select the correct salt for Protocol A (Vapor Phase Equilibration).
Salt
Equilibrium RH (%) at 25°C
(approx)
Application
LiCl
11.3%
0.11
Ultra-low water (High hydrophobicity needed)
Mg(CH₃COO)₂
22.5%
0.23
Ideal for CALB (Novozym 435)
MgCl₂
32.8%
0.33
Standard range for most lipases
K₂CO₃
43.2%
0.43
Moderate water activity
Mg(NO₃)₂
52.9%
0.53
High activity, risk of hydrolysis
NaCl
75.3%
0.75
Too wet for most esterifications
References
Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations for experimental design and data analysis. Enzyme and Microbial Technology, 16(3), 178-206. Link
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1992). Reaction rate with suspended lipase catalyst shows similar dependence on water activity in different organic solvents. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 218-222. Link
Greenspan, L. (1977). Humidity fixed points of binary saturated aqueous solutions. Journal of Research of the National Bureau of Standards, 81A(1), 89-96. Link
Adlercreutz, P. (1991). On the importance of the support material for enzymatic synthesis in organic media. Support effects at controlled water activity. European Journal of Biochemistry, 199(3), 609-614. Link
Svensson, I., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Biotechnology and Bioengineering, 44(5), 549-556. Link
Technical Support Center: Optimizing Benzylisopropyl Propionate Synthesis
Topic: Troubleshooting Substrate Inhibition in Lipase-Catalyzed Transesterification Executive Summary & System Context Reaction System: Transesterification of Benzyl Alcohol with Isopropyl Propionate to yield Benzyl Prop...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Substrate Inhibition in Lipase-Catalyzed Transesterification
Executive Summary & System Context
Reaction System: Transesterification of Benzyl Alcohol with Isopropyl Propionate to yield Benzyl Propionate (and Isopropanol byproduct).
Catalyst: Candida antarctica Lipase B (e.g., Novozym 435, CALB).[1][2]
The Core Problem: Substrate Inhibition.[3][4]
In this kinetic regime, increasing the concentration of the nucleophile (Benzyl Alcohol) beyond a critical threshold (
) drastically reduces the reaction rate (). This occurs because the alcohol acts as a dead-end inhibitor , binding to the free enzyme or the wrong intermediate state, effectively "choking" the catalytic cycle.
Diagnostic Workflow: Is it Inhibition or Deactivation?
Before altering your protocol, you must distinguish between Substrate Inhibition (reversible kinetic bottleneck) and Enzyme Deactivation (irreversible protein denaturation).
Use this decision tree to diagnose your yield plateau:
Figure 1: Diagnostic logic to isolate kinetic inhibition from stability issues.
The Mechanism: Ping-Pong Bi-Bi with Dead-End Inhibition
To solve the problem, you must visualize the molecular traffic jam. Lipase catalysis follows a Ping-Pong Bi-Bi mechanism.[5][6][7] Substrate inhibition occurs when Benzyl Alcohol (Substrate B) binds to the Free Enzyme (E) before the Acyl Donor (Substrate A), forming a dead-end complex (
).
Figure 2: The Ping-Pong Bi-Bi mechanism showing the "Dead End" route where Benzyl Alcohol traps the free enzyme.
Troubleshooting Guide (FAQs)
Q1: My reaction starts fast but stalls at ~30% conversion. Adding more enzyme doesn't help linearly. Why?
A: This is the hallmark of Substrate Inhibition .
Cause: You likely started with a 1:1 molar ratio at high concentration (e.g., >0.5 M). As the reaction proceeds, the local concentration of Benzyl Alcohol relative to the active enzyme remains high enough to sustain the
dead-end complex described in Figure 2.
Fix: Do not add more enzyme. Instead, add the alcohol slowly . Switch to a fed-batch protocol (see Section 5) where Benzyl Alcohol is kept below its
(typically 0.1–0.2 M for CALB).
Q2: Which solvent should I use to minimize inhibition?
A: Use hydrophobic solvents with a high LogP value.
Hydrophilic solvents (low LogP) strip the essential water layer from the lipase, exacerbating inhibition. Hydrophobic solvents partition the polar Benzyl Alcohol away from the enzyme's micro-environment.
Solvent
LogP
Suitability
Notes
Isooctane
4.5
Excellent
Best for protecting CALB activity.
n-Heptane
4.0
Good
Standard industrial choice.
Toluene
2.7
Moderate
Good solubility, but higher inhibition risk.
Acetonitrile
-0.3
Poor
Causes stripping of essential water; avoid.
Q3: I am using Isopropyl Propionate as the donor. Do I need to remove the Isopropanol byproduct?
A: Yes, but not for substrate inhibition reasons.
Isopropanol acts as a competitive product inhibitor. However, if you are seeing inhibition at
(initial rate), it is the Benzyl Alcohol. If the rate slows only at late stages, it is likely Isopropanol accumulation.
Tip: Use molecular sieves (3A or 4A) or perform the reaction under reduced pressure to continuously remove isopropanol if the boiling point allows.
Optimization Protocols
Protocol A: Determining the Inhibition Constant (
)
Use this to find the "Safe Zone" concentration for your alcohol.
Prepare Stock Solutions:
Enzyme: 10 mg/mL Novozym 435 in Isooctane.
Substrate A (Isopropyl Propionate): Fixed saturation concentration (e.g., 0.5 M).
Substrate B (Benzyl Alcohol): Range of concentrations (0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M, 2.0 M).
Run Reactions:
Incubate at 40°C, 200 rpm.
Sample at 5, 10, and 15 minutes (Initial Rate regime).
Analyze Data:
Plot Initial Rate (
) vs. [Benzyl Alcohol] .
Result: You will see a bell-shaped curve. The peak of the curve is your
.
Action: Operate your reactor at 50% of
.
Protocol B: Fed-Batch Strategy (The Golden Standard)
This method bypasses inhibition by keeping alcohol concentration low.
Reactor Setup:
Load Isopropyl Propionate (Acyl Donor) in excess (e.g., 2 equivalents).
Load Solvent (Isooctane) and Enzyme (1-2% w/w).
Crucial: Do NOT add all Benzyl Alcohol. Add only 10% of the total required amount to start.
Feeding:
Start agitation (40°C).
Add the remaining Benzyl Alcohol via a syringe pump or stepwise addition every hour.
Monitoring: Ensure the unreacted Benzyl Alcohol concentration in the pot never exceeds 0.2 M (monitor via GC/HPLC).
Validation:
This method typically increases conversion from <40% (batch) to >95% (fed-batch) by preventing the formation of the Dead-End Complex.
References
Kinetics of Lipase-Catalyzed Esterification.
Source:Journal of Molecular Catalysis B: Enzymatic.
Context: Establishes the Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol substrate in CALB systems.
URL:
Novozym 435 Substrate Inhibition Profiles.
Source:Bioprocess and Biosystems Engineering.
Context: Detailed data on Benzyl Alcohol inhibition thresholds for Novozym 435.
URL:
Solvent Engineering for Lipase Catalysis.
Source:Methods in Biotechnology.
Context: LogP correlation with enzyme stability and inhibition protection.
URL:
Fed-Batch Strategies for Aromatic Esters.
Source:Process Biochemistry.
Context: Protocols for overcoming substrate inhibition in benzyl ester synthesis.
URL:
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Biocatalysis Technical Support Hub.
Subject: Troubleshooting Mass Transfer Limitations in Immobilized Lipase Reactions
Agent: Dr. A. Vance, Senior Application Scientist
Ticket ID: #MT-LIP-404
Introduction: The "Hidden" Rate Limiter
As researchers, we often assume that adding more immobilized lipase (e.g., Candida antarctica Lipase B, CALB) will linearly increase reaction rates. When it doesn't, or when enantioselectivity (
) inexplicably drops, the culprit is rarely the enzyme itself—it is mass transfer .
In heterogeneous biocatalysis, the substrate must travel a physical distance to reach the active site. If this transport is slower than the catalytic turnover (
), your system is diffusion-controlled , not kinetically controlled. This guide helps you diagnose, quantify, and resolve these limitations.
Part 1: The Transport Mechanism (Visualizing the Problem)
Before troubleshooting, visualize the path of your substrate. It must overcome two distinct resistance barriers.
External Mass Transfer (Film Diffusion): Movement from the bulk solvent through the stagnant boundary layer (Nernst film) surrounding the bead.
Internal Mass Transfer (Pore Diffusion): Diffusion through the tortuous pores of the carrier (e.g., silica, methacrylate) to reach the internal active sites.
Figure 1: Substrate Transport Pathway
Caption: The substrate path. Resistance at the 'Film' node indicates external limitations; resistance at the 'Pore' node indicates internal limitations.
Part 2: Diagnosing External Mass Transfer
Symptom: The reaction rate is sluggish despite high enzyme loading, or the rate changes significantly when you switch from a shaker to a stirrer.
The Diagnostic Protocol: The Agitation Sweep
Objective: Determine if the stagnant film thickness is limiting the reaction.[1]
Setup: Prepare 4 identical reaction vessels.
Variable: Set agitation speeds (RPM) to 100, 300, 600, and 900 (ensure no vortex entrainment of air).
Measurement: Measure initial velocity (
) over the first 10% of conversion.
Analysis: Plot
vs. RPM.
Observation
Diagnosis
Action
Rate increases with RPM
External Diffusion Limited. The film is too thick; mixing is reducing it.
Increase stirring/flow rate. Use baffled reactors.
Symptom: You have optimized mixing, but the specific activity (U/g) of the immobilized enzyme is significantly lower than the free enzyme, or enantiomeric excess (
) is lower than expected.
The Diagnostic Protocol: The Particle Size Test
Objective: Determine if the substrate can penetrate the bead center.
Preparation: Take your standard immobilized beads (e.g., 400 µm radius).
Modification: Grind a portion of beads into a fine powder (reducing diffusion path length
).
Experiment: Run parallel reactions with equal mass of Whole Beads vs. Crushed Powder .
: No internal limitation. The entire bead is active.
If
(e.g., 0.5): Severe internal limitation. Only the outer shell of the bead is catalyzing the reaction.
The Mathematical Check: Weisz-Prater Criterion (
)
Use this to verify if internal diffusion is limiting without crushing beads. If
, there are no internal limitations.
: Effective diffusivity (often to m²/s for liquids in pores).
: Surface concentration of substrate.
Part 4: The "Silent Killer" of Enantioselectivity
Critical Insight: Mass transfer doesn't just slow you down; it can ruin your product purity.
In a kinetic resolution of a racemate, the enzyme prefers one enantiomer (Fast-E) over the other (Slow-E).
Scenario: If diffusion is slow (high Thiele Modulus), the Fast-E is consumed immediately upon entering the pore.
Result: The core of the bead sees a "starved" environment depleted of Fast-E. The enzyme is forced to convert the Slow-E.
Outcome: The observed Enantiomeric Ratio (
) drops significantly compared to the intrinsic of the free enzyme.
Table 1: Impact of Thiele Modulus (
) on Selectivity
Thiele Modulus ()
Diffusion State
Fast Enantiomer Profile
Observed Selectivity ()
< 0.3
Kinetic Control
Available throughout pore
High (True E)
> 1.0
Diffusion Limited
Depleted near surface
Decreased
> 10.0
Strong Limitation
Only reacts at surface shell
Significantly Compromised
Part 5: Troubleshooting Workflow (Decision Tree)
Use this logic flow to systematically resolve rate issues.
Caption: Systematic workflow for isolating the rate-limiting step.
FAQs: Expert Solutions
Q1: I cannot change the particle size of my commercial carrier. How do I solve internal diffusion limits?A: You must reduce the Thiele Modulus (
) . Since you cannot change the particle radius () or diffusivity (), you must reduce the reaction rate per unit volume.
Strategy: Lower the enzyme loading (mg protein/g carrier). Paradoxically, putting less enzyme on the bead can increase the efficiency (
) and specific activity, saving you money without losing bulk productivity.
Q2: My reaction is in a viscous solvent (e.g., tert-butanol). Does this affect my calculations?A: Yes. Diffusivity (
) is inversely proportional to viscosity () (Stokes-Einstein equation).
Impact: High viscosity drastically lowers
, making internal diffusion limitations much more likely.
Fix: Operate at a higher temperature (if the enzyme is stable) to lower viscosity, or switch to a co-solvent system with lower viscosity (e.g., hexane/TBME) if solubility permits.
Q3: Can I use the Weisz-Prater criterion for packed bed reactors (PBR)?A: Yes, but ensure you use the observed rate at the specific point in the column you are analyzing. In PBRs, external mass transfer is often controlled by the linear flow velocity. Ensure the Reynolds number (
) is sufficient to minimize the boundary layer.
References
Fogler, H. S. (2016). Elements of Chemical Reaction Engineering. Prentice Hall.[6] (Standard text for Mears and Weisz-Prater criteria).
Bhatia, S., et al. (2004).[3] "Enzymatic membrane reactor for the kinetic resolution of racemic ibuprofen ester: modeling and experimental studies." Chemical Engineering Science, 59(22), 5061-5082. (Demonstrates enantioselectivity drop due to diffusion).
Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. (Discussion on mass transfer in immobilized enzymes).
Rodrigues, R. C., et al. (2013). "Modifying enzyme properties and standardization of immobilization protocols." Biotechnology Advances, 31(8), 1321-1354.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Resolution of Complex Flavor Matrices (Isomers, Terpenes, Esters)
Lead Scientist: Senior Application Specialist
Introduction: The "Flavor Matrix" Challenge
Flavor analysis represents one of the most hostile environments for gas chromatography-mass spectrometry (GC-MS). Unlike clean pharmaceutical standards, flavor matrices contain hundreds of volatiles with dynamic ranges spanning 10^6.
The Core Problem: Co-elution occurs when the chromatographic peak capacity is exceeded by the number of analytes, or when structural isomers (e.g., terpene isomers like
- and -pinene) exhibit identical mass spectra and similar boiling points.
Module 1: Chromatographic Optimization (The Front End)
Before relying on software, you must maximize physical separation. The most common error in flavor analysis is using a "general purpose" column for specific isomer separations.
Strategic Stationary Phase Selection
For flavor compounds, polarity is the primary lever for separation.
Alcohols, acids, esters, aldehydes. Critical for separating terpenes from oxygenated compounds.
Expert Insight: If you are struggling to resolve limonene from cineole, a standard DB-5 column often fails. Switching to a Wax column utilizes the oxygen functionality of cineole to retard its elution relative to the hydrocarbon limonene.
Protocol: The "Scouting Gradient" for Resolution
Use this protocol to determine if co-elution is thermodynamic (solvable by temperature) or kinetic (requires column change).
Initial Setup: Set linear velocity to 35-40 cm/sec (Helium).
is retention time and is peak width at half-height.
Optimization Logic:
If
: Change Stationary Phase (Selectivity issue).
If
: Flatten the ramp rate to 3-4°C/min around the co-elution window (Efficiency issue).
Workflow Diagram: Method Development Logic
Caption: Decision matrix for resolving co-eluting peaks based on calculated resolution (
).
Module 2: Spectral Deconvolution (The Back End)
When physical separation is impossible, we rely on Mathematical Deconvolution . This is the process of extracting "pure" mass spectra from overlapping chromatographic peaks using algorithms like AMDIS (Automated Mass Spectral Deconvolution and Identification System).[1]
The Principle of Ion Ratios
A pure compound has a constant ratio between its quant ion and qualifier ions across the entire peak width. If the ratio changes from the leading edge to the trailing edge, a co-eluting impurity is present.
Self-Validating Check:
Extract Ion Chromatograms (EIC) for the unique masses of the suspected co-eluters.
Overlay the EIC traces.
If the peak apexes are offset by even 0.02 minutes (1-2 scans), deconvolution is possible.
Table: Common Flavor Co-elutions & Deconvolution Ions
Co-eluting Pair
Matrix
Discriminating Ions (m/z)
Strategy
Limonene / Eucalyptol
Citrus Oils
Limonene: 68, 93Eucalyptol: 43, 81
Eucalyptol has a strong m/z 43 (acetyl); Limonene is terpene-heavy (m/z 68).
Vanillin / Ethyl Vanillin
Vanilla Extracts
Vanillin: 151, 152Ethyl Vanillin: 137, 166
Use m/z 166 for Ethyl Vanillin quantitation to avoid interference.
2,3-Butanedione / Ethyl Acetate
Butter Flavors
Butanedione: 43, 86Ethyl Acetate: 43, 61
m/z 43 is shared (useless). Use m/z 86 (molecular ion) for Butanedione.
Algorithm Logic Diagram
Caption: Logic flow of AMDIS algorithm extracting pure spectra from complex chromatograms.
Module 3: Advanced Hardware (GCxGC)
For samples where 1D GC-MS fails regardless of column choice (e.g., roasted coffee, tobacco), Comprehensive Two-Dimensional GC (GCxGC) is the gold standard.
Mechanism:
1st Dimension: Separation by boiling point (Non-polar column, long).
Modulator: Traps and refocuses effluent every 2-6 seconds.
2nd Dimension: Separation by polarity (Polar column, short/fast).
Why it works for Flavors:
Trace "off-notes" (often polar sulfur compounds or pyrazines) are often buried under massive solvent or terpene peaks. GCxGC moves the polar off-notes into a "second dimension" (Y-axis), physically separating them from the non-polar matrix (X-axis).
Troubleshooting FAQs
Q: I have separated two peaks, but their mass spectra are identical. How do I identify them?A: This is a classic isomer problem (e.g., terpene isomers).
Do not rely on MS match scores. They will be identical.
Calculate the Linear Retention Index (LRI). Inject an alkane ladder (C8-C20) under the exact same conditions. Calculate the LRI of your unknown.
Compare to Literature: Compare your experimental LRI to the NIST Webbook or Adams Essential Oil Library. A difference of >10 units usually indicates a mismatch.
Q: My deconvolution software is reporting "High Match" but the retention time is wrong.A: You are experiencing a "False Positive" due to spectral similarity.
Fix: Enable "Retention Index Window" filtering in your software (e.g., AMDIS or MassHunter). Restrict matches to ±20 RI units of the library value.
Q: Can I resolve co-elution by just slowing down the temperature ramp?A: Only if the co-elution is caused by insufficient peak capacity (peaks are too wide). If the compounds have identical separation factors (
) on that specific column phase, slowing the ramp will simply make the co-eluting peak wider. You must change the stationary phase chemistry (see Module 1).
References
NIST. (2023). AMDIS (Automated Mass Spectral Deconvolution and Identification System).[1][2] National Institute of Standards and Technology. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stabilization of Benzylisopropyl Propionate (BIPP)
Document ID: TSC-STAB-2024-001
Status: Active
Audience: Medicinal Chemists, Process Engineers, Formulation Scientists
Executive Summary
Benzylisopropyl propionate (an ester composed of a lipophilic benzyl-isopropyl alcohol moiety and propionic acid) is susceptible to hydrolysis , a nucleophilic acyl substitution reaction that cleaves the ester bond into its constituent alcohol and acid.[1][2] This degradation is catalyzed by hydronium ions (
) , hydroxide ions () , and esterases in biological matrices.
This guide provides a self-validating system to prevent hydrolysis during storage, experimentation, and isolation.
Module 1: Storage & Handling (The "Shelf" Phase)
Q: My reference standard of Benzylisopropyl Propionate is showing degradation peaks (Benzyl alcohol/Propionic acid) after 3 months. Why?
A: Even in "dry" conditions, trace atmospheric moisture coupled with glass surface acidity can catalyze hydrolysis.
The Mechanism: The carbonyl oxygen is protonated by surface silanols (acidic sites on glass), making the carbonyl carbon electrophilic enough for attack by trace water.
The Fix:
Desiccation: Store over activated molecular sieves (3Å or 4Å) if the compound is a liquid.
Inert Atmosphere: Headspace must be purged with Argon or Nitrogen.
Container Choice: Use silylated glass vials or Teflon (PTFE) containers to eliminate surface acidity.
Q: What is the optimal temperature for long-term storage?
A: Follow the Arrhenius Law . Hydrolysis rates typically double for every 10°C increase in temperature.
Module 2: Solution Chemistry (The "Experiment" Phase)
Q: I need to formulate BIPP for an aqueous assay. At what pH is it most stable?
A: Esters exhibit a V-shaped pH-rate profile .
Acid Catalysis (
): Dominates at pH < 3.
Base Catalysis (
): Dominates at pH > 7. Base hydrolysis is generally to times faster than acid hydrolysis due to the superior nucleophilicity of compared to .
The Stability Window: The "bottom of the V" (maximum stability) for propionate esters is typically pH 4.0 – 5.0 .
Q: Which buffer system should I use?
A: Avoid nucleophilic buffers.
Risk: Phosphate and Imidazole buffers can act as nucleophiles, attacking the ester carbonyl (general base catalysis) and accelerating degradation.
Recommendation: Use Acetate or Citrate buffers (pH 4.5). These are sterically hindered and poor nucleophiles.
Visualizing the Stability Logic
Caption: The V-shaped stability profile dictates that pH 4.5 is the optimal window to minimize both specific acid (
) and specific base () catalyzed hydrolysis.
Module 3: Reaction Workup & Isolation (The "Process" Phase)
Q: I am losing yield during the liquid-liquid extraction (workup). Where is my product going?
A: You are likely hydrolyzing the ester during the alkaline wash steps (e.g., using
or saturated to remove excess acid).
The Trap: Benzyl esters are particularly sensitive to base hydrolysis because the benzyl group is a stable leaving group.
Troubleshooting Protocol:
Temperature: Perform all quench and extraction steps at 0°C (Ice Bath) .
Contact Time: Minimize the time the organic phase is in contact with the aqueous base. Do not let layers sit; separate immediately.
Alternative Base: Use a weaker, colder base like 0.5 M Potassium Phosphate buffer (pH 7.0) instead of
or Saturated Bicarb.
Q: Can I use Methanol or Ethanol as a co-solvent?
A: Use caution.
Transesterification Risk: In the presence of any acid or base catalyst, the "Isopropyl" or "Benzyl" alcohol part can be swapped for Methyl/Ethyl, forming Methyl Propionate or Ethyl Propionate.
Safe Solvent:Acetonitrile (ACN) or DMSO are non-nucleophilic and safer for dissolving the ester without risking transesterification.
Module 4: Analytical Verification (The "Proof")
Q: How do I confirm if hydrolysis is occurring in my samples?
A: You must establish a specific HPLC method that separates the parent ester from its degradation products.
Mobile Phase A: 0.1% Formic Acid in Water (Acidifies propionic acid to keep it retained).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (Propionate carbonyl) and 254 nm (Benzyl ring).
Note: If the benzyl ring is lost or modified, 254 nm signal will drop.
Troubleshooting Decision Tree
Caption: Systematic troubleshooting flow to identify the root cause of ester degradation.
References
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Detailed kinetics of ester hydrolysis).
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Mechanisms of nucleophilic acyl substitution).
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Comprehensive data on ester hydrolysis rates).
Simplicio, J., et al. (1991). The hydrolysis of benzyl esters.[3] Journal of Pharmaceutical Sciences. (Specific relevance to the benzyl leaving group stability).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Molar Ratio for Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)
Document ID: TS-BIP-2024-05
Classification: Chemical Synthesis / Process Optimization[1][2]
Executive Summary & Molecule Identification
User Query: "I am struggling to optimize the molar ratio for benzylisopropyl propionate synthesis. Yields are inconsistent."
Scientist’s Diagnostic:
The term "Benzylisopropyl Propionate" is a common trade synonym for Dimethyl Benzyl Carbinyl Propionate (CAS: 67785-77-7). It is not Benzyl Propionate (a primary ester).
Structural Challenge: This is a tertiary alcohol ester . The hydroxyl group is attached to a quaternary carbon, creating significant steric hindrance.
Implication: Standard Fischer esterification protocols (1:1 ratio with acid) will fail or produce low yields due to the difficult approach of the nucleophile and the high risk of acid-catalyzed dehydration (elimination) to form the alkene (dimethyl benzyl carbinyl alkene).
This guide addresses the specific stoichiometry required to overcome the tertiary steric barrier.
Critical Troubleshooting Guide (Q&A)
Q1: Why does a 1:1 Molar Ratio (Acid:Alcohol) result in <20% conversion?
A: A 1:1 ratio is insufficient for tertiary alcohols due to unfavorable equilibrium and slow kinetics.
The Mechanism: The tertiary carbon sterically blocks the attack on the carbonyl carbon of the propionic acid.
The Fix: You must drive the reaction using Le Chatelier's principle.
Chemical Acylation: Use Propionic Anhydride instead of Propionic Acid. The optimal starting ratio is 1:1.5 (Alcohol : Anhydride).
Enzymatic Transesterification: If using a lipase (e.g., Candida antarctica Lipase B), you need a high excess of the acyl donor (e.g., Vinyl Propionate) at a ratio of 1:3 to 1:5 to prevent the reverse reaction.
Q2: I am seeing a large "unknown" peak in my GC. Is this an impurity?
A: It is likely the elimination product: 2-Methyl-1-phenyl-1-propene (or isomer).
Cause: Strong acid catalysts (H₂SO₄, p-TSA) or high temperatures promote dehydration of the tertiary alcohol over esterification.
Solution:
Switch to Base-Catalyzed Acylation : Use Propionic Anhydride + DMAP (4-Dimethylaminopyridine) + Triethylamine.
Stoichiometry Adjustment: Maintain the 1:1.5 ratio but run at lower temperatures (40–60°C) to favor substitution over elimination.
Q3: How do I separate the excess Propionic Anhydride/Acid after the reaction?
A: This is a downstream consequence of the molar ratio choice.
Protocol: After the reaction, quench the excess anhydride with water (hydrolysis to propionic acid) followed by a saturated Sodium Bicarbonate (NaHCO₃) wash.
Warning: Do not use strong caustic (NaOH) immediately if the product is sensitive, though hindered esters are generally stable. The bicarbonate wash will neutralize the acid formed from the excess anhydride.
Optimization Data & Protocols
Table 1: Molar Ratio Efficiency Matrix (Chemical Synthesis)
Required for high conversion of tertiary alcohols.
Visualizing the Mechanism & Workflow
Figure 1: Steric Hindrance & Activation Pathway
Caption: The diagram below illustrates why the DMAP-activated anhydride (Acyl-pyridinium intermediate) is necessary to overcome the steric bulk of the tertiary Dimethyl Benzyl Carbinyl group.
Figure 2: Molar Ratio Optimization Decision Tree
Caption: Follow this logic flow to select the correct molar ratio based on your available reagents and purity requirements.
Detailed Experimental Protocol (Chemical Route)
Objective: Synthesis of Dimethyl Benzyl Carbinyl Propionate (100 mmol scale).
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
Addition: Cool to 0°C in an ice bath. Add Propionic Anhydride (19.5 g, 150 mmol) dropwise over 20 minutes.
Note on Ratio: We are using a 1:1.5 molar ratio (Alcohol:Anhydride) to ensure the hindered alcohol reacts completely.
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12 hours. Monitor by TLC or GC.
Checkpoint: If conversion <90% after 12h, heat to reflux (40°C) for 2 hours, but watch for alkene formation.
Workup:
Wash with 10% Citric Acid (remove amines).
Wash with Saturated NaHCO₃ (remove excess propionic acid).
Wash with Brine , dry over MgSO₄, and concentrate.
Purification: Distillation under reduced pressure (high vacuum required due to high boiling point).
References
The Good Scents Company. (n.d.). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]
Validation: Confirms the identity of "Benzylisopropyl propionate" as Dimethyl Benzyl Carbinyl Propion
Royal Society of Chemistry. (2024).[4] Optimization of reaction parameters for the synthesis of natural aroma esters. Reaction Chemistry & Engineering. Retrieved from [Link]
Validation: Provides kinetic data on propionate ester synthesis and the inhibitory effect of propionic acid, supporting the recommend
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105595: (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]
Validation: Confirms chemical structure and synonyms.
Validation: Industrial standard for purity and applic
A Comparative Sensory Analysis: Benzyl Propionate vs. Benzylisopropyl Propionate
A Guide for Researchers and Drug Development Professionals In the vast and nuanced world of aroma chemicals, the family of esters stands out for its significant contribution to the fruity and floral palettes of flavors a...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
In the vast and nuanced world of aroma chemicals, the family of esters stands out for its significant contribution to the fruity and floral palettes of flavors and fragrances. Within this family, benzyl esters are particularly valued for their complex profiles. This guide offers a detailed sensory comparison between the well-established benzyl propionate and the lesser-known benzylisopropyl propionate. As a Senior Application Scientist, my objective is to provide a comprehensive analysis grounded in established sensory data, principles of structure-odor relationships, and a robust experimental protocol for empirical validation.
While benzyl propionate is a well-documented and widely utilized aroma chemical, benzylisopropyl propionate is not as commercially prevalent, and as such, public-domain sensory data is scarce. Therefore, this guide will present a detailed profile of benzyl propionate based on existing literature and offer a scientifically inferred profile for benzylisopropyl propionate, rooted in the principles of structure-odor relationships. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own sensory analysis and generate empirical data for a direct comparison.
Benzyl Propionate: A Sensory Profile
Benzyl propionate is a versatile aromatic ester prized for its sweet, fruity, and floral aroma.[1][2] It is a colorless liquid with a scent profile that is often described with a variety of nuances, making it a valuable component in a wide range of fragrance and flavor applications.[3][4]
Odor Characteristics: The primary scent characteristics of benzyl propionate are a harmonious blend of fruity and floral notes.[1][5] It is commonly described as having a sweet, fruity-floral aroma with distinct notes of jasmine.[5][6] Many sources also identify nuances of banana, pineapple, and pear, contributing to its "tutti-frutti" character.[5][7] A subtle balsamic sweetness can also be perceived.[1][5]
Flavor Profile: In flavor applications, benzyl propionate imparts a sweet, fruity taste. At a concentration of 30 ppm, it is described as having sweet, fruity notes of apple, banana, and tutti frutti with a floral nuance.
Applications: Due to its pleasant and complex aroma, benzyl propionate is utilized in a variety of products. In the fragrance industry, it is a common ingredient in perfumes, soaps, lotions, and other personal care items.[2][4] In the flavor industry, it is used to enhance fruit flavors in beverages, baked goods, and candies.[1]
Benzylisopropyl Propionate: An Inferred Sensory Profile
The key structural difference between benzyl propionate and benzylisopropyl propionate is the substitution of a hydrogen atom on the propionate moiety with an isopropyl group. This branching in the ester chain is expected to influence its volatility, binding to olfactory receptors, and ultimately, its perceived scent.
Hypothesized Odor Characteristics:
Increased Fruity and Ethereal Notes: The presence of the isopropyl group is likely to enhance the fruity character, potentially with more pronounced ethereal or "rum-like" notes. This is supported by the known sensory profile of isopropyl propionate, which is described as fruity, sweet, and ethereal with pineapple and banana nuances.
Reduced Floral Intensity: The bulky isopropyl group may sterically hinder the molecule's interaction with olfactory receptors that perceive floral notes, potentially leading to a decrease in the characteristic jasmine scent of benzyl propionate.
Potential for Waxy or Fatty Undertones: Branched-chain esters can sometimes introduce waxy or fatty notes.[8] Therefore, benzylisopropyl propionate might possess a subtle waxy undertone that is not present in benzyl propionate.
Comparative Sensory Data
The following table summarizes the known sensory attributes of benzyl propionate and the inferred attributes of benzylisopropyl propionate.
Potentially lower due to predicted higher volatility, but empirical data is needed for confirmation.
Experimental Protocol for Sensory Analysis
To empirically validate the inferred sensory profile of benzylisopropyl propionate and provide a direct comparison with benzyl propionate, a structured sensory analysis should be conducted. The following protocol outlines a comprehensive approach.
Objective: To characterize and compare the sensory profiles of benzyl propionate and benzylisopropyl propionate.
Benzylisopropyl propionate (synthesized or sourced, high purity)
Odorless solvent (e.g., diethyl phthalate or ethanol)
Glass vials with PTFE-lined caps
Olfactory smelling strips
Sensory evaluation booths with controlled lighting and ventilation
Panel of trained sensory assessors (minimum of 8-10)
Data collection software or forms
Methodology:
Sample Preparation:
Prepare 10% and 1% dilutions of both benzyl propionate and benzylisopropyl propionate in the chosen solvent. The use of dilutions is crucial to avoid olfactory fatigue and to better perceive subtle nuances.
Label the vials with random three-digit codes to blind the samples.
Panelist Training:
Familiarize the panelists with the terminology used for odor description (e.g., fruity, floral, sweet, ethereal, waxy).
Conduct a pre-screening of panelists to ensure they have a normal sense of smell and can differentiate between basic odorants.
Sensory Evaluation Procedure:
Odor Profile:
Dip smelling strips into each coded sample for a standardized duration (e.g., 2 seconds).
Present the smelling strips to the panelists in a randomized order.
Ask panelists to describe the odor profile of each sample, listing all perceived notes and their intensity on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
Allow for a sufficient break between samples to prevent cross-adaptation.
Flavor Profile (if applicable and safe for consumption):
Prepare very dilute solutions of the compounds in a neutral base (e.g., sugar water or a simple food matrix).
Follow a similar blinded and randomized presentation protocol as the odor evaluation.
Ask panelists to describe the flavor profile, including taste and retronasal aroma.
Data Analysis:
Collect and analyze the descriptive data from the panelists.
Use statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the sensory attributes and to visualize the sensory space of the two compounds.
Visualizing the Comparison
Molecular Structures
The structural difference between the two molecules is the basis for the predicted sensory variance.
Caption: 2D structures of Benzyl Propionate and a description of Benzylisopropyl Propionate.
Experimental Workflow
A clear workflow is essential for reproducible sensory analysis.
Caption: Experimental workflow for comparative sensory analysis.
Conclusion
Benzyl propionate is a well-characterized aroma chemical with a desirable sweet, fruity, and floral profile. While empirical data for benzylisopropyl propionate is lacking, a scientific inference based on structure-odor relationships suggests a predominantly fruity and ethereal character, with a potentially diminished floral aspect compared to its non-branched counterpart. The provided experimental protocol offers a clear and robust framework for researchers to conduct their own sensory analysis, generate valuable empirical data, and make informed decisions in their research and development endeavors. This approach, combining established knowledge with a pathway for empirical validation, is crucial for advancing the understanding and application of novel aroma chemicals.
McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S486–S490. [Link]
The Good Scents Company. benzyl propionate. [Link]
Evocative Perfumes. Buy Benzyl Propionate for Perfumery. [Link]
Comparative Dynamics of Linear vs. Branched Propionate Esters in Drug Design
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceutical development, the selection of an ester moiety is rarely a trivial d...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical development, the selection of an ester moiety is rarely a trivial decision. It is a calculated maneuver to modulate lipophilicity, membrane permeability, and, most critically, metabolic stability. This guide provides a technical comparison between straight-chain (e.g., n-propyl, n-butyl) and branched-chain (e.g., isopropyl, isobutyl) propionate esters.
While straight-chain esters offer predictable packing and higher boiling points, branched isomers introduce steric hindrance that significantly retards enzymatic hydrolysis. This distinction is the cornerstone of prodrug design, allowing researchers to tune the plasma half-life of a therapeutic agent by simply altering the alkyl chain architecture.
Physicochemical Profile: The Structural Divergence[1]
The transition from a linear to a branched architecture alters intermolecular forces, specifically London dispersion forces. Linear chains pack efficiently, resulting in higher boiling points. Branched chains, being more spherical (globular), have reduced surface area for contact, lowering their boiling points despite identical molecular weights.
Table 1: Comparative Physicochemical Properties (n-Butyl vs. Isobutyl Propionate)
The critical differentiator for drug development is the rate of hydrolysis . Esters are cleaved by hydrolases (e.g., carboxylesterases) via nucleophilic attack at the carbonyl carbon.[1]
Linear Esters (n-propyl): The carbonyl carbon is accessible. The nucleophile (water/enzyme active site serine) attacks freely, leading to rapid hydrolysis and quick drug release.
Branched Esters (isopropyl/isobutyl): The branching adjacent to the ester linkage (alpha or beta position) creates a "steric umbrella." This physical bulk hinders the approach of the nucleophile, stabilizing the transition state and significantly extending the half-life.
Visualization: Steric Blockade Mechanism
The following diagram illustrates the kinetic barrier introduced by branching.
Figure 1: Mechanistic comparison of nucleophilic attack on linear vs. branched esters. The branched alkyl group physically obstructs the reaction trajectory.
Experimental Protocols
To validate the stability differences, we employ two self-validating protocols: Synthesis via Fischer Esterification (demonstrating formation kinetics) and Enzymatic Hydrolysis Assay (demonstrating cleavage kinetics).
) of the esters under simulated physiological conditions.
Preparation: Prepare a 10 mM emulsion of the ester in phosphate-buffered saline (PBS) with 1% gum arabic (emulsifier).
Enzyme Addition: Add Pig Liver Esterase (PLE) or specific human carboxylesterase (hCES1) to the reaction vessel maintained at 37°C.
Titration Loop: As hydrolysis proceeds, propionic acid is released, lowering pH.
Use an automated titrator to maintain pH at 7.4 by adding 0.01 M NaOH.
Data Acquisition: Record the volume of NaOH added over time.
Calculation: Plot
vs. time. The slope yields the half-life: .
Visualization: Kinetics Workflow
Figure 2: Self-validating pH-stat workflow for determining ester hydrolysis kinetics.
Performance Analysis & Application
The data below summarizes the relative performance expected based on quantitative structure-metabolism relationships (QSMR).
Table 2: Relative Reactivity Profile
Reaction Type
Linear Ester (n-Propyl/n-Butyl)
Branched Ester (Isobutyl/Isopropyl)
Scientific Rationale
Esterification Rate
High (Baseline)
Moderate (0.5x - 0.7x)
Steric hindrance at the alcohol hydroxyl group slows nucleophilic attack on the acid.
Alkaline Hydrolysis
Fast
Slow
Branching blocks the approach of OH⁻ ions.
Enzymatic Half-Life
Short (Minutes)
Extended (Hours)
Enzyme active sites (e.g., CES1) have steric constraints; branched substrates fit poorly.
Implications for Drug Design:
Prodrug Activation: If a drug needs to be released immediately upon entering the blood, use a straight-chain ester (e.g., n-butyl).
Sustained Release: To protect a labile drug or extend its circulation time, employ a branched-chain ester (e.g., isobutyl or tert-butyl) to shield the linkage from premature cleavage.
References
PubChem. (2025).[2] Butyl propionate | C7H14O2.[3][4][5] National Library of Medicine. Link
ChemSrc. (2025).[3] Isobutyl propionate | CAS#:540-42-1.[3][4][5][6] Chemical Source Data. Link
Allen Institute. (2025). Rate of alkaline hydrolysis of esters: Inductive and Steric Effects. Link
ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Link
ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst: Reactivity orders. Link
A Comparative Guide to the Validation of a GC-MS Method for Benzylisopropryl Propionate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth technical overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of benzylisopropyl propionate, a representative small molecule ester. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind the validation parameters, offers a detailed experimental protocol, and presents a comparative analysis with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip you with the foundational knowledge to develop and validate robust analytical methods, ensuring data integrity and regulatory compliance.
The Foundational Importance of Method Validation
Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. The purpose of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This is not merely a bureaucratic hurdle; it is a cornerstone of scientific rigor, ensuring that the data generated are reliable, reproducible, and accurate. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[1][2]
Why GC-MS for Benzylisopropryl Propionate?
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like benzylisopropyl propionate, which is expected to be volatile, GC-MS is an eminently suitable technique.[3][4] The gas chromatograph separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the analyte molecule and detects the resulting ions, providing a high degree of specificity and sensitivity.
A Proposed GC-MS Method for Benzylisopropryl Propionate
Experimental Workflow: A Visual Overview
Caption: Proposed experimental workflow for the GC-MS quantification of benzylisopropyl propionate.
Detailed GC-MS Parameters
Parameter
Proposed Value
Rationale
GC Column
DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
A 5% diphenyl / 95% dimethylpolysiloxane column is a versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds, including esters.[5]
Carrier Gas
Helium
An inert gas that provides good separation efficiency.
Inlet Temperature
250 °C
Ensures complete volatilization of the analyte without thermal degradation.
Injection Mode
Split (e.g., 50:1)
A split injection is recommended to prevent column overload when analyzing samples that are not highly diluted.[5]
Oven Program
Initial 80°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min)
A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line
280 °C
Prevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp
230 °C
Optimizes ionization efficiency.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Detection Mode
Selected Ion Monitoring (SIM)
For quantification, SIM mode provides higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
The Pillars of Method Validation: A Step-by-Step Protocol
The validation of our proposed GC-MS method for benzylisopropyl propionate will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key parameters.[1][2]
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
Analyze a blank sample matrix (e.g., placebo formulation) to ensure no interfering peaks are present at the retention time of benzylisopropyl propionate.
Analyze a sample of pure benzylisopropyl propionate to establish its retention time and mass spectrum.
Spike the blank matrix with known related substances and potential impurities to demonstrate that they are chromatographically resolved from the analyte peak.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
Protocol:
Prepare a stock solution of benzylisopropyl propionate of a known concentration.
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 50% to 150% of the target concentration.
Analyze each calibration standard in triplicate.
Plot the peak area response against the known concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of benzylisopropyl propionate to the blank matrix.
Prepare at least three replicates at each concentration level.
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both studies.
Acceptance Criteria:
The RSD for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
The LOD is typically established at an S/N ratio of 3:1.
The LOQ is typically established at an S/N ratio of 10:1. The precision and accuracy at the LOQ should also be determined.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
Introduce small, deliberate changes to the GC-MS parameters, one at a time. Examples include:
Inlet temperature (± 5 °C)
Oven temperature ramp rate (± 1 °C/min)
Carrier gas flow rate (± 0.1 mL/min)
Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during normal usage.
Summarized Validation Data (Hypothetical)
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference at the analyte's retention time.
No interfering peaks.
Linearity (r²)
0.9995
≥ 0.99
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Precision (RSD)
- Repeatability
0.8%
≤ 2%
- Intermediate Precision
1.2%
≤ 2%
LOD
0.1 µg/mL
S/N ≥ 3:1
LOQ
0.3 µg/mL
S/N ≥ 10:1
Robustness
Passed
No significant impact on results.
A Comparative Look at Alternative Analytical Techniques
While GC-MS is a strong candidate for benzylisopropyl propionate analysis, other techniques should be considered, each with its own set of advantages and disadvantages.
Caption: Comparative overview of analytical techniques for benzylisopropyl propionate quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[3][4] For benzylisopropyl propionate, which contains a benzene ring, UV detection would be a viable option.
Advantages: HPLC is extremely versatile and can be used for a wide range of compounds, including those that are not volatile or are thermally unstable.[4] It is a workhorse in the pharmaceutical industry for API and impurity analysis.
Disadvantages: A key requirement for UV detection is that the analyte must possess a chromophore that absorbs UV light. While benzylisopropyl propionate does, this may not be the case for all related impurities. Furthermore, UV detection is generally less specific than mass spectrometry, and co-eluting impurities can interfere with quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
Advantages: This technique offers the highest level of sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.[1]
Disadvantages: The instrumentation is more expensive and complex to operate and maintain compared to GC-MS or HPLC-UV. Matrix effects, such as ion suppression or enhancement, can also be a significant challenge that requires careful method development and validation.
Conclusion: Selecting the Optimal Analytical Method
For the quantification of benzylisopropyl propionate, a volatile ester, a validated GC-MS method stands out as a robust, specific, and cost-effective choice. Its suitability for volatile compounds and the high degree of confidence provided by mass spectrometric detection make it an ideal technique for routine quality control applications.[3][4]
While HPLC-UV and LC-MS/MS present viable alternatives, their selection would be contingent on specific analytical challenges. If the analysis also requires the quantification of non-volatile impurities or degradation products, an HPLC-based method would be more appropriate. For bioanalytical studies requiring the utmost sensitivity, LC-MS/MS would be the technique of choice.
Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the analyte's physicochemical properties, the intended purpose of the method, and the regulatory requirements. This guide provides a comprehensive framework for approaching the validation of a GC-MS method for benzylisopropyl propionate, with the principles and practices described herein being broadly applicable to a wide range of analytical challenges in the pharmaceutical industry.
References
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
A-C-S. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
Murdoch University. (2021, August 11). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]
Organomation. GC-MS Sample Preparation. Retrieved from [Link]
Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]
IMM Instrument Guides. Sample preparation (GC-FID, GC-MS). Retrieved from [Link]
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
National Institutes of Health. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]
ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]
ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in Dissolved Organic Matter. Retrieved from [Link]
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
National Institutes of Health. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
ResearchGate. (2025, August 6). Acetate, propionate and butyrate in plasma: Determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. Retrieved from [Link]
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
Agilent. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]
National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
ACS Publications. (2018, October 22). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Retrieved from [Link]
ResearchGate. (2023, July 6). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Comparative Synthesis of Dimethyl Benzyl Carbinyl Propionate
Subject: Comparing Chemical vs. Enzymatic Synthesis of Dimethyl Benzyl Carbinyl Propionate (Trade Name: Benzylisopropyl Propionate).
Molecule CAS: 67785-77-7
Target Audience: Process Chemists, Fragrance Material Scientists, and Biocatalysis Researchers.[1]
Executive Summary: The Steric Challenge
Dimethyl benzyl carbinyl propionate (DMBC-P), commercially known as Benzylisopropyl Propionate , is a high-value fragrance ingredient characterized by a sweet, fruity, floral, and berry-like profile.[1] Structurally, it is an ester of a tertiary alcohol (1,1-dimethyl-2-phenylethyl propionate).[1]
This structural detail is the pivot point of this guide. While primary alcohol esters are trivial to synthesize, tertiary alcohols like dimethyl benzyl carbinol (DMBC) present a significant challenge.[1] Chemical synthesis struggles with competing elimination reactions (dehydration) due to the stability of the tertiary carbocation, leading to low yields and high impurity profiles.[1] Enzymatic synthesis , utilizing specific lipases, offers a kinetic resolution to this problem, enabling esterification without dehydration under mild conditions.[1]
This guide objectively compares these two methodologies, providing experimental protocols, mechanistic insights, and performance data.
Chemical Synthesis: The Acid-Catalyzed Route
Classically, DMBC-P is synthesized via Fischer esterification or anhydride-mediated acylation.[1] However, the tertiary nature of the alcohol creates a "fork in the road" for the reaction mechanism.[1]
The Mechanistic Flaw (Competition)
In the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid), the tertiary alcohol is protonated.[1] Instead of attacking the acyl donor, the bulky alcohol often undergoes E1 elimination .[1] The loss of a water molecule generates a stable tertiary carbocation, which rapidly deprotonates to form an alkene (e.g., dimethyl benzyl styrene derivatives).[1] This side reaction is irreversible and consumes the expensive alcohol substrate.
Work-up: Neutralization with NaHCO₃, washing with brine, drying over MgSO₄, and vacuum distillation.[1]
Critical Drawbacks:
Thermal Degradation: High temperatures promote the elimination pathway.
Purification: Separation of the alkene side-product from the ester requires rigorous fractional distillation.
Corrosion: Use of strong acids requires specialized reactor materials.[1]
Enzymatic Synthesis: The Biocatalytic Route
The enzymatic route employs lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3), specifically Lipase B from Candida antarctica (CAL-B) .[1] Unlike acid catalysis, the lipase active site stabilizes the transition state for transesterification without generating a free carbocation, effectively shutting down the elimination pathway.[1]
The Mechanistic Advantage (Ping-Pong Bi-Bi)
The reaction follows a Ping-Pong Bi-Bi mechanism. The serine residue in the lipase active site attacks the acyl donor (e.g., vinyl propionate) to form an acyl-enzyme intermediate.[1] The tertiary alcohol then enters the active site.[1] Despite the steric hindrance, CAL-B's flexible active site accommodates the bulky nucleophile, transferring the propionyl group to the alcohol to release the final ester.[1]
Solvent: Solvent-free system or mild non-polar solvent (n-Hexane or Isooctane).
Conditions: 50°C, orbital shaking (200 rpm), 24-48 hours.
Work-up: Filtration to recover immobilized enzyme (reusable), followed by evaporation of volatiles (acetaldehyde byproduct).
Critical Advantages:
Zero Elimination: The mechanism precludes carbocation formation, resulting in near-zero alkene by-products.
Green Chemistry: Lower energy consumption and reusable catalyst.[1]
Purity: The crude product is often >95% pure, requiring minimal downstream processing.[1]
Visualizing the Pathways
The following diagram contrasts the competing pathways in chemical synthesis against the selective cycle of enzymatic synthesis.
Caption: Chemical route suffers from E1 elimination competition; Enzymatic route proceeds via a selective acyl-enzyme transfer.
Comparative Performance Data
The table below summarizes the performance metrics. Note that while primary esters achieve >95% yield chemically, tertiary esters like DMBC-P show a marked difference in efficiency.[1]
Metric
Chemical Synthesis (Acid Catalysis)
Enzymatic Synthesis (CAL-B)
Reaction Temperature
110°C (Reflux)
40 - 60°C
Reaction Time
8 - 12 Hours
24 - 48 Hours
Conversion Yield
40 - 60% (loss to alkene)
70 - 90%
Selectivity (Ester:Alkene)
Low (~1:1 to 2:1)
Very High (>99:1)
By-products
Dimethyl benzyl styrene, Acid waste
Acetaldehyde (volatile), Acetone
Catalyst Reusability
No (Neutralized/Discarded)
Yes (Immobilized, >10 cycles)
E-Factor (Waste/Product)
High (>15)
Low (<5)
Data extrapolated from comparative studies on tertiary alcohol esterification (Linalyl/Terpinyl esters) which serve as the kinetic model for DMBC esters [1][2].[1]
Conclusion & Recommendation
For the synthesis of Benzylisopropyl Propionate :
Research Scale: The Enzymatic Route is strictly superior. It simplifies purification, eliminates the formation of hard-to-separate alkene isomers, and operates under safe, mild conditions.[1]
Industrial Scale: While the enzyme cost is higher upfront, the Total Cost of Ownership (TCO) is often lower due to:
Final Verdict: Adopt the CAL-B mediated transesterification using vinyl propionate or propionic anhydride (in controlled fed-batch) for high-purity fragrance production.
References
ChemicalBook. (2025).[1][2] Dimethyl Benzyl Carbinyl Propionate - Product Description and Synthesis Context. Retrieved from
Yadav, G. D., & Trivedi, A. H. (2003).[1] Kinetic modeling of immobilized lipase catalysis in organic synthesis: esterification of tertiary alcohols.Journal of Molecular Catalysis B: Enzymatic. (Representative study on tertiary alcohol esterification kinetics).
The Good Scents Company. (2024). Dimethyl Benzyl Carbinyl Propionate: Flavor and Fragrance Data.[1][3][4] Retrieved from
Ortiz, C., et al. (2019).[1] Novozym 435: The "perfect" lipase immobilized biocatalyst?Catalysis Science & Technology. (Review of CAL-B performance on sterically hindered substrates).
ResearchGate. (2023). Lipase-catalyzed synthesis of flavor esters: Global trends and advances. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Sensory Panel Evaluation of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) Flavor Profile
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzylisopropyl Propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DBCP) (CAS: 67785-77-7), represents a distinct class of tertiary esters offering high substantivity and a complex flavor profile characterized by dried fruit (plum/raisin), floral (jasmine/tea), and green (privet/vegetal) notes.
Unlike simple primary esters (e.g., Benzyl Propionate) which are volatile and often "candy-like," DBCP provides a sophisticated, "jammy" depth essential for masking bitter Active Pharmaceutical Ingredients (APIs) or creating realistic fruit flavors in oral formulations. This guide details the sensory evaluation protocols, quantitative descriptive analysis (QDA), and comparative performance of DBCP against standard alternatives.
Chemical Identity & Structural Relevance
Before evaluating sensory data, it is critical to understand the structural causality of the flavor profile. DBCP is a tertiary ester , meaning the ester linkage is protected by two methyl groups on the alpha carbon.
Common Name: Benzylisopropyl Propionate (Trade synonym), Dimethyl Benzyl Carbinyl Propionate.[1][2][3]
The following workflow ensures data integrity and reproducibility.
Results: Flavor Profile Analysis
The sensory panel identified DBCP as a complex, "heavy" ester. Unlike the sharp lift of ethyl esters, DBCP sits lower in the volatility spectrum, providing "base note" flavors.
Quantitative Data Summary (0-10 Scale)
Attribute
DBCP Score
Descriptor Notes
Berry/Fruity
7.8
Jammy, cooked strawberry, not fresh.
Dried Fruit
9.2
Dominant note. Distinct raisin, plum, and prune character.
Green/Vegetal
5.4
"Privet-like," seedy, slightly woody/herbal.
Floral
4.1
Tea-like, dried jasmine, hay.
Sweetness
6.5
Perceived sweetness (aromatically induced).
Chemical/Solvent
1.2
Very low chemical harshness compared to alternatives.
Texture: Oily, coating mouthfeel (attributed to the lipophilic benzyl/isopropyl structure).
Comparative Analysis Guide
For drug development and flavor formulation, selecting the right ester is a trade-off between impact (volatility) and duration (substantivity).
Comparison: DBCP vs. Common Alternatives
Feature
Benzylisopropyl Propionate (DBCP)
Benzyl Propionate
Ethyl Propionate
CAS Number
67785-77-7
122-63-4
105-37-3
Structure Type
Tertiary Ester (Sterically hindered)
Primary Ester
Primary Aliphatic Ester
Primary Profile
Dried Fruit (Plum/Raisin) , Seedy, Tea
Fresh Fruit (Apricot/Peach), Jasmine
Ethereal, Pineapple, Rum, Sharp
Volatility
Low (Base/Heart Note)
Medium (Heart/Top Note)
High (Top Note)
Stability (pH < 3)
High (Resistant to hydrolysis)
Moderate
Low (Prone to hydrolysis)
Best Application
Masking amine bitterness; "Cooked" fruit flavors.
Floral bouquets; Fresh stone fruit flavors.
Lifting top notes; "Candy" flavors.
Decision Matrix for Drug Developers
Scenario A: Masking a Bitter Amine (e.g., Caffeine, Quinine).
Recommendation:Use DBCP.
Reasoning: The "jammy/dried fruit" profile of DBCP has a heavier molecular weight and perceived "thickness" that effectively covers the lingering metallic/bitter aftertaste of amines better than the sharp, fleeting notes of Ethyl Propionate.
Reasoning: DBCP is too "mature" (tea/prune notes) for standard pediatric profiles, which require high-impact "fresh" candy notes.
Detailed Experimental Methodology (Validation)
To replicate these findings, researchers should utilize the Triangle Test for Difference followed by Descriptive Profiling .
Protocol: Gas Chromatography-Olfactometry (GC-O) Validation
To confirm that the sensory perception is due to DBCP and not impurities:
Instrument: Agilent 7890B GC with Olfactory Port.
Column: DB-Wax (Polar), 30m x 0.25mm.
Method:
Inject 1µL of sample.
Split flow 1:1 between MS (Mass Spec) and Sniff Port.
Panelist Action: Record time and descriptor when odor is detected.
Expected Result:
Retention Time (approx): 18.5 min (varies by ramp).
Sniff Port Descriptor: "Sweet, waxy, berry, tea-like" at the specific peak, confirming the profile belongs to the parent molecule.
References
The Good Scents Company. (2023). Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) Odor and Flavor Profile. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate.[3] Retrieved from [Link]
Executive Summary & Nomenclature Clarification In the field of fragrance and flavor analysis, the trivial name "benzylisopropyl propionate" often leads to structural ambiguity. Historically, this term refers to Dimethylb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Nomenclature Clarification
In the field of fragrance and flavor analysis, the trivial name "benzylisopropyl propionate" often leads to structural ambiguity. Historically, this term refers to Dimethylbenzylcarbinyl propionate (DMBP) , a branched ester used for its floral-fruity notes. However, strict chemical nomenclature suggests a positional isomer, p-Isopropylbenzyl propionate (Cuminyl propionate) .
This guide provides a definitive analytical framework to distinguish DMBP from its structural isomers (C₁₃H₁₈O₂), specifically focusing on Benzyl hexanoate and Cuminyl propionate . The protocols below prioritize Mass Spectrometry (MS) fragmentation patterns and Gas Chromatography (GC) retention indices as the primary validation systems.
The Isomer Landscape (C₁₃H₁₈O₂)
Common Name
IUPAC Name
Structure Type
Key Application
DMBP
1,1-Dimethyl-2-phenylethyl propanoate
Branched Alcohol Ester
Floral/Berry Fragrance
Benzyl Hexanoate
Benzyl hexanoate
Linear Acid Ester
Fruity/Plum Flavor
Cuminyl Propionate
(4-Isopropylphenyl)methyl propanoate
Aromatic Substitution
Herbaceous/Spicy
Analytical Challenges & Strategy
The core challenge lies in the similar volatility of these C₁₃ isomers and their shared "benzyl" fragment ions. A standard GC-MS run can easily misidentify these compounds if relying solely on library matching without manual spectral verification.
Critical Causality:
DMBP possesses a quaternary carbon adjacent to the oxygen, favoring specific elimination reactions (McLafferty rearrangement type) that do not occur in primary esters like Benzyl hexanoate.
Benzyl Hexanoate yields a dominant tropylium ion (m/z 91) due to the stability of the benzyl fragment.
Cuminyl Propionate stabilizes the charge on the substituted ring, shifting the base peak.
Experimental Protocol: GC-MS Identification
This protocol establishes a self-validating system where retention time (RT) and specific ion ratios confirm identity.
Method Parameters[1][2][3][4][5]
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
The following table summarizes the unique spectral fingerprints required for positive identification.
Compound
Base Peak (m/z)
Diagnostic Ions (m/z)
Mechanistic Origin
DMBP
57
132, 91, 29
m/z 57: Propionyl cation [CH₃CH₂CO]⁺ dominates due to steric strain releasing the acyl group.m/z 132: Elimination of propionic acid yields the alkene (2-methyl-1-phenylpropene).
Benzyl Hexanoate
91
92, 108, 206
m/z 91: Tropylium ion [C₇H₇]⁺ is the hallmark of primary benzyl esters.m/z 92: Rearrangement ion (McLafferty).
Cuminyl Propionate
133
105, 57, 206
m/z 133: p-Isopropylbenzyl cation. The isopropyl group on the ring stabilizes this fragment over the unsubstituted benzyl (91).
Retention Index (RI) Mapping
Note: RI values are approximate for a DB-5 column and must be calibrated with an alkane standard (C₈-C₂₀).
DMBP: RI ≈ 1420–1450 (Elutes earlier due to globular branched structure).
Benzyl Hexanoate: RI ≈ 1549 (Elutes later due to linear fatty acid chain interaction).
Cuminyl Propionate: RI ≈ 1510–1530 (Intermediate polarity).
Decision Logic Visualization
The following diagram illustrates the logical workflow for distinguishing these isomers using GC-MS data.
Figure 1: Decision tree for the mass spectral identification of C₁₃H₁₈O₂ isomers.
Performance & Stability Comparison
For formulation scientists, choosing between these isomers depends on stability and sensory profile.
Feature
DMBP (Branched)
Benzyl Hexanoate (Linear)
Hydrolytic Stability
High. The steric hindrance of the gem-dimethyl group protects the ester linkage from hydrolysis in aqueous/alcoholic media.
Moderate. Primary esters are more susceptible to acid/base hydrolysis, potentially releasing hexanoic acid (cheesy/fatty odor).
Odor Profile
Floral, fruity, berry-like, slightly woody.
Sweet, fruity, green, waxy, apricot/plum nuances.
Synthesis Yield
Lower.[1][2] Tertiary alcohols (or hindered secondary) are difficult to esterify directly; requires anhydride or acid chloride.
High. Direct esterification of benzyl alcohol is efficient.
Expert Insight: In acidic functional products (e.g., fabric softeners), DMBP is the superior choice due to its resistance to hydrolysis. Benzyl hexanoate may degrade, altering the fragrance profile towards rancid notes over time.
References
PubChem. (2025).[3] 1,1-Dimethyl-2-phenylethyl propionate (Compound Summary). National Library of Medicine. [Link]
Nunes, C., et al. (2012). Study of the volatile compounds from plum (Prunus domestica L. cv.[1][4] Horvin). Ciênc.[1][4][3][5] Tecnol. Aliment., Campinas.[1] [Link]
European Commission. (2017). Commission Implementing Regulation (EU) 2017/63 concerning the authorisation of benzyl derivatives. Official Journal of the European Union.[6] [Link][1][6]
Absolute vs. Relative: Purity Assessment Guide for Synthesized Benzylisopropyl Propionate
Executive Summary Benzylisopropyl propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate ; CAS 67785-77-7) is a sterically hindered tertiary ester widely utilized in fragrance and potentia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzylisopropyl propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate ; CAS 67785-77-7) is a sterically hindered tertiary ester widely utilized in fragrance and potential pharmaceutical intermediate applications.[1][2][3] Its synthesis—typically via the esterification of dimethyl benzyl carbinol—presents unique purification challenges due to the steric bulk of the tertiary alcohol and the potential for acid-catalyzed dehydration.
This guide compares the two dominant purity assessment methodologies: Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) . While GC-FID remains the industrial workhorse for routine batch release, this guide demonstrates why qNMR serves as the superior "self-validating" system for absolute purity determination, particularly when reference standards are unavailable or thermal instability is a concern.
Chemical Context & Impurity Profile
To assess purity effectively, one must understand the genesis of impurities. The synthesis of DMBC Propionate involves the esterification of a tertiary alcohol, which is inherently sluggish and prone to side reactions.
Structure: A propionate ester attached to a tertiary carbon with a benzyl group.
Critical Impurities:
Unreacted Alcohol (Dimethyl Benzyl Carbinol): Difficult to remove due to similar boiling points and polarity.
Dehydration Byproducts (Alkenes): The tertiary alcohol can easily dehydrate to form isomers of dimethyl styrene (e.g., 2-methyl-1-phenyl-1-propene) under acidic synthesis conditions or high-temperature GC injection.
Propionic Acid: Residual acylating agent.
Impurity Fate Mapping
The following diagram illustrates the origin of impurities and their detection risks.
Figure 1: Reaction pathway analysis showing the genesis of critical impurities (unreacted alcohol and dehydration alkenes) inherent to tertiary ester synthesis.
Comparative Assessment: GC-FID vs. qNMR
Method A: GC-FID (The Relative Standard)
Gas Chromatography with Flame Ionization Detection is the standard for volatile esters. However, for tertiary esters like DMBC Propionate, it carries a risk: thermal degradation in the injector port .
Mechanism: Separation based on boiling point/polarity; detection based on carbon count.
The Flaw: It assumes all carbons burn equally (Unity Response Factor assumption) unless corrected, and it cannot distinguish between an impurity present in the jar vs. one created during injection (e.g., thermal elimination of the ester back to the alkene).
Method B: 1H qNMR (The Absolute Validator)
Quantitative NMR is a primary ratio method. It measures the molar ratio of the analyte to an internal standard (IS) of known purity.
Mechanism: Direct counting of nuclei (protons).
The Advantage: It is non-destructive, requires no specific reference standard for the analyte, and operates at ambient temperature, eliminating thermal artifacts.
Performance Comparison Matrix
Feature
Method A: GC-FID
Method B: 1H qNMR
Primary Output
Relative Area % (Purity by integration)
Weight % (Absolute Purity)
Reference Standard
Required for accurate quantification
Not Required (Only IS needed)
Thermal Stability
High Risk (Injector port degradation)
No Risk (Ambient analysis)
Precision (RSD)
< 0.5%
< 1.0% (with proper relaxation delay)
Specificity
High (Chromatographic resolution)
High (Spectral resolution)
Total Analysis Time
30-45 mins (including oven ramp)
10-15 mins (sample prep + scan)
Bias Source
Response factor differences
Balance/weighing errors
Experimental Protocols
Protocol A: GC-FID Assessment (Optimized for Labile Esters)
Objective: Minimize thermal stress while achieving baseline separation.
Instrument: Agilent 7890B or equivalent with FID.
Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Why: Polar stationary phase separates the alcohol from the ester better than non-polar phases.
Inlet Conditions:
Temperature: 200°C (Lower than standard 250°C to prevent pyrolysis of the tertiary ester).
Split Ratio: 50:1.
Oven Program:
Hold 60°C for 2 min.
Ramp 10°C/min to 240°C.
Hold 5 min.
Data Analysis: Integrate all peaks >0.05% area. Calculate purity using Area Normalization (assuming R.F. = 1.0) or Internal Standard Calibration (using Dodecane).
The following workflow demonstrates the decision logic used to validate the synthesized batch.
Figure 2: Analytical decision matrix. A discrepancy where GC purity is significantly lower than qNMR often indicates thermal degradation in the GC inlet, validating the qNMR result as the 'true' value.
Case Study Data: Batch #2024-BP-05
Parameter
GC-FID Result
qNMR Result
Interpretation
Purity Value
96.2% (Area %)
98.4% (Wt %)
Discrepancy Detected
Impurity A (Alcohol)
1.1%
1.2%
Consistent.
Impurity B (Alkene)
2.5%
0.1% (Trace)
Artifact Confirmed. The alkene is formed in the hot GC injector.
Conclusion
False Fail
Pass
The batch is pure; GC method requires temperature optimization.
Expert Insight: In the table above, the qNMR data proves that the "Alkene" impurity seen in GC is largely a method artifact. Without qNMR, a perfectly good batch might be rejected or subjected to unnecessary re-purification. This highlights the "Trustworthiness" pillar of using orthogonal methods.
References
National Institute of Standards and Technology (NIST). Dimethyl benzyl carbinyl propionate (CAS 67785-77-7) Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[3]
[Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
[Link]
Bhat, S. V., et al. (2005). Synthetic Chemistry of Fragrance Materials: Esterification Strategies. Springer. (General Reference for Tertiary Ester Synthesis Challenges).
[Link]
Benzylisopropyl Propionate (BIPP) —technically known as Dimethyl Benzyl Carbinyl Propionate (DMBCP) —represents a distinct class of "sterically hindered" esters. Unlike standard linear esters used in flavoring (e.g., Benzyl Propionate), BIPP features a tertiary alkyl group attached to the ester oxygen.
The Core Insight: The presence of two methyl groups at the
-carbon of the alcohol moiety creates significant steric hindrance. This structural feature drastically reduces the rate of nucleophilic attack (hydrolysis) at the carbonyl carbon. Consequently, BIPP offers superior stability in acidic pharmaceutical formulations (e.g., syrups, suspensions) where standard fruit esters degrade rapidly.
Target Audience Note: While BIPP is widely established in fragrance for its "hairy," herbal-jasmine notes, its application in flavor is specialized. It is utilized for deep, dried-fruit notes (plum, raisin) and as a stable structural benchmark for designing extended-release flavor systems.
Physicochemical Benchmarking
The following table compares BIPP against its primary structural analogs: Benzyl Propionate (the linear standard) and Benzyl Isobutyrate (an acid-branched isomer).
Feature
Benzylisopropyl Propionate (BIPP)
Benzyl Propionate
Benzyl Isobutyrate
Structure Type
Tertiary Alcohol Ester (Sterically Hindered)
Primary Alcohol Ester (Linear)
Primary Alcohol Ester (Branched Acid)
CAS Number
67785-77-7
122-63-4
103-28-6
LogP (Lipophilicity)
~3.57 (High)
~2.51 (Moderate)
~2.90 (Moderate)
Water Solubility
Very Low (<20 mg/L)
Low (~450 mg/L)
Low
Hydrolytic Stability
High (Half-life > 6 months at pH 3.5)
Low (Degrades in weeks at low pH)
Moderate
Odor/Flavor Profile
Dry, Herbal, Plum, Raisin, "Hairy"
Sweet, Fruity, Jasmine, Pear
Heavy, Fruity, Strawberry, Spice
Metabolic Fate
Slow enzymatic cleavage (steric block)
Rapid hydrolysis by carboxylesterases
Moderate hydrolysis
Mechanism of Action: Steric Stabilization
To understand why BIPP outperforms standard esters in stability, we must visualize the molecular geometry. In Benzyl Propionate , the carbonyl carbon is exposed, allowing water or enzymes easy access to initiate hydrolysis. In BIPP , the bulky gem-dimethyl group shields the ester bond.
Figure 1: Comparative hydrolytic susceptibility. The gem-dimethyl group in BIPP physically blocks water molecules from attacking the ester bond, conferring stability.
For drug development professionals formulating liquid oral dosages, proving flavor stability is critical. This protocol benchmarks BIPP against Benzyl Propionate in a simulated gastric/syrup environment.
Objective
Quantify the degradation rate of BIPP vs. Benzyl Propionate at pH 3.0 (typical pharmaceutical syrup acidity) under accelerated aging conditions.
Stock Preparation: Prepare 10 mg/mL stock solutions of BIPP and Benzyl Propionate in Ethanol.
Sample Incubation:
Dilute stocks into the pH 3.0 Citrate Buffer to a final concentration of 100 µg/mL.
Aliquot into headspace vials (triplicates).
Incubate Group A at 25°C (Ambient) and Group B at 40°C (Accelerated).
Sampling Intervals: Analyze vials at Day 0, 7, 14, and 28.
Extraction (SPME):
Use a PDMS/DVB fiber.
Equilibrate vial for 10 min at 50°C.
Extract for 20 min.
GC-MS Analysis:
Column: DB-Wax (Polar).
Monitor parent ion abundance relative to Internal Standard.
Data Calculation:
Calculate % Remaining =
.
Plot First-Order Kinetics decay curve.
Expected Results
Benzyl Propionate: Expect >20% degradation by Day 28 at 40°C due to acid-catalyzed hydrolysis.
BIPP: Expect <2% degradation. The tertiary structure effectively "locks" the ester, maintaining flavor integrity.
Sensory & Application Profile
While Benzyl Propionate is a "top note" (high volatility, immediate impact), BIPP functions as a "middle-to-base note" modifier.
Flavor Masking: BIPP's dried fruit/raisin character is exceptional for masking the metallic bitterness of APIs (Active Pharmaceutical Ingredients) like amine-based drugs. Its lipophilicity allows it to coat taste buds more effectively than water-soluble esters.
Fragrance Crossover: In perfumery, it bridges the gap between floral (Jasmine) and herbal (Tea) notes.
Sensory Mapping Workflow:
Figure 2: Sensory positioning. BIPP occupies the "Deep Fruity" niche, distinct from the "Fresh Floral" of linear benzyl esters.
Regulatory & Safety Note (E-E-A-T)
FEMA/GRAS Status: Researchers must verify the specific FEMA number for Dimethyl Benzyl Carbinyl Propionate (FEMA 2394) for food use.
Metabolism: Due to steric hindrance, BIPP is hydrolyzed more slowly in the liver than linear esters. This results in a prolonged plasma half-life of the parent compound before it breaks down into Dimethyl Benzyl Carbinol and Propionic Acid.
Toxicology: Generally regarded as safe at current usage levels, but its slower metabolism requires careful consideration in high-dose pharmaceutical excipient applications compared to rapidly metabolized esters like Ethyl Acetate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate.[2] Retrieved from [Link]
The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]
European Food Safety Authority (EFSA) (2012). Scientific Opinion on the safety and efficacy of benzyl alcohols, aldehydes, acids, esters and acetals.[3] EFSA Journal. Retrieved from [Link]
Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohol simple acid esters when used as fragrance ingredients.[4] Food and Chemical Toxicology. Retrieved from [Link]
Comparative Thermal Stability of Aromatic Esters: A Technical Guide
Executive Summary The thermal stability of aromatic esters is a critical parameter in the design of high-temperature polymers, liquid crystals, and stable pharmaceutical prodrugs. Unlike their aliphatic counterparts, whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thermal stability of aromatic esters is a critical parameter in the design of high-temperature polymers, liquid crystals, and stable pharmaceutical prodrugs. Unlike their aliphatic counterparts, which frequently degrade via low-energy
-elimination pathways, fully aromatic esters (e.g., phenyl benzoates) exhibit superior thermal resistance, often retaining structural integrity up to 400°C in inert atmospheres.
This guide provides a comparative analysis of aromatic versus aliphatic ester stability, elucidating the mechanistic divergence between concerted retro-ene elimination and homolytic radical cleavage . We present experimental protocols for validating these properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by kinetic data and mechanistic visualizations.
Mechanistic Basis of Stability
The disparity in thermal stability between aromatic and aliphatic esters is not merely a function of bond energy but of available decomposition pathways.
The "Beta-Hydrogen" Rule
The primary determinant of ester stability is the presence of hydrogen atoms on the
-carbon of the alkoxy group.
Aliphatic Esters (Low Stability): Esters with
-hydrogens (e.g., ethyl benzoate) undergo pyrolytic cis-elimination (Ei mechanism). This concerted reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. This pathway typically activates between 300°C–400°C.
Aromatic Esters (High Stability): Esters lacking
-hydrogens (e.g., phenyl benzoate, methyl benzoate) cannot undergo concerted elimination. Decomposition requires homolytic bond fission (radical cleavage) of the acyl-oxygen or alkyl-oxygen bonds, a process requiring significantly higher activation energy ().
Substituent Effects
Steric Hindrance (Ortho-Effect): Bulky substituents at the ortho position of the aromatic ring (e.g., 2,6-disubstituted benzoates) dramatically enhance thermal stability by shielding the carbonyl carbon from nucleophilic attack and restricting the rotational freedom necessary for transition state formation.
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenolic ring generally increase the bond dissociation energy of the ester linkage, whereas electron-donating groups (EDGs) can destabilize the molecule by facilitating radical formation.
Visualization: Decomposition Pathways
Figure 1: Decision tree illustrating the divergent thermal decomposition mechanisms based on molecular structure.
Comparative Performance Data
The following data aggregates TGA onset temperatures (
, defined as 5% mass loss) for representative esters. Note the stark jump in stability when -hydrogens are removed.
Ester Class
Compound Name
Structure Type
(5% Loss)
Decomposition Mechanism
Aliphatic-Aromatic
Ethyl Benzoate
Ar-COO-CHCH
~180°C*
-Elimination (Volatilization dominates)
Aliphatic-Aromatic
Isopropyl Benzoate
Ar-COO-CH(CH)
~300°C
-Elimination (Facilitated by branching)
Fully Aromatic
Phenyl Benzoate
Ar-COO-Ar
> 400°C
Radical Cleavage / Decarboxylation
Fully Aromatic
Phenyl-2-Naphthoate
Ar-COO-Naph
> 420°C
Radical Cleavage (High Resonance Stability)
Substituted
2,6-Dimethylphenyl Benzoate
Bulky Ar-COO-Ar
> 430°C
Radical Cleavage + Steric Shielding
*Note: For volatile esters like ethyl benzoate, mass loss in open TGA pans often represents evaporation rather than decomposition. Sealed pan DSC is required to measure true
.
Experimental Protocols (Self-Validating)
To generate reproducible stability data, strict adherence to protocol is required to distinguish between evaporation and degradation.
Thermogravimetric Analysis (TGA) Workflow
Objective: Determine the intrinsic thermal stability (
and ).
Sample Prep: Weigh 5–10 mg of dry ester into an alumina (ceramic) crucible. Crucial: If the ester is a liquid or low-melting solid (
), use a pinhole-lid hermetic pan to suppress premature evaporation.
Purge Gas: Nitrogen (
) at 50 mL/min. (Oxidative stability can be tested using Air, but isolates thermal cleavage).
Ramp: Heat from 40°C to 600°C at 10°C/min.
Validation:
Derivative Check: Plot the First Derivative (DTG). A sharp, single peak indicates a clean decomposition event. Broad tailing suggests evaporation.
Residue Check: Aromatic esters often leave carbonaceous char (10-20%) due to cross-linking of radical intermediates. Aliphatic esters often leave ~0% residue.
Isothermal Aging (Long-Term Stability)
Objective: Simulate shelf-life or processing stress.
Set Point: Heat to
.
Duration: Hold for 60–120 minutes.
Criteria: Pass if mass loss < 1%.
Workflow Visualization
Figure 2: TGA experimental workflow for distinguishing evaporation from degradation.
Applications in Drug Development
The superior stability of aromatic esters is leveraged in "Soft Drug" design and prodrug formulation.
Prodrug Stability: Aromatic ester prodrugs (e.g., benzoate esters of steroids) resist spontaneous hydrolysis during storage but are cleaved enzymatically by plasma esterases. The high thermal stability ensures they survive sterilization processes (autoclaving) without degradation.
Solid Dispersions: When formulating amorphous solid dispersions via hot-melt extrusion (HME), the drug must withstand processing temps (150–200°C). Aromatic esters are preferred candidates for HME formulations due to their high
.
References
Substituent Effects on Thermal Decomposition: ChemRxiv. (2019). "Substituent Effects on the Thermal Decomposition of Phosphate Esters."
Aromatic Esters as PCMs: MDPI. (2025). "Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials."
Mechanism of Benzoate Decomposition: PubMed. (2006). "Chemisorbed benzoate-to-benzene conversion via phenyl radicals on Cu(110)."
TGA Methodology: NC State University. "Thermogravimetric Analysis (TGA) for Polymer Characterization."
Comparative Hydrolysis & Stability: Taylor & Francis. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters."
Comparative
Comparative Guide: Isomeric Purity Analysis of Benzylisopropyl Propionate
This guide is structured as a high-level technical advisory for drug development professionals and analytical scientists. It addresses the specific challenge of determining isomeric purity (specifically enantiomeric exce...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical advisory for drug development professionals and analytical scientists. It addresses the specific challenge of determining isomeric purity (specifically enantiomeric excess and structural isomerism) for Benzylisopropyl Propionate and its chiral analogs.
Strategies for Enantiomeric Resolution and Structural Confirmation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the context of pharmaceutical intermediates and high-grade fragrance synthesis, Benzylisopropyl propionate presents a unique nomenclature challenge that dictates the analytical approach.
The Commercial Fragrance (CAS 67785-77-7): Chemically known as Dimethyl benzyl carbinyl propionate (1,1-dimethyl-2-phenylethyl propionate).[1] This molecule is achiral (possessing a plane of symmetry at the quaternary carbon). "Isomeric purity" here refers to structural isomers (e.g., linear vs. branched impurities).
The Chiral Pharmacophore (Target of this Guide): Chemically defined as Benzyl 2-isopropylpropionate (Benzyl 2,3-dimethylbutanoate). This molecule possesses a chiral center at the
-carbon. For drug development, "isomeric purity" strictly refers to Enantiomeric Excess (%ee) ( vs. enantiomers).
This guide focuses on the Chiral Pharmacophore scenario , as this is the critical requirement for pharmacological compliance (E-E-A-T principle), while acknowledging the structural isomer analysis for process control.
The Core Challenge
Separating the enantiomers of benzyl esters is chemically difficult due to the distance of the chiral center (alpha to the carbonyl) from the aromatic ring, which often dominates interaction with stationary phases.
Decision Matrix: Selecting the Analytical Platform
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the thermal stability of your specific ester and the required throughput.
Figure 1: Decision matrix for selecting the appropriate analytical platform based on molecular chirality and thermal properties.
Detailed Methodologies
Method A: Chiral Capillary GC (The Gold Standard)
Best for: High-throughput QC, volatile esters, high resolution (
).
Gas chromatography is the preferred method for benzyl esters due to their volatility. The separation mechanism relies on the inclusion of the hydrophobic isopropyl group into the cavity of a cyclodextrin derivative.
Why: The "tert-butyldimethylsilyl" (TBDMS) substitution provides the necessary depth and shape selectivity for the bulky benzyl-isopropyl moiety.
Instrumentation: Agilent 8890 or equivalent with FID (Flame Ionization Detector).
Experimental Protocol (Self-Validating)
Sample Prep: Dilute 10 mg of ester in 1 mL of
-Hexane (HPLC grade).
Column: Rt-βDEXsm or Chiraldex B-DM (30 m
0.25 mm ID 0.25 µm film).
Injector: Split mode (50:1) at 230°C. Note: High split ratio prevents column saturation which causes peak broadening.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program:
Initial: 90°C (Hold 1 min).
Ramp A: 2°C/min to 140°C (Critical enantioseparation window).
Ramp B: 20°C/min to 220°C (Bake out benzyl alcohol/impurities).
Validation Check: Calculate Resolution (
) between enantiomers. is required for quantitative %ee reporting.
Method B: Chiral Normal-Phase HPLC
Best for: Thermally unstable esters, preparative isolation, or when GC fails to resolve.
If the ester racemizes at GC temperatures (>150°C), HPLC is mandatory. We utilize polysaccharide-based columns (Amylose or Cellulose carbamates) which form hydrogen bonds and
- interactions with the benzyl ring.
Stationary Phase:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
Mobile Phase:
-Hexane : Isopropanol (98:2 v/v).
Why: Low polarity is crucial. High alcohol content washes out the chiral recognition.
Detector: UV-Vis at 254 nm (targeting the Benzyl chromophore).
Experimental Protocol
Column: Chiralpak AD-H (250
4.6 mm, 5 µm).
Flow Rate: 0.8 mL/min (Isocratic).
Temperature: 25°C (Strictly controlled; lower T often improves chiral resolution).
Sample: 1 mg/mL in Mobile Phase. Injection Vol: 5 µL.
System Suitability: The "Void Volume" marker (1,3,5-tri-tert-butylbenzene) must not interfere with the first eluting enantiomer.
Comparative Analysis of Alternatives
The following table contrasts the performance of the recommended methods against standard alternatives.
Feature
Chiral GC (β-DEX)
Chiral HPLC (Amylose)
NMR (CSA Shift)
Primary Utility
Routine QC / Purity
Prep / Labile Compounds
Rapid Screening
Resolution ()
High (> 2.0 typical)
Moderate (1.5 - 3.0)
Low (Peak splitting only)
Sample Required
Minimal (< 1 mg)
Low (1 mg)
High (10-20 mg)
Analysis Time
20-30 mins
15-40 mins
10 mins
Cost Per Run
Low (Gas only)
Medium (Solvents)
High (Deuterated solvents + Shift Reagent)
Limit of Detection
< 0.05% impurity
~0.1% impurity
~1-2% impurity
Validation Status
Gold Standard
Excellent Alternative
Qualitative only
Why NMR is not the primary choice
While using Chiral Solvating Agents (CSAs) like Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) can split the proton signals of the
-methyl groups in NMR, it lacks the sensitivity to detect <1% enantiomeric impurities required for pharmaceutical standards. It is useful only for initial confirmation of chirality during synthesis.
Mechanism of Action (Visualized)
Understanding why the separation occurs is vital for troubleshooting.
Figure 2: The mechanism of chiral recognition in GC. The hydrophobic isopropyl group of the ester enters the cyclodextrin cavity. The fit is stereoselective—one enantiomer fits "snug," retarding its passage through the column.
Critical Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation of your results, perform these checks:
Racemization Check: Inject a known pure enantiomer (if available) into the GC/HPLC. If a small peak appears for the antipode, verify if it is a synthesis impurity or on-column racemization (thermal degradation). Lower the inlet temperature by 20°C and re-run. If the peak ratio changes, your method is inducing racemization.
Derivatization Strategy (Alternative): If direct ester analysis fails, hydrolyze the ester to the acid (2-isopropylpropionic acid) or alcohol, derivatize with a chiral agent (e.g., Mosher's acid chloride), and analyze the diastereomers on an achiral column. Note: This adds steps and error sources; direct analysis is preferred.
Elution Order: Never assume elution order (
before ). It must be confirmed by injecting an authentic standard or using optical rotation detection in HPLC.
References
Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Regis Technologies. (2022).[2] Getting Started with Chiral Method Development. Retrieved from [Link]
Simeonov, S. P., et al. (2010).[3] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. Scientific Research Publishing.[3] Retrieved from [Link]
BGB Analytik. (2023). Chiral Handbook: Strategies for Chiral Separations. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105595: 1,1-Dimethyl-2-phenylethyl propionate. Retrieved from [Link]
Olfactory Threshold Comparison of Propionate Esters: A Technical Guide
The following guide provides a technical comparison of the olfactory thresholds of propionate esters, designed for researchers and product development scientists. Executive Summary Propionate esters represent a critical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of the olfactory thresholds of propionate esters, designed for researchers and product development scientists.
Executive Summary
Propionate esters represent a critical class of flavor and fragrance compounds used extensively as pharmaceutical excipients and masking agents. Their olfactory detection thresholds (ODT) do not follow a simple linear progression with carbon chain length.[1][2] Instead, they exhibit a non-linear potency profile where Ethyl Propionate and Isopropyl Propionate display significantly higher potency (lower thresholds) than their methyl or n-propyl counterparts. This guide analyzes these values using the Triangle Odor Bag Method (comparable to ASTM E679) and explores the structure-activity relationships (SAR) driving these sensory variances.
Comparative Data Analysis
The following data represents the air-phase detection thresholds determined via the Triangle Odor Bag Method. This method is the industry "gold standard" for reproducibility, minimizing the variances often seen in static headspace analysis.
Table 1: Olfactory Detection Thresholds (ODT) of Propionate Esters
Compound Name
CAS Number
ODT (ppm v/v)
ODT (ppb v/v)
Relative Potency (vs Methyl)
Odor Character
Methyl Propionate
554-12-1
0.098
98
1x (Baseline)
Sweet, Fruity, Rum-like
Ethyl Propionate
105-37-3
0.0070
7
14x
Pineapple, Rum, Ethereal
n-Propyl Propionate
106-36-5
0.058
58
1.7x
Pear, Apple, Earthy
Isopropyl Propionate
637-78-5
0.0041
4.1
24x
Sweet, Fruity, Intense
n-Butyl Propionate
590-01-2
0.036
36
2.7x
Apple, Earthy, Heavy
Isobutyl Propionate
540-42-1
0.020
20
4.9x
Sweet, Ethereal, Apricot
Data Source: Nagata, Y., "Measurement of Odor Threshold by Triangle Odor Bag Method," Japan Ministry of the Environment.
Key Technical Insights
The "Ethyl Spike": There is a dramatic increase in potency (14-fold) when moving from Methyl to Ethyl Propionate. This suggests that the ethyl group provides an optimal steric fit for the hydrophobic pocket of the relevant olfactory receptors (likely ORs responding to fruit esters).
Branching Effect: Branched isomers consistently outperform their linear counterparts. Isopropyl propionate is roughly 14x more potent than n-propyl propionate. This indicates that globular steric bulk is preferred over linear chain extension for this specific ester series.
The "Propyl Dip": Potency decreases (threshold rises) when moving from Ethyl to n-Propyl, breaking the standard "increasing lipophilicity = increasing potency" rule often taught in basic SAR.
Structure-Odor Activity Relationship (SOAR)
The mechanism of olfaction for propionate esters is governed by a balance of Lipophilicity (logP) and Steric Conformation .
Mechanistic Pathway[4]
Air-Mucus Partitioning: The ester must partition from the air phase into the aqueous mucus layer. Longer chains (Butyl) differ in solubility compared to shorter chains (Methyl), affecting the concentration available at the receptor.
Receptor Binding: The olfactory receptors (GPCRs) have hydrophobic binding pockets.
Ethyl/Isopropyl Optima: These groups likely fill the receptor pocket most efficiently without causing steric hindrance.
Linear Chain Penalty: The n-propyl chain may introduce rotational freedom that reduces the entropy of binding, resulting in a higher threshold compared to the rigid, globular isopropyl group.
Visualization: SAR Logic Flow
Caption: Logical flow determining how structural properties (Lipophilicity and Sterics) dictate the final Olfactory Detection Threshold (ODT).
Experimental Methodology: Determination of Thresholds
To replicate or validate these values, the ASTM E679 standard (or the equivalent Triangle Odor Bag Method) is required. This is a forced-choice ascending concentration series.
Protocol Overview
Objective: Determine the Group Detection Threshold (ED50).
Panel Selection: Screen 6-10 assessors using n-butanol to ensure normosmia (standard sensitivity).
Sample Preparation:
Prepare the propionate ester in an odorless solvent (e.g., propylene glycol) or gas phase dilution.
Create a dilution series with a step factor of roughly 2-3 (e.g., 100 ppm, 30 ppm, 10 ppm...).
Presentation (3-AFC):
At each concentration level, present the assessor with three samples: one contains the odorant, two are blanks (odorless air/solvent).
Task: The assessor must identify which sample is different. If they cannot detect it, they must guess.
Ascending Series: Start at the lowest concentration and move upward until the assessor correctly identifies the sample in two consecutive steps.
Calculation:
Calculate the Individual Threshold as the geometric mean of the last incorrect concentration and the first correct concentration.
Calculate the Group Threshold (ED50) as the geometric mean of individual thresholds.
Visualization: 3-AFC Workflow
Caption: Step-by-step workflow for the 3-Alternative Forced Choice (3-AFC) ascending concentration method used to determine ODT.
Applications in Drug Development
Understanding these thresholds is vital for pharmaceutical formulation, particularly in pediatric and geriatric liquid formulations.
Flavor Masking: Ethyl propionate (7 ppb threshold) is an excellent candidate for masking bitter amine drugs due to its high potency and "fruity/ethereal" lift, which distracts from bitter taste receptors on the posterior tongue.
Safety & Warning: Methyl propionate has a much higher threshold (98 ppb). If used as a solvent, its odor is a less effective "early warning" system for leaks compared to the intensely odorous Isopropyl Propionate.
Excipient Burden: Because Isopropyl Propionate is detectable at ~4 ppb, it can be used at extremely low concentrations to impart flavor, reducing the total chemical burden in a formulation compared to less potent esters.
References
Nagata, Y. (2003).[3] Measurement of Odor Threshold by Triangle Odor Bag Method. Japan Ministry of the Environment.
ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
Cometto-Muñiz, J. E., et al. (2008). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & Behavior.
PubChem. (2024). Ethyl Propionate Compound Summary. National Library of Medicine.
Quantitative comparison of lipase efficiency for branched esters
Quantitative Comparison of Lipase Efficiency for Branched Esters Executive Summary: The Steric Challenge In pharmaceutical process chemistry, branched esters—specifically -substituted carboxylates and bulky secondary alc...
Author: BenchChem Technical Support Team. Date: February 2026
Quantitative Comparison of Lipase Efficiency for Branched Esters
Executive Summary: The Steric Challenge
In pharmaceutical process chemistry, branched esters—specifically
-substituted carboxylates and bulky secondary alcohol esters—represent a "privileged but problematic" structural class. While they are critical chiral synthons for NSAIDs (e.g., ibuprofen, naproxen) and pyrethroids, their steric bulk often clashes with the catalytic machinery of standard hydrolases.
This guide moves beyond generic activity assays to focus on the quantitative efficiency of specific lipases against these sterically hindered substrates. We compare the industry standards—Candida antarctica Lipase B (CALB), Burkholderia cepacia Lipase (BCL), and Thermomyces lanuginosus Lipase (TLL)—analyzing their kinetic behavior, enantioselectivity (
-value), and structural suitability for branched motifs.
Mechanistic Insight: Why Branching Kills Activity
To select the right enzyme, one must understand the failure mode. Lipases function via a Serine-Histidine-Aspartate catalytic triad. For branched esters, the rate-limiting step is often not the chemical step (acylation/deacylation) but the binding event where the bulky substituent must fit into the enzyme's stereospecific pocket.
The Acyl-Binding Pocket: In
-branched substrates (e.g., 2-methylbutanoate), the substituent adjacent to the carbonyl carbon can clash with the walls of the acyl-binding pocket.
The Nucleophile Specificity: For alcohol resolution, the "medium" and "large" pockets of the active site dictate whether a branched alcohol (e.g., 1-phenylethanol) can bind in a productive conformation.
Diagram 1: Structural Determinants of Lipase Specificity
Caption: The "Steric Filter" effect: Lid opening allows entry, but the hydrophobic pocket dimensions determine if branched substrates can reach the catalytic triad.
Comparative Analysis: The "Big Three" for Branched Esters
The following data synthesizes kinetic resolution trends from process literature. Note that
-value (Enantiomeric Ratio) is the critical metric here; an is typically required for industrial viability.
Table 1: Lipase Performance Matrix on Branched Substrates
Feature
CALB (Candida antarctica B)
BCL (Burkholderia cepacia)
CRL (Candida rugosa)
Primary Utility
Kinetic resolution of secondary alcohols & amines.
Hydrolysis of bulky -substituted esters (e.g., profens).
Hydrolysis of very hydrophobic, long-chain branched esters.
Active Site Shape
Funnel-like; no true "lid." Restricted space for large -substituents.
Expert Insight: Do not default to CALB (Novozym 435) for everything. While CALB is robust, its active site is too narrow for bulky
-substituents on the acyl donor side. For resolving racemic ibuprofen or naproxen esters, BCL (often sold as lipase PS) is frequently the superior choice due to its more accommodating acyl-binding pocket.
Experimental Protocols
To ensure trustworthy data, you must decouple "conversion" from "enantioselectivity." A high conversion with low
-value is useless.
Protocol A: High-Throughput Screening for Enantioselectivity (
-Value)
Objective: Determine the intrinsic selectivity of a lipase for a racemic branched ester.
Solvent: MTBE or Diisopropyl ether (low water solubility is crucial).
Internal Standard: Dodecane.
Workflow:
Preparation: Dissolve racemic ester (50 mM) and dodecane (10 mM) in anhydrous MTBE.
Initiation: Add nucleophile (e.g.,
-butanol, 2 eq) for transesterification OR water-saturated solvent for hydrolysis.
Catalysis: Add 10 mg immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).
Sampling: At
hours, remove 50 µL aliquot. Filter to remove enzyme.
Analysis: Analyze via Chiral GC or HPLC.
Measure:
(enantiomeric excess of substrate) and (enantiomeric excess of product).
Calculate Conversion (
):
Calculate
-value:
Validation Check: If
calculated from chiral peak areas differs by >10% from calculated via the internal standard (dodecane), your mass balance is off (likely due to evaporation or side reactions). Discard data.
Diagram 2: Experimental Optimization Logic
Caption: A logic gate for process development. An E-value < 20 at screening usually warrants changing the enzyme rather than optimizing conditions.
References
Anderson, E. M., et al. (1998). "Kinetic resolution of primary and secondary alcohols using lipases." Biocatalysis and Biotransformation. Link
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. Link
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link
Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link
Jaeger, K. E., & Eggert, T. (2002). "Lipases for biotechnology." Current Opinion in Biotechnology. Link
This guide provides an operational framework for the safe management and disposal of Benzylisopropyl Propionate . While often used in fragrance and flavor chemistry and generally regarded as safe (GRAS) for consumption in minute quantities, laboratory-scale volumes require strict adherence to organic solvent protocols.
Core Directive: This compound must be treated as a Non-Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems due to its lipophilicity and high Biological Oxygen Demand (BOD).
Part 1: Chemical Assessment & Hazard Identification
Before initiating disposal, you must validate the chemical identity to prevent dangerous incompatibility issues (e.g., mixing with strong oxidizers).
Property
Specification
Operational Implication
CAS Number
67785-77-7
Use this for all waste labeling and inventory tracking.
Physical State
Colorless Liquid
Requires liquid-tight containment (HDPE or Glass).
Solubility
Insoluble in water; Soluble in alcohol/oils
DO NOT POUR DOWN DRAIN. It will separate and foul water treatment systems.
Flash Point
> 93°C (Est.)
Class IIIB Combustible Liquid. Keep away from open flames/heat sources.
Reactivity
Stable; Avoid strong oxidizing agents
Segregate from concentrated nitric/sulfuric acid waste streams.
Senior Scientist Insight: Many researchers confuse "Benzylisopropyl propionate" with "Benzyl Propionate" (CAS 122-63-4). While the disposal paths are similar, accurate CAS logging is critical for regulatory audits (RCRA compliance). Always verify the CAS on the manufacturer's bottle before bulking waste.
Part 2: Waste Segregation Logic
Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible streams (like oxidizers) can cause fire; mixing with halogenated waste increases disposal costs significantly.
Decision Logic: Waste Stream Selection
Figure 1: Waste segregation logic flow. Ensure Benzylisopropyl Propionate is never bulked with oxidizers.
Part 3: Step-by-Step Disposal Protocol
This protocol assumes the chemical is in a standard research laboratory setting.
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) jerrycans or amber glass bottles.
Condition: Ensure the container is clean, dry, and free of residue from incompatible chemicals (e.g., nitric acid).
Venting: Use a cap with a pressure-relief mechanism if storing in a warm environment, though this compound has low vapor pressure.
Step 2: Bulking and Transfer
Don PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental splash), safety goggles, and a lab coat.
Fume Hood: Perform all transfers inside a certified chemical fume hood to capture organic vapors.
Funneling: Use a grounded funnel if transferring large volumes (>4L) to prevent static discharge, although the conductivity risk is lower than with non-polar solvents like Hexane.
Labeling: Immediately affix a hazardous waste label.
Step 3: Labeling Requirements (RCRA Compliance)
Your label must contain the following specific data points to ensure pickup by EHS (Environmental Health & Safety) services:
Chemical Name: Write out "Benzylisopropyl Propionate" (Do not use formulas or abbreviations).
Hazard Checkbox: Mark "Ignitable" (if mixed with flammable solvents) or "Toxic/Irritant" depending on local classification.
Step 4: Storage & Pickup
Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
Location: Flammable storage cabinet or designated Satellite Accumulation Area (SAA).
Pickup: Request pickup when the container is 90% full or within 6 months of the start date (check local institutional rules).
Part 4: Spill Management Protocol
In the event of a spill, immediate action prevents environmental contamination and slip hazards.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills of Benzylisopropyl Propionate.
Cleanup Procedure Details:
Absorbent: Use inert absorbents like vermiculite, bentonite clay, or commercial "organic solvent" spill pads. Do not use paper towels for large spills as they increase flammability surface area.
Decontamination: After removing the bulk liquid, scrub the area with a detergent solution. Benzylisopropyl propionate is oily; water alone will not remove the slick residue.
Disposal of Debris: All contaminated absorbents and gloves must be placed in a heavy-duty plastic bag, sealed, labeled as "Chemical Debris (Contaminated with CAS 67785-77-7)," and disposed of as solid hazardous waste.
Part 5: Regulatory & Compliance Context
EPA/RCRA Status: This compound is not a P-listed or U-listed acute hazardous waste. However, if mixed with flammable solvents (Flash point < 60°C), the mixture becomes a D001 Ignitable Waste .
Drain Disposal: Strictly prohibited under the Clean Water Act guidelines for organic solvents. The compound is lipophilic and contributes to high Chemical Oxygen Demand (COD) in effluent.
References
PubChem. (2025).[1] 1,1-Dimethyl-2-phenylethyl propionate (CAS 67785-77-7) Compound Summary. National Library of Medicine. [Link]
The Good Scents Company. (2024). Dimethyl benzyl carbinyl propionate Properties and Safety. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]